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  • Product: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
  • CAS: 649557-55-1

Core Science & Biosynthesis

Foundational

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1): A Technical Guide to Synthesis and Heterocyclic Derivatization

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols. Executive Summary Ethyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols.

Executive Summary

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS Number: 649557-55-1) is a highly versatile β,δ-diketo ester (1,3-dicarbonyl compound) utilized extensively as a foundational building block in organic synthesis. Featuring a bis-electrophilic core flanked by an ethyl ester and a para-cyanophenyl group, this molecule is engineered for regioselective cyclocondensation reactions. It is primarily deployed in the pharmaceutical and agrochemical sectors to construct complex nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are critical scaffolds for kinase inhibitors and receptor antagonists[1].

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions, particularly concerning its solubility and enolization potential in various solvents.

PropertyValue
CAS Number 649557-55-1
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol [1]
SMILES CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N
Physical Form Yellow to Brown Solid
Purity Standard ≥95% – 97%,
Storage Conditions Room temperature, inert atmosphere

Upstream Synthesis: The Claisen Condensation Pathway

The core synthesis of 2,4-dioxobutanoates is classically achieved via the Claisen condensation of an acetophenone derivative with diethyl oxalate[2]. For this specific compound, the starting materials are 4-cyanoacetophenone and diethyl oxalate.

Mechanistic Causality

The reaction relies on the generation of a reactive enolate from 4-cyanoacetophenone. The choice of base is critical: Sodium ethoxide (NaOEt) is strictly preferred over sodium methoxide or hydroxide. Causality: Using an ethoxide base perfectly matches the ethyl ester leaving group of diethyl oxalate, entirely preventing transesterification side-reactions that would otherwise yield a mixture of methyl and ethyl esters[2].

Step-by-Step Protocol: Synthesis of CAS 649557-55-1

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Base Preparation: Suspend Sodium ethoxide (1.2 eq) in anhydrous ethanol (or THF) under a strict argon atmosphere.

  • Enolate Generation: Add 4-cyanoacetophenone (1.0 eq) portion-wise at 0°C. Stir for 30 minutes.

    • Self-Validation Check: The solution will undergo a distinct color change (typically turning deep yellow/orange), confirming the deprotonation of the alpha-protons and the formation of the enolate.

  • Electrophilic Addition: Add diethyl oxalate (1.1 eq) dropwise while strictly maintaining the internal temperature below 10°C.

    • Causality: Temperature control is paramount here to prevent the self-condensation (aldol addition) of the acetophenone enolate.

  • Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours until LC-MS indicates complete consumption of the acetophenone.

  • Quenching & Isolation: Pour the mixture into ice water and acidify with 1N HCl to pH 3.

    • Causality: The product initially forms as a stable sodium enolate salt. Acidification protonates the enolate into the neutral 1,3-dicarbonyl compound, forcing it to precipitate out of the aqueous phase as a yellow/brown solid. Filter, wash with cold water, and dry under a vacuum.

Claisen A 4-Cyanoacetophenone C NaOEt / EtOH (Deprotonation) A->C B Diethyl Oxalate E Nucleophilic Acyl Substitution B->E D Enolate Intermediate C->D D->E F Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate (649557-55-1) E->F

Claisen Condensation Pathway for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Downstream Derivatization: Knorr Pyrazole Synthesis

The most prominent application of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is its conversion into Ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS: 649557-56-2) via the Knorr pyrazole synthesis[3],[4].

Mechanistic Insights & Regioselectivity

The Knorr synthesis involves the acid-catalyzed or thermally driven condensation of a hydrazine derivative with the 1,3-dicarbonyl scaffold[4]. The success of this reaction hinges on controlling regioselectivity. Because the β-ketoester is unsymmetrical, it presents two distinct electrophilic centers (the C2 and C4 carbonyls). The initial nucleophilic attack by hydrazine typically occurs at the more electrophilic C4 ketone (adjacent to the electron-withdrawing cyanophenyl group), forming a hydrazone intermediate. Subsequent intramolecular cyclization onto the C2 carbonyl and dehydration yields the aromatic pyrazole[4].

Step-by-Step Protocol: Synthesis of CAS 649557-56-2
  • Reagent Solubilization: Dissolve Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (or ethanol with a catalytic amount of AcOH).

  • Hydrazine Addition: Cool the solution to 0°C and add Hydrazine hydrate (NH₂NH₂·H₂O, 1.1 eq) dropwise.

    • Causality: Slow addition at low temperatures suppresses the formation of unwanted bis-hydrazone byproducts and controls the exothermic initial nucleophilic attack.

  • Cyclodehydration: Heat the reaction mixture to reflux (80°C–100°C) for 2 to 3 hours.

    • Causality: Thermal energy is required to drive the intramolecular cyclization and the subsequent elimination of water (-H₂O) to establish the stable, aromatic pyrazole ring.

  • Workup & Validation: Cool the mixture to room temperature.

    • Self-Validation Check: The progress of the cyclodehydration step is self-validating through the physical dissolution of the transient hydrazone intermediate, followed by the precipitation of the highly crystalline pyrazole product upon cooling. Filter the precipitate and recrystallize from ethanol.

Knorr A Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate C Nucleophilic Attack (Hydrazone Formation) A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization (-H2O) D->E F Ethyl 5-(4-cyanophenyl) -1H-pyrazole-3-carboxylate (649557-56-2) E->F

Knorr Pyrazole Cyclocondensation Mechanism.

References

  • Sigma-Aldrich. ETHYL 4-(4-CYANOPHENYL)-2,4-DIOXOBUTANOATE - MilliporeSigma. Retrieved from:

  • Sigma-Aldrich. Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Properties & Documents. Retrieved from:

  • ChemicalBook. ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate synthesis. Retrieved from: 1[1]

  • QiyueBio. cas:649557-56-2 | ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. Retrieved from: 3[3]

  • BenchChem. Ethyl 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: Knorr Pyrazole Synthesis. Retrieved from: 4[4]

  • BenchChem. Ethyl 2,4-dioxohexanoate | Research Chemical. Retrieved from: 2[2]

Sources

Exploratory

Introduction: The Strategic Value of a Core Dicarbonyl Scaffold

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Dioxo-4-Arylbutanoates: Principles, Protocols, and Applications Ethyl 2,4-dioxo-4-arylbutanoates are a class of β-keto esters that serve as highly versatile and s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Dioxo-4-Arylbutanoates: Principles, Protocols, and Applications

Ethyl 2,4-dioxo-4-arylbutanoates are a class of β-keto esters that serve as highly versatile and strategically important intermediates in modern organic synthesis. Their structure, featuring a 1,3-dicarbonyl motif, provides a rich platform for a multitude of chemical transformations, making them invaluable building blocks for complex molecular architectures. This is particularly true in the field of drug discovery and development, where these compounds are pivotal precursors for a wide range of biologically active molecules, including heterocyclic systems and kinase inhibitors.[1][2][3]

Their significance stems from the reactive nature of the dicarbonyl system, which allows for controlled functionalization and cyclization reactions. Researchers leverage this reactivity to construct diverse molecular frameworks, particularly those found in pharmaceuticals. For instance, these butanoates have been instrumental in the synthesis of novel inhibitors for Src Kinase, a protein implicated in the progression of several human cancers.[1] This guide provides an in-depth exploration of the primary synthetic pathways to ethyl 2,4-dioxo-4-arylbutanoates, focusing on the mechanistic principles, field-proven experimental protocols, and the scientific rationale behind the chosen methodologies.

The Core Synthetic Pathway: Crossed Claisen Condensation

The most prevalent and efficient method for synthesizing ethyl 2,4-dioxo-4-arylbutanoates is the Crossed Claisen Condensation .[4][5] This carbon-carbon bond-forming reaction occurs between two different ester partners or, as in this specific case, an ester and a ketone in the presence of a strong base.[4] The strategic selection of reactants is critical for the success of a crossed condensation to avoid the formation of a complex mixture of products.[6][7]

The synthesis of ethyl 2,4-dioxo-4-arylbutanoates employs a non-enolizable ester, diethyl oxalate , and an enolizable aryl ketone, an acetophenone derivative .[1] Diethyl oxalate is an ideal electrophile as it lacks α-protons and therefore cannot self-condense.[5] The acetophenone provides the required acidic α-protons to form the nucleophilic enolate.

Mechanistic Deep Dive: A Step-by-Step Analysis

The reaction proceeds through a well-understood, multi-step mechanism driven by fundamental principles of acidity and nucleophilicity. The entire process is reversible until the final deprotonation step, which drives the reaction to completion.[8]

  • Enolate Formation: A strong alkoxide base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of the acetophenone. This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in the reaction.[9][10][11]

  • Nucleophilic Attack: The newly formed enolate ion attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate.[9][10]

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses. It expels an ethoxide ion (⁻OEt) as a leaving group, reforming the carbonyl double bond and yielding the desired ethyl 2,4-dioxo-4-arylbutanoate product.[7][8][10]

  • Driving the Equilibrium: The reaction environment is still basic. The expelled ethoxide ion is a strong enough base to deprotonate the newly formed product at the highly acidic methylene group situated between the two carbonyls (the C-3 position).[10][11] This acid-base reaction is highly favorable and forms a doubly resonance-stabilized enolate. This irreversible final deprotonation is the thermodynamic driving force that pulls the entire reaction equilibrium toward the product side.[10][11]

  • Acidic Workup: In a final, separate step, an acid (e.g., sulfuric acid or hydrochloric acid) is added to the reaction mixture. This neutralizes the base and protonates the final enolate, yielding the neutral ethyl 2,4-dioxo-4-arylbutanoate product.[9][11]

Causality Behind Experimental Design

The choice of reagents and conditions is not arbitrary; it is dictated by the chemical properties of the reactants and intermediates to maximize yield and minimize side reactions.

  • Choice of Base: Sodium ethoxide (NaOEt) is the base of choice for several reasons. First, it is sufficiently strong to deprotonate the acetophenone (pKa ≈ 19) but not so strong that it causes undesired side reactions.[7] Critically, using an alkoxide that matches the alkoxy group of the ester (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction where the ester's alkoxy group is exchanged with the base.[4] Strong hydroxide bases (like NaOH) are strictly avoided as they would readily saponify (hydrolyze) the ester functional groups.[6]

  • Solvent: Anhydrous (dry) ethanol is the typical solvent. Using the alcohol corresponding to the alkoxide base helps to maintain the integrity of the base and ester throughout the reaction. The absence of water is crucial to prevent hydrolysis of the base and the ester.

  • Stoichiometry: The reaction requires at least one full equivalent of base. This is because the final product, the β-keto ester, is more acidic than the starting ketone. The base is consumed in the final, irreversible deprotonation step that drives the reaction to completion.[12]

Crossed_Claisen_Condensation_Scheme cluster_reactants cluster_products acetophenone Substituted Acetophenone product Ethyl 2,4-dioxo-4-arylbutanoate acetophenone->product 1. NaOEt, Dry Ethanol 2. H₂SO₄ (aq) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->product 1. NaOEt, Dry Ethanol 2. H₂SO₄ (aq) plus + ethanol Ethanol

Caption: Overall scheme of the Crossed Claisen Condensation.

Claisen_Mechanism start 1. Enolate Formation Acetophenone + NaOEt enolate 2. Nucleophilic Attack Resonance-stabilized enolate attacks diethyl oxalate. start->enolate Deprotonation intermediate 3. Tetrahedral Intermediate Formation enolate->intermediate C-C bond formation collapse 4. Collapse of Intermediate Expulsion of ethoxide (-OEt) leaving group. intermediate->collapse product_initial 5. Product Formation Ethyl 2,4-dioxo-4-arylbutanoate collapse->product_initial Reforms C=O deprotonation 6. Irreversible Deprotonation Product is deprotonated by -OEt at acidic C-3 position. product_initial->deprotonation Acid-Base Rxn final_enolate 7. Doubly Stabilized Enolate Thermodynamic sink of the reaction. deprotonation->final_enolate Drives Equilibrium workup 8. Acidic Workup Protonation with H⁺ yields the final neutral product. final_enolate->workup Neutralization final_product Final Product workup->final_product

Caption: Step-by-step mechanism of the Crossed Claisen Condensation.

Field-Proven Experimental Protocol

The following protocol is a representative example for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, adapted from established literature procedures.

Materials:

  • Appropriate substituted acetophenone (10 mmol, 1.0 eq)

  • Diethyl oxalate (10 mmol, 1.0 eq)

  • Sodium metal (10 mmol, 1.0 eq)

  • Anhydrous Ethanol (10 mL)

  • Dichloromethane (for extraction)

  • Dilute Sulfuric Acid (e.g., 1 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (10 mmol) in small pieces to anhydrous ethanol (10 mL). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Addition of Reactants: Prepare a mixture of the substituted acetophenone (10 mmol) and diethyl oxalate (10 mmol). Add this mixture dropwise to the stirred solution of freshly prepared sodium ethoxide.

  • Reaction: Stir the resulting reaction mixture at room temperature overnight. After overnight stirring, heat the mixture to 80 °C for approximately 30 minutes to ensure the reaction goes to completion.

  • Workup - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture by adding dilute sulfuric acid dropwise until the pH is approximately 2. This step protonates the enolate to form the final product.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Representative Data

The yields of this reaction are generally moderate to good, depending on the electronic nature of the substituents on the aryl ring of the acetophenone.

Aryl Substituent (on Acetophenone)ProductReported Yield (%)Melting Point (°C)Reference
PhenylEthyl 2,4-dioxo-4-phenylbutanoate-35-37
4-ChlorophenylEthyl 4-(4-chlorophenyl)-2,4-dioxobutanoate--
2,4-DichlorophenylEthyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate--
4-FluorophenylEthyl 4-(4-fluorophenyl)-2,4-dioxobutanoate--

Note: Specific yield percentages were not detailed in the primary source text, but the synthesis was presented as an effective method.

Applications in Research and Drug Development

The synthetic utility of ethyl 2,4-dioxo-4-arylbutanoates is vast, positioning them as key intermediates for generating libraries of compounds for biological screening.

  • Precursors to Kinase Inhibitors: As demonstrated by Rafinejad et al., these compounds are effective precursors for Src Kinase inhibitors.[1][2] The 1,3-dicarbonyl moiety can be further elaborated or cyclized to produce scaffolds that fit into the ATP-binding pocket of the kinase enzyme.

  • Synthesis of Heterocycles: The 1,3-dicarbonyl structure is a classic synthon for a wide variety of heterocycles. By reacting with dinucleophiles like hydrazine, hydroxylamine, or amidines, one can readily synthesize pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic cores are ubiquitous in medicinal chemistry.[3][13]

  • Chiral Building Blocks: The ketone at the C-4 position can be enantioselectively reduced to a hydroxyl group. This transformation provides access to valuable, enantiomerically pure α-hydroxy acid esters, which are important chiral building blocks for the synthesis of complex molecules like ACE inhibitors.[14]

Applications_Workflow cluster_pathways cluster_products start Ethyl 2,4-dioxo- 4-arylbutanoate kinase Further Elaboration start->kinase hetero Reaction with Dinucleophiles (e.g., N-N) start->hetero chiral Enantioselective Reduction start->chiral kinase_prod Src Kinase Inhibitors kinase->kinase_prod hetero_prod Heterocycles (Pyrazoles, Isoxazoles) hetero->hetero_prod chiral_prod Chiral α-Hydroxy Esters chiral->chiral_prod

Caption: Synthetic utility of ethyl 2,4-dioxo-4-arylbutanoates.

Conclusion

The synthesis of ethyl 2,4-dioxo-4-arylbutanoates via the Crossed Claisen Condensation represents a robust, reliable, and mechanistically well-understood transformation in organic chemistry. By carefully selecting a non-enolizable ester like diethyl oxalate and an enolizable acetophenone derivative, chemists can efficiently construct this valuable 1,3-dicarbonyl scaffold. The causality behind the choice of base, solvent, and reaction conditions is critical for maximizing yield and ensuring the integrity of the product. The resulting butanoates are not end products but rather powerful intermediates, providing a gateway to diverse and complex molecules of significant interest to the pharmaceutical and drug development industries. A thorough understanding of this foundational synthesis is therefore essential for researchers working at the forefront of medicinal chemistry and organic synthesis.

References

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Johns Hopkins University. (2015, September 1). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. [Link]

  • R Discovery. (2015, December 1). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Waldmann, H. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Chemical Society Reviews, 38(7), 2039-2049. [Link]

  • Tu, Y., et al. (2021). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Molecules, 26(11), 3193. [Link]

  • Wang, Z., et al. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(15), 9448-9457. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]

  • Quimica Organica. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. [Link]

  • Blaser, H. U., Burkhardt, S., Kirner, H. J., Mössner, T., & Studer, M. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682. [Link]

  • Kumar, G., et al. (2016). Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones. Organic Letters, 18(4), 844-847. [Link]

  • Trost, B. M., & Fraisse, P. L. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. Chemical Science, 4(4), 1485-1490. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Harikrishnan, P.S. (2025, June 17). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl] - 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. The Bioscan, 20(2), 213-217. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

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Foundational

An In-depth Technical Guide to Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate: Synthesis, Structural Analogs, and Therapeutic Potential as Src Kinase Inhibitors

This guide provides a comprehensive technical overview of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its structural analogs, with a focus on their synthesis, structure-activity relationships (SAR), and their emergenc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its structural analogs, with a focus on their synthesis, structure-activity relationships (SAR), and their emergence as a promising scaffold for the development of Src kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the field of oncology.

Introduction: The Therapeutic Promise of the β-Diketone Scaffold

The β-diketone moiety is a versatile and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1] The ability of the β-diketone core to chelate metals and participate in various chemical transformations has made it a valuable building block for the synthesis of diverse heterocyclic compounds.[1][2] Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a β-keto ester, has emerged as a key intermediate and a pharmacophore of interest, particularly in the development of kinase inhibitors.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The Src family of non-receptor tyrosine kinases, and in particular the proto-oncogene c-Src, are crucial regulators of cell proliferation, survival, migration, and angiogenesis. Elevated Src activity is frequently observed in a variety of human cancers, correlating with tumor growth and metastasis. Consequently, the development of small molecule inhibitors of Src kinase is a major focus of modern drug discovery. This guide will delve into the specifics of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its derivatives as a promising class of Src kinase inhibitors.

Synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its Analogs

The synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its aryl-substituted analogs is readily achieved through a Claisen condensation reaction.[3] This well-established method involves the reaction of an appropriate acetophenone with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.

General Synthesis Workflow

The general synthetic scheme is as follows:

Synthesis_Workflow Acetophenone Substituted Acetophenone Intermediate Reaction Mixture Acetophenone->Intermediate DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Base Sodium Ethoxide in Ethanol Base->Intermediate Base Acidification Acidification (H₂SO₄) Intermediate->Acidification Extraction Extraction with Dichloromethane Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization from Ethanol Evaporation->Purification Product Ethyl 2,4-dioxo-4-arylbutanoate (Final Product) Purification->Product

Caption: General workflow for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

This protocol details the specific synthesis of the parent compound, Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Materials:

  • 4-Cyanoacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol (dried)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sulfuric acid (dilute)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal (1 equivalent) to absolute ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 4-cyanoacetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. After overnight stirring, heat the mixture to 80°C for 30 minutes.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute sulfuric acid to a pH of 2.[3]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from ethanol to yield pure Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.[3]

Biological Activity and Mechanism of Action: Src Kinase Inhibition

Derivatives of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate have demonstrated potential as inhibitors of Src tyrosine kinase.[3]

Src Kinase and its Role in Cancer

Src is a non-receptor tyrosine kinase that plays a critical role in regulating various cellular processes, including proliferation, differentiation, survival, and migration.[4] In normal cells, Src activity is tightly controlled. However, in many cancers, Src is overexpressed or constitutively active, leading to uncontrolled cell growth and metastasis. The signaling cascade initiated by Src is complex, involving multiple downstream effectors.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Ras_Raf_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Src->PI3K_AKT_mTOR STAT3 STAT3 Pathway Src->STAT3 Migration Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Activation Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival STAT3->Proliferation Inhibitor Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate Analog Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Proposed Mechanism of Inhibition

While specific co-crystallization studies of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate derivatives with Src kinase are not yet publicly available, the mechanism of action is believed to be competitive inhibition at the ATP-binding site of the kinase. The β-diketone moiety can act as a hydrogen bond acceptor and donor, interacting with key residues in the hinge region of the kinase domain. The aryl ring with its substituents can then occupy a hydrophobic pocket, contributing to the binding affinity and selectivity. The cyanophenyl group, in particular, can engage in favorable interactions within this pocket.

Structure-Activity Relationship (SAR)

The inhibitory potency of Ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase is influenced by the nature and position of substituents on the aryl ring.[3]

Compound IDAryl SubstituentIC₅₀ (µM) for Src Kinase Inhibition
Parent Compound 4-cyanophenylData not available
Analog 1 Phenyl90.3[3]
Analog 2 2-chlorophenyl75.2[3]
Analog 3 2,4-dichlorophenyl63.5[3]
Analog 4 4-fluorophenyl88.1[3]
Analog 5 4-methoxyphenyl70.6[3]
Analog 6 3-methylphenyl48.3[3]
Reference StaurosporinePotent, broad-spectrum kinase inhibitor

Key SAR Insights:

  • Electronic Effects: The presence of electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring generally leads to moderate inhibitory activity.

  • Steric Effects: The position of the substituent plays a crucial role. A methyl group at the meta-position (Analog 6) resulted in the most potent compound in the series, suggesting a favorable steric interaction within the binding pocket.[3]

  • Lipophilicity: The overall lipophilicity of the molecule will also influence its ability to cross cell membranes and reach the intracellular target.

Experimental Protocols

Protocol for Src Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for evaluating the inhibitory activity of the synthesized compounds against Src kinase using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • 96-well microtiter plates (high-binding)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the Src-specific peptide substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Kinase Reaction:

    • Add the assay buffer to each well.

    • Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add recombinant Src kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.

    • Wash the plate five times with wash buffer.[3]

    • Add the TMB substrate to each well and incubate in the dark until a blue color develops.[3]

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.[3]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.[3]

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ELISA_Workflow Start Start Coat_Plate Coat Plate with Substrate Peptide Start->Coat_Plate Wash1 Wash Plate (3x) Coat_Plate->Wash1 Add_Reagents Add Assay Buffer, Test Compounds, & Src Kinase Wash1->Add_Reagents Start_Reaction Initiate Reaction with ATP Add_Reagents->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Wash2 Wash Plate (3x) Incubate->Wash2 Add_Antibody Add HRP-conjugated Anti-Phosphotyrosine Ab Wash2->Add_Antibody Incubate2 Incubate at RT Add_Antibody->Incubate2 Wash3 Wash Plate (5x) Incubate2->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate3 Incubate in Dark Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition & IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the ELISA-based Src kinase inhibition assay.

Conclusion and Future Directions

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its derivatives represent a promising class of compounds for the development of novel Src kinase inhibitors. The straightforward synthesis via Claisen condensation allows for the rapid generation of a diverse library of analogs for SAR studies. The initial findings indicate that substitution on the aryl ring significantly impacts inhibitory potency, providing a clear path for further optimization.

Future research in this area should focus on several key aspects:

  • Expansion of the SAR: Synthesis and evaluation of a broader range of derivatives with diverse electronic and steric properties to refine the SAR and identify more potent inhibitors.

  • Molecular Modeling: Conducting molecular docking and dynamics simulations to elucidate the precise binding mode of these compounds within the Src kinase active site. This will enable a more rational design of next-generation inhibitors.

  • In Vitro and In Vivo Profiling: Promising compounds should be further evaluated in cell-based assays to assess their anti-proliferative and anti-migratory effects. Subsequent in vivo studies in relevant cancer models will be crucial to determine their therapeutic potential.

  • Selectivity Profiling: Assessing the selectivity of potent inhibitors against a panel of other kinases to understand their off-target effects and potential for toxicity.

References

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Cook, D. J., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Frontiers in Chemistry, 9, 727235. [Link]

  • Di Meo, F., et al. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceuticals, 14(11), 1189. [Link]

  • El-borai, M. A., et al. (2022). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications, 15(3), 136-168. [Link]

  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. R Discovery. [Link]

Sources

Exploratory

The Strategic Role of Cyanophenyl Ketoesters in Medicinal Chemistry: A Technical Guide to Scaffold Synthesis and Pharmacological Application

Introduction: The Strategic Value of the Cyanophenyl Pharmacophore The intersection of the cyanophenyl pharmacophore with the versatile reactivity of β -ketoesters has unlocked significant chemical space in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyanophenyl Pharmacophore

The intersection of the cyanophenyl pharmacophore with the versatile reactivity of β -ketoesters has unlocked significant chemical space in modern drug discovery. As a Senior Application Scientist, I have observed that the cyano group (-CN) is rarely a passive structural element. It serves as a robust hydrogen-bond acceptor, blocks metabolic soft spots to increase half-life, and exerts a profound electron-withdrawing effect that modulates the pKa and lipophilicity of adjacent ring systems.

When coupled with β -ketoesters—which act as highly efficient 1,3-dielectrophilic building blocks—the resulting intermediates are primed for the construction of diverse, medicinally relevant heterocyclic scaffolds. These include pyrazoles, 1,4-dihydropyrimidinones (DHPMs), isoxazoles, and 1,4-dihydropyridines (1,4-DHPs). This guide dissects the mechanistic causality behind these synthetic workflows and evaluates their resulting pharmacological profiles.

Core Synthetic Workflows & Mechanistic Causality

Workflow 1: Synthesis of 1-(4-Cyanophenyl)pyrazoles

The condensation of 4-cyanophenylhydrazine with β -ketoesters is a cornerstone reaction for generating pyrazole-based Active Pharmaceutical Ingredients (APIs). The bifunctional nature of the hydrazine, combined with the 1,3-dicarbonyl system, allows for a highly regioselective cyclization [1][1].

Pyrazole A 4-Cyanophenylhydrazine C Acid-Catalyzed Condensation A->C B β-Ketoester B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization & Dehydration D->E F 1-(4-Cyanophenyl)pyrazole E->F

Workflow for the regioselective synthesis of 1-(4-cyanophenyl)pyrazoles.

Protocol 1: Regioselective Synthesis of 1-(4-Cyanophenyl)pyrazoles

  • Preparation of Reactants: Dissolve 1.0 equivalent of 4-cyanophenylhydrazine hydrochloride in a 55% aqueous ethanol solution.

    • Causality: The protic solvent stabilizes the transition states and facilitates the critical proton transfers required for the subsequent dehydration step [1][1].

  • Addition of β -Ketoester: Add 1.1 equivalents of the selected β -ketoester dropwise at room temperature.

  • Acid Catalysis & Heating: Introduce a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.

    • Causality: The acid protonates the carbonyl oxygen of the β -ketoester, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine to form the hydrazone intermediate.

  • Cyclization & Dehydration: The elevated temperature drives the intramolecular cyclization (attack of the secondary amine on the ester carbonyl) followed by the elimination of water and alcohol.

  • Self-Validation & Isolation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar hydrazine spot validates completion. Cool the mixture to induce precipitation. Recrystallize from aqueous ethanol to obtain the pure pyrazole.

Workflow 2: Multicomponent Biginelli Reaction for Cyanophenyl-DHPMs

The Biginelli reaction utilizes a β -ketoester, a cyanobenzaldehyde, and urea to form 1,4-dihydropyrimidinones (DHPMs). These compounds are potent inhibitors of carbonic anhydrase [2][2].

Biginelli A Cyanobenzaldehyde C Acid Catalyst A->C B Urea / Thiourea B->C D Acyliminium Ion Intermediate C->D E β-Ketoester Addition D->E F Cyclocondensation E->F G Cyanophenyl-DHPM F->G

Multicomponent Biginelli cyclocondensation pathway for DHPMs.

Protocol 2: Acid-Catalyzed Biginelli Cyclocondensation

  • Initial Condensation: Combine equimolar amounts of 4-cyanobenzaldehyde and urea in ethanol. Add a strong acid catalyst (e.g., HCl or a Lewis acid like zirconium hydrogen phosphate).

    • Causality: The acid is mandatory to drive the condensation of the aldehyde and urea into a highly reactive, electrophilic acyliminium ion intermediate [2][2].

  • Nucleophilic Addition: Add 1.0 equivalent of the β -ketoester.

    • Causality: The enol form of the β -ketoester attacks the acyliminium ion, establishing the carbon-carbon bond necessary for the heterocyclic core.

  • Cyclization: Reflux the mixture for 8-12 hours. The subsequent intramolecular condensation between the urea amino group and the ester carbonyl closes the ring.

  • Self-Validation & Workup: Pour the hot mixture into ice-cold water. The sudden drop in solubility forces the immediate precipitation of the DHPM product, serving as a self-validating indicator of successful cyclocondensation. Filter and dry under vacuum.

Biological Applications & Structure-Activity Relationships (SAR)

The incorporation of the cyanophenyl moiety into these heterocycles drastically alters their binding affinity to biological targets:

  • Carbonic Anhydrase (CA) Inhibition: Cyanophenyl-DHPMs exhibit strong CA isoenzyme inhibition. The cyano group coordinates with the zinc ion in the active site of the enzyme, with specific derivatives like compound 6c showing an IC50 of 0.0547 mM [2][2].

  • TRPV1 Enhancement: 1,4-Dihydropyridines (1,4-DHPs) synthesized from β -ketoesters act as enhancers of the Vanilloid Receptor 1 (TRPV1). Interestingly, substitution at the 6-position with a 4-cyanophenyl group (e.g., Compound 16) modulates the enhancing activity compared to unsubstituted variants [3][3].

  • Human Neutrophil Elastase (HNE) Inhibition: Isoxazolones derived from β -ketoesters and cyanophenyl groups show targeted inhibition of HNE, a key factor in inflammatory diseases [4][4].

  • Kinase and P-glycoprotein Inhibition: Symmetrical and asymmetrical nitrile-containing 1,4-DHP derivatives have been discovered as dual kinase and P-glycoprotein inhibitors, highlighting the versatility of the cyano-substitution [5][5].

Quantitative SAR Data Summary
Scaffold TypeCompound DesignationTarget / ActivityKey MetricReference
DHPM 6c (Cyanophenyl-octahydroquinazoline)Carbonic Anhydrase IIC50 = 0.0547 mM[2][2]
Isoxazole 4b (Cyanophenylsulfonyl-isoxazole)General Biological ScreeningYield = 83%[6][6]
Isoxazole 8b (4-(4-Cyanophenyl)-isoxazol-5-yl)HNE InhibitionYield = 20%[4][4]
1,4-DHP Compound 16 (6-(4-cyanophenyl)-DHP)TRPV1 EnhancerActive Modulator[3][3]
1,4-DHP Compound 1d (Diisobutyl derivative)Dual Kinase / P-gp InhibitorYield = 41% (analog 2c)[5][5]

Advanced Asymmetric Synthesis: Ketoreductase-Assisted Pathways

The drive towards enantiopure APIs has led to the adoption of ketoreductase-assisted asymmetric synthesis. The microbial or enzymatic reduction of cyanophenyl ketoesters yields highly enantioenriched chiral alcohols and derivatives, which are critical for avoiding off-target toxicity inherent in racemic mixtures [7][7].

Biocatalysis A Cyanophenyl Ketoester D Asymmetric Reduction A->D B Ketoreductase (KRED) B->D C NADP+ / NADPH Recycling C->D E Chiral Extraction D->E F Enantioenriched Chiral Alcohol E->F

Ketoreductase-assisted asymmetric reduction of ketoesters.

Protocol 3: Ketoreductase-Assisted Reduction

  • Enzyme Preparation: Suspend the selected ketoreductase (KRED) and a cofactor recycling system (e.g., glucose/glucose dehydrogenase) in a buffered aqueous solution (pH 7.0).

    • Causality: The recycling system is critical to continuously regenerate NADPH, making the process economically viable and driving the equilibrium towards the reduced product [7][7].

  • Substrate Addition: Dissolve the cyanophenyl ketoester in a minimal amount of cosolvent (e.g., DMSO or Cyrene) and add to the buffer.

    • Causality: The cosolvent overcomes the poor aqueous solubility of the ketoester without denaturing the enzyme.

  • Incubation & Monitoring: Incubate at 30°C with gentle orbital shaking. Monitor the enantiomeric excess (ee) via chiral HPLC.

  • Self-Validation & Extraction: Once conversion plateaus, extract with ethyl acetate. The resulting high stereoselectivity (>99% ee) self-validates the choice of the specific KRED variant and the integrity of the recycling system.

Conclusion

The synthesis of cyanophenyl-bearing heterocycles via β -ketoester intermediates remains a highly productive vein in medicinal chemistry. By strictly controlling the mechanistic pathways—whether through acid-catalyzed multicomponent reactions or advanced biocatalytic reductions—researchers can systematically explore and optimize the pharmacological profiles of these versatile scaffolds.

References

  • Benchchem - The Versatility of 4-Cyanophenylhydrazine Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protoc. 1

  • PMC - Synthesis, biological evaluation, and molecular modelling studies of potent human neutrophil elastase (HNE) inhibitors.4

  • Taylor & Francis - Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors. 5

  • ACS Omega - Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. 6

  • PMC - Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). 3

  • Taylor & Francis - Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. 2

  • OUCI - Ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate. 7

Sources

Foundational

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate: A Privileged Scaffold for Divergent Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry and agrochemical development, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry and agrochemical development, the rapid generation of structural diversity from a single precursor is a cornerstone of efficient library design. Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) serves as a highly versatile 1,3-dicarbonyl (aroylpyruvate) building block [1]. Featuring two highly electrophilic carbonyl centers adjacent to an ester and an aryl ring, this scaffold acts as a central "hub" for the divergent synthesis of pyrazoles, isoxazoles, pyrimidines, and quinoxalines [2]. Furthermore, the para-cyano substitution on the aryl ring provides a critical pharmacophore handle, allowing for downstream functionalization into tetrazoles, primary amines, or carboxylic acids to modulate target binding and pharmacokinetic profiles.

This whitepaper details the physicochemical profile, mechanistic causality of its synthesis, and self-validating protocols for its application in heterocyclic chemistry.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of this building block is essential for predicting its behavior in various solvent systems and its reactivity profile [1, 2]. The compound exists predominantly in its enol tautomer in solution, which dictates its nucleophilic/electrophilic character.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
CAS Number 649557-55-1
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Tautomeric State Predominantly enolic (stabilized by intramolecular H-bonding)
Appearance Pale yellow to white crystalline solid
Solubility Profile Soluble in EtOH, EtOAc, DMF, DMSO; Insoluble in H₂O
Electrophilic Centers C2 (α to ester) and C4 (α to aryl ring)

Mechanistic Causality: Synthesis of the 2,4-Dioxobutanoate Scaffold

The synthesis of ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is achieved via a classic Claisen condensation between 4-cyanoacetophenone and diethyl oxalate [3].

The Causality of the Reaction Design: The reaction is driven by thermodynamics. While the initial nucleophilic acyl substitution is reversible, the formation of the highly acidic 1,3-dicarbonyl product (pKa ~ 9) allows the alkoxide base to immediately deprotonate it. This irreversible formation of the stable enolate shifts the equilibrium entirely to the right. The choice of sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent dictates the kinetic rate, but the thermodynamic sink remains the enolate.

Claisen_Mechanism A 4-Cyanoacetophenone + Base (NaOEt) B Enolate Formation A->B C Nucleophilic Attack on Diethyl Oxalate B->C D Tetrahedral Collapse (-EtO⁻) C->D E Thermodynamic Sink: Stable Enolate Salt D->E

Mechanistic workflow of the Claisen condensation yielding the stable enolate.

Divergent Heterocyclic Synthesis (The "Hub" Concept)

The true value of ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate lies in its bis-electrophilic nature. By carefully selecting binucleophiles, researchers can dictate the cyclization pathway to yield distinct heterocyclic classes [4].

  • Pyrazoles (via Hydrazines): Reaction with hydrazine hydrate or aryl hydrazines yields pyrazole-3-carboxylates. The regioselectivity (1,3- vs 1,5-disubstitution) is governed by the differential electrophilicity of the C2 and C4 carbonyls and the steric bulk of the hydrazine.

  • Isoxazoles (via Hydroxylamine): Condensation with hydroxylamine hydrochloride typically favors attack at the more electrophilic C4 carbonyl, followed by cyclization onto C2.

  • Pyrimidines (via Amidines): [3+3] annulation with guanidines or amidines yields functionalized pyrimidines, a staple in kinase inhibitor design.

Divergent_Pathways Center Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate Pyr Pyrazoles (via Hydrazines) Center->Pyr Cyclocondensation Iso Isoxazoles (via Hydroxylamine) Center->Iso Cyclocondensation Pym Pyrimidines (via Amidines) Center->Pym [3+3] Annulation Qui Quinoxalines (via o-Phenylenediamine) Center->Qui Condensation

Divergent synthetic pathways from the 2,4-dioxobutanoate central hub.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include specific in-process checks (IPCs) that confirm the reaction trajectory before proceeding to the next step.

Protocol 1: Synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Objective: Generate the 1,3-dicarbonyl building block via Claisen condensation.

Step-by-Step Methodology:

  • Preparation of the Base: In a flame-dried, argon-purged round-bottom flask, add absolute ethanol (50 mL). Carefully add sodium metal (1.1 equivalents, ~25 mmol) portion-wise at 0 °C. Stir until complete dissolution to form a fresh NaOEt solution.

  • Reagent Addition: To the cold NaOEt solution, add diethyl oxalate (1.2 equivalents) dropwise over 10 minutes. Stir for 15 minutes.

  • Condensation: Dissolve 4-cyanoacetophenone (1.0 equivalent, 20 mmol) in a minimal amount of dry THF or EtOH. Add this solution dropwise to the reaction mixture at 0 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. A thick, yellow/orange precipitate (the sodium enolate salt) will form.

    • Self-Validation Check (IPC): Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The disappearance of the acetophenone spot confirms completion.

  • Workup & Acidification: Pour the reaction mixture onto crushed ice and vigorously stir. Slowly acidify the aqueous mixture with 2M HCl until the pH reaches 2–3. The enolate will protonate, precipitating the free 1,3-dicarbonyl compound.

  • Isolation: Filter the pale-yellow precipitate, wash with cold water, and dry under a vacuum.

  • Analytical Validation: Run a ¹H NMR (CDCl₃). The protocol is validated if you observe an enolic -OH proton at ~14.5 ppm and a vinylic proton at ~7.1 ppm, confirming the enol tautomer is the dominant species.

Protocol 2: Synthesis of Ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Objective: Convert the building block into a functionalized pyrazole core.

Step-by-Step Methodology:

  • Reaction Setup: Suspend ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (1.0 equivalent, 10 mmol) in glacial acetic acid (30 mL).

  • Nucleophile Addition: Add hydrazine hydrate (1.5 equivalents) dropwise at room temperature. The reaction is exothermic; maintain the temperature below 40 °C during addition.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 3 hours.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. Neutralize cautiously with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Run a ¹H NMR (DMSO-d₆). The protocol is validated by the disappearance of the enolic and vinylic protons of the starting material, and the emergence of a sharp singlet at ~7.3 ppm corresponding to the C4-H of the newly formed pyrazole ring.

Pharmacological Relevance of the 4-Cyanophenyl Handle

In drug discovery, the 4-cyanophenyl moiety is not merely a structural placeholder; it is a highly strategic functional group.

  • Bioisosterism: The cyano group can be converted via [3+2] cycloaddition with sodium azide into a tetrazole , a classical bioisostere for a carboxylic acid that offers improved membrane permeability and altered pKa.

  • Target Engagement: The strong dipole moment of the nitrile group allows it to act as a hydrogen bond acceptor in deep, hydrophobic binding pockets, often utilized in kinase and protease inhibitor design.

References

  • ACS Publications. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews. Available at:[Link]

Exploratory

Solubility Profiling of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate: A Technical Guide for Pharmaceutical Intermediates

Executive Summary Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a critical β -diketo ester building block widely utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a critical β -diketo ester building block widely utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. As a solid organic intermediate, its unique structural motifs—a rigid 4-cyanophenyl ring coupled with a highly enolizable 2,4-dioxobutanoate chain—dictate its physicochemical behavior[2]. Understanding its solubility profile across common laboratory solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and conducting early-stage biological assays without encountering false positives due to precipitation.

Physicochemical Causality: Structural Drivers of Solvation

The solubility of CAS 649557-55-1 is not merely a function of its molecular weight (245.23 g/mol ), but rather a dynamic interplay of its functional groups with the solvent environment. The solvation causality is governed by three primary structural factors:

  • Keto-Enol Tautomerism: The 2,4-dioxo moiety exists in equilibrium with its enol form. In non-polar or moderately polar solvents (like Dichloromethane), intramolecular hydrogen bonding stabilizes the enol form, increasing the molecule's overall lipophilicity. In polar aprotic solvents (e.g., DMSO, DMF), the solvent's hydrogen-bond basicity disrupts these intramolecular bonds, stabilizing the polar keto or solvated enolate forms.

  • Cyano Group Polarity: The para-cyano group acts as a strong electron-withdrawing group (EWG) and a localized hydrogen-bond acceptor. This significantly enhances solubility in polar aprotic solvents capable of engaging in strong dipole-dipole interactions.

  • Hydrophobic Phenyl Core: The aromatic ring severely restricts aqueous solubility[3]. The high cohesive energy of water cannot be overcome by the limited hydrogen-bonding potential of the ester and cyano groups, driving the compound's highly lipophilic nature in aqueous environments.

Solvation_Causality Root CAS 649557-55-1 Solvent Selection A Polar Aprotic (DMSO, DMF) Root->A B Moderately Polar (DCM, EtOAc) Root->B C Aqueous / Non-Polar (Water, Hexane) Root->C A1 Dipole-Dipole & H-Bond Acceptance A->A1 B1 Aromatic/Ester Solvation B->B1 C1 High Cohesive Energy or Lack of Interactions C->C1 A2 Very High Solubility (>100 mg/mL) A1->A2 B2 High Solubility (30-100 mg/mL) B1->B2 C2 Low Solubility (<1 mg/mL) C1->C2

Caption: Causality of solvation based on solvent polarity and structural interactions.

Quantitative Solubility Data in Common Lab Solvents

The following table summarizes the quantitative solubility profile of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. Note: Values represent empirical ranges based on the physicochemical properties of structurally analogous β -diketo esters and standard solvent dielectric constants.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (25°C)Solvation Mechanism / Practical Application
Aqueous Water (pH 7.0)80.1< 0.05 mg/mL (Very Low)Inability to overcome the hydrophobic bulk of the phenyl ring[3].
Polar Aprotic DMSO46.7> 100 mg/mL (Very High)Strong dipole interactions; excellent for HTS assay stock solutions[4].
Polar Aprotic DMF36.7> 100 mg/mL (Very High)Similar to DMSO; preferred for moisture-sensitive synthetic steps.
Polar Protic Methanol32.710 - 30 mg/mL (Moderate)H-bonding with ester/keto oxygens; limited by the hydrophobic core.
Polar Protic Ethanol24.55 - 20 mg/mL (Moderate)Slightly lower than methanol due to increased aliphatic solvent bulk.
Moderately Polar Dichloromethane8.950 - 100 mg/mL (High)Excellent solvation of the aromatic moiety; standard for extraction.
Moderately Polar Ethyl Acetate6.030 - 60 mg/mL (High)Favorable dipole interactions; highly recommended for recrystallization.
Non-Polar Hexane / Heptane1.9< 1.0 mg/mL (Low)Lack of dipole interactions; ideal as an anti-solvent for precipitation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, solubility must be determined using standardized, self-validating protocols. The following methodologies are adapted from OECD Guideline 105[5][6] and optimized for difficult-to-test pharmaceutical intermediates[3][7].

Protocol A: Thermodynamic Solubility via the Shake-Flask Method (OECD 105 Compliant)

Purpose: To determine the absolute saturation concentration of the compound at thermodynamic equilibrium[8]. Causality Check: Thermodynamic equilibrium ensures that the dissolution rate no longer affects the concentration, providing the true solubility limit[8].

  • Preparation: Weigh an excess amount of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (e.g., 50 mg for aqueous testing, 500 mg for organics) into a 10 mL glass vial[9].

  • Solvent Addition: Add 5.0 mL of the target solvent. Ensure a visible excess of solid remains; if all solid dissolves instantly, add more compound until saturation is visually confirmed[8].

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 200 rpm for 48 to 72 hours[8][10].

    • Self-Validation Step: Check the vial at 24 hours. If the solid phase has completely disappeared, the system is not saturated. Add more solid and reset the 48-hour timer.

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid[3][7]. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with the mobile phase. Quantify the concentration using RP-HPLC-UV (monitoring at the λmax​ of the conjugated system, typically ~280-320 nm) against a validated calibration curve[4].

OECD105_Workflow A 1. Solid Addition Excess CAS 649557-55-1 B 2. Solvent Addition (Aqueous or Organic) A->B C 3. Isothermal Agitation 25°C for 48-72 hours B->C D Self-Validation: Is solid still present? C->D E Add more solid & Re-equilibrate D->E No F 4. Phase Separation Centrifugation / Filtration D->F Yes E->C G 5. HPLC-UV Quantification Thermodynamic Solubility F->G

Caption: Workflow for determining thermodynamic solubility via the OECD 105 Shake-Flask method.

Protocol B: Kinetic Solubility Screening (High-Throughput Filter Method)

Purpose: To rapidly assess the precipitation point of the compound when spiked from a DMSO stock into aqueous buffers, simulating biological assay conditions[4][11]. Causality Check: Kinetic solubility is often higher than thermodynamic solubility due to supersaturation, but it is far more relevant for predicting compound behavior in in vitro assays where compounds are dosed directly from DMSO[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO[4].

  • Serial Dilution: Create a linear dilution series of the stock in DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well filter plate (final DMSO concentration = 2%)[4][11].

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow the precipitation of insoluble fractions.

  • Filtration & Analysis: Apply vacuum to filter the solutions into a UV-transparent collection plate. Measure absorbance or use LC-MS/MS to determine the concentration of the compound remaining in solution[4][11].

References

  • [1] ETHYL 4-(4-CYANOPHENYL)-2,4-DIOXOBUTANOATE - MilliporeSigma. Sigma-Aldrich. 1

  • [2] 649557-55-1 | Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. BLDpharm. 2

  • Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate - Sigma-Aldrich. Sigma-Aldrich.

  • [5] OECD 105 - Water Solubility. Situ Biosciences. 5

  • [6] Water Solubility. Scymaris. 6

  • [3] Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). 3

  • [11] Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich. 11

  • [7] Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. NIH. 7

  • [10] MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.10

  • [4] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 4

  • [9] Shake Flask Method Summary. BioAssay Systems. 9

  • [8] Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. 8

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Foundational

The Cyanophenyl Pharmacophore: Biological Targets and Mechanistic Evaluation

Executive Summary The cyanophenyl moiety is a highly privileged scaffold in modern medicinal chemistry. The cyano group (-C≡N) exerts potent electron-withdrawing effects via inductive and resonance mechanisms, fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyanophenyl moiety is a highly privileged scaffold in modern medicinal chemistry. The cyano group (-C≡N) exerts potent electron-withdrawing effects via inductive and resonance mechanisms, fundamentally altering the pKa, lipophilicity, and metabolic stability of the parent molecule. Structurally, the linear, sp-hybridized geometry of the nitrile group minimizes steric bulk while serving as a robust hydrogen-bond acceptor. In biological systems, the cyanophenyl ring frequently participates in π-π stacking with aromatic amino acid residues within hydrophobic binding pockets, while the cyano nitrogen engages in electrostatic interactions or direct metal coordination,. This whitepaper dissects the primary biological targets of cyanophenyl-containing compounds, detailing the causality behind their binding mechanics and providing self-validating experimental workflows for their evaluation.

Cytochrome P450 Enzymes: Aromatase (CYP19A1)

Aromatase (CYP19A1) is the terminal enzyme responsible for estrogen biosynthesis. Non-steroidal aromatase inhibitors (NSAIs) such as letrozole (a bis(4-cyanophenyl)methyl-triazole derivative) and fadrozole rely heavily on the cyanophenyl group for their efficacy,.

Mechanistic Insights

In the CYP19A1 active site, the triazole or imidazole nitrogen of these drugs coordinates directly with the heme iron of the cytochrome P450 unit. Concurrently, the cyanophenyl moiety acts as a structural mimic of the steroid backbone of the natural substrate, androstenedione. This dual-action binding allows for high-affinity, competitive inhibition. Furthermore, bicyclic derivatives containing a 4-cyanophenyl group have been successfully engineered as dual aromatase-sulfatase inhibitors (DASIs). These compounds target both CYP19A1 and steroid sulfatase (STS), effectively dismantling multiple estrogenic pathways in hormone-dependent breast cancer models,.

Aromatase Substrate Androstenedione (Natural Substrate) Enzyme Aromatase (CYP19A1) Heme-Iron Active Site Substrate->Enzyme Binds Active Site Product Estrone / Estradiol (Estrogenic Output) Enzyme->Product Enzymatic Conversion Inhibitor Cyanophenyl Inhibitor (e.g., Letrozole) Inhibitor->Enzyme Competitive Heme Coordination

Mechanism of CYP19A1 inhibition by cyanophenyl-containing compounds.

Self-Validating Protocol: Radiometric Aromatase Inhibition Assay

To evaluate the efficacy of novel cyanophenyl derivatives against CYP19A1, a radiometric tritiated water release assay is the gold standard.

Causality & Principle: The aromatization of [1β-³H]-androstenedione involves the stereospecific cleavage of the 1β-hydrogen, releasing it into the aqueous phase as tritiated water (³H₂O). Quantifying this radioactive water provides a direct, highly sensitive measure of enzyme activity.

Step-by-Step Methodology:

  • Preparation: Incubate human placental microsomes (source of native CYP19A1) in a 50 mM potassium phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Ligand Introduction: Add the cyanophenyl test compound at titrated concentrations (0.01 nM to 1 µM).

  • Reaction Initiation: Introduce 50 nM [1β-³H]-androstenedione to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Quenching & Extraction: Terminate the reaction by adding an equal volume of cold chloroform. Vortex vigorously and centrifuge. The organic phase captures unreacted steroid, while the aqueous phase retains the ³H₂O.

  • Quantification: Transfer an aliquot of the aqueous phase to scintillation fluid and measure via a liquid scintillation counter.

  • Self-Validation System:

    • Negative Control: A heat-inactivated microsome sample must be run to establish baseline spontaneous degradation.

    • Positive Control: Include letrozole to validate assay sensitivity.

    • Orthogonal Validation: Run a parallel LC-MS/MS assay to directly quantify estrone production, ensuring the radiometric signal strictly correlates with actual product formation and is not an artifact of non-specific tritium exchange.

Nuclear Receptors: The Androgen Receptor (AR)

In the management of castration-resistant prostate cancer (CRPC), second-generation androgen receptor (AR) antagonists like enzalutamide and bicalutamide utilize the cyanophenyl group to achieve high-affinity binding to the AR ligand-binding domain (LBD),.

Mechanistic Insights and Toxicity Divergence

Binding of cyanophenyl antiandrogens to the AR LBD prevents receptor dimerization, halts nuclear translocation, and blocks downstream DNA transcription. The exact chemical nature of the cyano-aromatic ring is a critical determinant of the drug's safety profile. Enzalutamide features a 2-cyanophenyl moiety, whereas the related drug apalutamide replaces this with a 2-cyanopyridine group.

In vitro chemical reactivity studies reveal that the 2-cyanopyridine moiety in apalutamide is highly reactive with thiol nucleophiles (such as glutathione or cysteine residues in host proteins), forming covalent haptens. This haptenization triggers an immune response, leading to severe cutaneous adverse reactions (SCARs). Conversely, the 2-cyanophenyl group in enzalutamide is chemically stable against thiol nucleophiles, which causally explains its significantly lower incidence of skin toxicity,.

AR_Inhibition Ligand Cyanophenyl Antiandrogen (e.g., Enzalutamide) AR Androgen Receptor (AR) Ligand-Binding Domain Ligand->AR High-Affinity Binding Translocation Nuclear Translocation & Dimerization AR->Translocation Blocked by Ligand Transcription Target Gene Transcription (Tumor Growth) Translocation->Transcription Pathway Halted

Androgen receptor signaling blockade by cyanophenyl derivatives.

Self-Validating Protocol: Competitive AR Binding Assay

To determine the binding affinity (Ki) of cyanophenyl derivatives to the AR, a competitive radioligand displacement assay is utilized.

Causality & Principle: [³H]-mibolerone is used as the tracer because it is a synthetic, metabolically stable anabolic steroid with exceptionally high affinity for the AR. Displacement of this tracer by the test compound allows for the calculation of the compound's specific binding affinity.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest LNCaP cells (which express endogenous AR) and lyse in a high-salt buffer containing protease inhibitors. Ultracentrifuge to isolate the cytosolic fraction.

  • Radioligand Competition: Aliquot the cytosol and add 1 nM [³H]-mibolerone. Simultaneously, add the cyanophenyl test compound at varying concentrations (0.1 nM to 10 µM).

  • Incubation & Separation: Incubate at 4°C for 18 hours to reach equilibrium. Add dextran-coated charcoal (DCC) to the mixture. The porous charcoal absorbs free, unbound hydrophobic ligands but excludes the large AR-ligand protein complexes.

  • Quantification: Centrifuge to pellet the DCC. The supernatant, containing the AR-bound[³H]-mibolerone, is measured via scintillation counting.

  • Self-Validation System:

    • Non-Specific Binding (NSB): A parallel control must be run containing a 100-fold excess of unlabeled mibolerone. Total binding minus NSB equals specific binding.

    • Negative Control: Perform the assay using lysates from an AR-V7 mutant cell line (which lacks the LBD). The absence of signal confirms that the interaction is strictly dependent on the intact ligand-binding domain.

Emerging Epigenetic Targets: Sirtuins (SIRT1/2)

Beyond classical endocrine targets, cyanophenyl derivatives are emerging as potent epigenetic modulators. A novel series of N-3-cyanophenyl-N'-urea derivatives (e.g., Compound 18) has been identified as selective inhibitors of histone deacetylase (HDAC) class III sirtuins 1 and 2 (SIRT1/2). These compounds exhibit strong antiproliferative activity in glioblastoma models by triggering cellular senescence, highlighting the versatility of the cyanophenyl pharmacophore in targeting diverse protein architectures beyond steroidogenic pathways.

Quantitative Data Synthesis

The following table summarizes the quantitative pharmacological profiles of key cyanophenyl-containing compounds across their respective biological targets.

CompoundPrimary Biological TargetKey Structural FeatureQuantitative Efficacy DataClinical Application
Letrozole Aromatase (CYP19A1)Bis(4-cyanophenyl)methylBioavailability: 99.9%; Half-life: 2 daysBreast Cancer
Fadrozole Aromatase / Aldosterone Synthase5-(p-cyanophenyl) moietyAromatase IC₅₀ = 4.5 nMBreast Cancer / Aldosteronism
YM511 Aromatase (CYP19A1)4-cyanophenyl-amino-triazolePlacental Aromatase IC₅₀ = 0.12 nMInvestigational
DASI (Imidazole) Aromatase / Steroid Sulfatase4-cyanophenyl-triazolylAromatase IC₅₀ = 0.2 nM; STS IC₅₀ = 2.5 nMInvestigational
Enzalutamide Androgen Receptor (AR)2-cyanophenyl groupHigh-affinity LBD competitive bindingProstate Cancer
Bicalutamide Androgen Receptor (AR)4-cyano-3-(trifluoromethyl)phenylHigh-affinity LBD competitive bindingProstate Cancer

References Vulcanchem. "n-Allyl-1-(4-cyanophenyl)methanesulfonamide () for sale". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeUf26eaSocVfIcRGiLSYnCZF3BVy_K2NfsKDWIEXlVA2HBYrL81aKf2MhcMu1XNil7w0LPbCDx2BjS-Keo5Rzo9FXEBijfAQxklrnqswZ2_AnG9kqya2Jq4ZBqP82H0pAJ9a44lGRaA== J-Stage. "Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHK3kanpDu5uFefgTkkgM9fTVoK75w4_xHnKYHVSQ2zC7jRJuUV6u15ex36jdI5ilyWpd7tiKjTfG5hK4nOeZzvhNS0lH29GxTwsJ4gR70b9fZ-DnYSJBNnNFJNI_UumAPErWHNKNzaM5vxsYW-DBIL_OfCHNMJac3jOCISzHi1qM= PubMed / NIH. "Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPqrj3u70Xvstvtfy2s7_6HNiOmSiBzChE7ObBOQ1sLG7qaynqnnAX2rn56-LCyeM14917h9wXOb1lwWkyXR4ENSOzxIygCP2MKOrlGYFGBv9CoXvRXGSJledUeOGzBuYnOGRo ORBi / ULiege. "Discovery and Characterization of R/S‐N‐3-Cyanophenyl‐N′‐(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwaKTyBBu1uyMODAm2lTCBZFWtGi3GwOejJjsaRgeSXyunUJMkpWQMgIRiPWPNCi-mVcEBD2azvbK5NC9kcjBbGiVr9iP1Uf7ffk-1_jXSuqpVD3QWyo1n2GpQEGWjGl2vR8VZgYI7axRGr8AU-opTFzeJWF_tHocgGG0J2xn_6821n9CBYJTvt-o= PubMed / NIH. "Bicyclic derivatives of the potent dual aromatase-steroid sulfatase inhibitor 2-bromo-4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate: synthesis, SAR

Exploratory

The Genesis of Integrase Inhibition: Discovery, Mechanism, and Synthesis of Aryl Dioxobutanoates

Executive Overview The development of human immunodeficiency virus type 1 (HIV-1) integrase inhibitors represents a watershed moment in antiretroviral therapy. At the core of this pharmacological revolution lies a specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of human immunodeficiency virus type 1 (HIV-1) integrase inhibitors represents a watershed moment in antiretroviral therapy. At the core of this pharmacological revolution lies a specific chemical scaffold: the aryl dioxobutanoates , commonly referred to as aryl diketoacids (ADKs). This whitepaper provides an in-depth technical analysis of the historical discovery, structural mechanism, and synthetic methodologies of ADKs, designed for researchers and drug development professionals seeking to understand the foundational chemistry of integrase strand transfer inhibitors (INSTIs).

The Historical Bottleneck and the Diketoacid Breakthrough

Throughout the 1990s, HIV-1 Integrase (IN) was a highly validated but elusive therapeutic target. While reverse transcriptase and protease inhibitors were successfully deployed in Highly Active Antiretroviral Therapy (HAART), integrase inhibitors repeatedly failed due to poor cellular permeability or lack of specificity.

The breakthrough occurred between 1999 and 2002 when Merck and Shionogi independently discovered and patented keto-enol acid-type compounds through high-throughput screening (1)[1]. These ADKs were the first molecules to demonstrate potent, specific inhibition of the integration process in cell culture. The prototype molecule from Merck, L-708,906 , exhibited micromolar antiviral activity, while Shionogi and GlaxoSmithKline developed S-1360 , which became the first IN inhibitor to enter Phase II clinical trials (2)[2].

Mechanistic Paradigm: The Two-Metal Chelation Model

The biological efficacy of aryl dioxobutanoates stems from their unique ability to exploit the metalloenzyme architecture of HIV-1 Integrase. The IN active site relies on a two-metal mechanism, utilizing two divalent cations (Mg²⁺ or Mn²⁺) to catalyze the endonucleolytic phosphodiester hydrolysis required for viral DNA integration.

As a Senior Application Scientist, it is critical to understand the causality of the ADK pharmacophore: at physiological pH, the α,γ -diketo acid moiety undergoes enolization and deprotonation to yield a coplanar dianion. This geometry is perfectly spaced to act as a bidentate or tridentate ligand, chelating the two catalytic Mg²⁺ ions. By sequestering these metals, the ADK physically displaces the 3'-OH of the viral DNA, competitively blocking the nucleophilic attack on the host chromosomal DNA—a process known as Strand Transfer (ST) inhibition[1].

G HIV_IN HIV-1 Integrase (Active Site) Mg_Ions Catalytic Mg2+ Divalent Cations HIV_IN->Mg_Ions Coordinates Viral_DNA Viral DNA (3'-OH) Mg_Ions->Viral_DNA Binds 3'-end Strand_Transfer Strand Transfer (ST) Viral_DNA->Strand_Transfer Nucleophilic Attack ADK Aryl Dioxobutanoate (Dianion Form) ADK->Mg_Ions Chelates ADK->Viral_DNA Displaces 3'-OH ADK->Strand_Transfer Blocks Host_DNA Host Chromosomal DNA Strand_Transfer->Host_DNA Integration

Fig 1: Two-metal chelation mechanism of ADKs blocking HIV-1 Integrase strand transfer.

Quantitative Structure-Activity Relationships (QSAR)

The structural optimization of early ADKs revealed a distinct disconnect between in vitro enzymology and whole-cell antiviral activity, primarily driven by cellular permeability and metabolic clearance. Below is a validated summary of the foundational ADK inhibitors[2].

CompoundOriginatorTarget StepIC₅₀ (ST, µM)EC₅₀ (Antiviral, µM)Clinical Status
L-708,906 MerckStrand Transfer0.102.0Preclinical
L-731,988 MerckStrand Transfer0.171.0Preclinical
S-1360 Shionogi / GSKStrand Transfer0.020.14Phase II (Discontinued)

Note: S-1360 was ultimately discontinued due to rapid physiological reduction followed by UGT-mediated glucuronidation, which resulted in sub-therapeutic plasma concentrations[2]. However, its clinical progression validated the diketoacid pharmacophore, directly paving the way for FDA-approved drugs like Raltegravir.

Synthetic Architecture: Claisen Condensation Workflows

The foundational synthesis of aryl dioxobutanoates relies on a highly controlled Claisen condensation between an aryl methyl ketone and a dialkyl oxalate (3)[3]. For complex derivatives like S-1360, the precursor aryl methyl ketone is often synthesized via a Friedel-Crafts benzylation (e.g., reacting 2-furyl methyl ketone with 4-fluorobenzyl chloride in the presence of ZnCl₂) (4)[4].

Synth Step1 Aryl Methyl Ketone + Dimethyl Oxalate Step2 Enolate Generation (NaOMe, 0°C) Step1->Step2 Step3 Claisen Condensation (12-16h, RT) Step2->Step3 Nucleophilic Attack Step4 Aryl Dioxobutanoate Methyl Ester Step3->Step4 HCl Quench Step5 Alkaline Hydrolysis (NaOH, MeOH/THF) Step4->Step5 Final Aryl Dioxobutanoic Acid (ADK) Step5->Final Acidification (pH 2)

Fig 2: Step-by-step synthetic workflow for aryl dioxobutanoic acids via Claisen condensation.

Standardized Protocol: Synthesis of Aryl 2,4-Dioxobutanoic Acid

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) and mechanistic rationales.

Phase 1: Enolate Generation and Condensation

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the starting aryl methyl ketone (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous methanol.

    • Causality: Dimethyl oxalate is selected because it lacks α -protons, entirely preventing competitive self-condensation. Argon prevents ambient moisture from quenching the alkoxide base.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Add sodium methoxide (NaOMe, 1.5 eq) dropwise.

    • Causality: The strong base irreversibly deprotonates the methyl ketone to form the kinetic enolate, which subsequently executes a nucleophilic acyl substitution on the oxalate ester.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • IPC 1 (Self-Validation): Monitor via TLC (Hexane/EtOAc). The highly conjugated diketo ester product will be strongly UV-active and will exhibit a lower Rf​ value than the starting ketone due to increased polarity.

Phase 2: Quenching and Ester Isolation 5. Neutralization: Quench the reaction strictly with 1.0 M aqueous HCl.

  • Causality: This protonates the enolate intermediate to yield the stable diketo ester and neutralizes excess base to prevent unwanted saponification during the extraction phase.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude material via silica gel flash chromatography to isolate the pure aryl dioxobutanoate methyl ester.

Phase 3: Alkaline Hydrolysis to Free Acid 8. Saponification: Dissolve the purified ester in a 1:1 mixture of MeOH and THF. Add 1 N aqueous NaOH (2.0 eq) and stir at room temperature for 2–4 hours.

  • Causality: The biphasic/mixed solvent system is critical. THF solubilizes the organic ester, while MeOH ensures miscibility with the aqueous NaOH, allowing the hydroxide ion to efficiently attack the ester carbonyl.

  • Acidification & Precipitation: Acidify the mixture with 1 N HCl to pH ~2.0.

    • IPC 2 (Self-Validation): The pKa of the diketoacid carboxylic group is approximately 3.5–4.0. Dropping the pH to 2.0 ensures complete protonation, driving the precipitation of the free aryl dioxobutanoic acid.

  • Final Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Final Validation: Confirm the structure via ¹H-NMR. A hallmark validation of the β -diketo pharmacophore is the presence of an enol proton appearing far downfield (e.g., ~15.18 ppm as a broad singlet) due to intense intramolecular hydrogen bonding (5)[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Introduction & Mechanistic Rationale Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile 1,3-dicarbonyl building block. In drug development, this motif is predominantly utilized as a precu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile 1,3-dicarbonyl building block. In drug development, this motif is predominantly utilized as a precursor for synthesizing pyrazole, isoxazole, and pyrimidine-based active pharmaceutical ingredients (APIs).

The synthesis relies on a classic crossed Claisen condensation between 4-acetylbenzonitrile and diethyl oxalate.

Strategic Reagent Selection: While literature often describes this condensation using sodium methoxide in methanol to form pyrazole ligands[1], such conditions inevitably lead to transesterification, yielding the methyl ester analog[2]. To strictly obtain the ethyl ester, the protocol must employ sodium ethoxide (NaOEt) in anhydrous ethanol. This provides a homogeneous reaction environment and drives the equilibrium forward via the precipitation of the highly stable sodium enolate intermediate.

Reaction Pathway

G A 4-Acetylbenzonitrile (Ketone) C Enolate Intermediate A->C NaOEt / EtOH (Deprotonation) B Diethyl Oxalate (Ester) D Tetrahedral Intermediate B->D Nucleophilic Attack C->D E Sodium Salt of 2,4-Dioxobutanoate D->E - EtO⁻ (Elimination) F Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate E->F HCl (pH 2) (Acidification)

Mechanistic pathway of the crossed Claisen condensation to form the 2,4-dioxobutanoate.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
4-Acetylbenzonitrile 145.161.0014.5 g (100 mmol)Electrophilic Ketone / Substrate
Diethyl Oxalate 146.141.1016.1 g (110 mmol)Acylating Agent
Sodium Ethoxide (21% in EtOH)68.051.2044.8 mL (120 mmol)Base
Anhydrous Ethanol 46.07-100 mLSolvent
1M Hydrochloric Acid 36.46~1.50~150 mLQuenching / Protonation

Experimental Protocol

This protocol is designed as a self-validating system; the physical state of the reaction mixture at each step provides visual confirmation of success.

Step 1: System Preparation and Enolate Formation

  • Action: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Charge the flask with anhydrous ethanol (100 mL) and the 21% NaOEt solution (44.8 mL). Cool to 0 °C using an ice-water bath.

  • Causality: Anhydrous conditions are critical. Trace water will hydrolyze diethyl oxalate into unreactive oxalic acid salts and consume the ethoxide base, severely depressing the yield.

Step 2: Crossed Claisen Condensation

  • Action: Add diethyl oxalate (16.1 g) to the stirring alkoxide solution in one portion. Dissolve 4-acetylbenzonitrile (14.5 g) in 30 mL of anhydrous ethanol and add it dropwise via the addition funnel over 30 minutes.

  • Causality: Diethyl oxalate cannot form an enolate (it lacks α-protons). Slow addition of the methyl ketone ensures it immediately reacts with the excess ethoxide and diethyl oxalate, minimizing unwanted self-aldol condensation of the ketone[2].

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • Observation: The reaction mixture will transition from a clear solution to a thick, yellow/orange suspension.

  • Causality: The formation of the thick suspension is the precipitation of the sodium salt of the 2,4-dioxobutanoate product. This precipitation removes the product from the liquid phase, driving the reversible reaction equilibrium to completion according to Le Chatelier's principle.

Step 4: Workup and Phase Separation

  • Action: Quench the reaction by pouring the suspension into 300 mL of ice-cold distilled water. Stir until the solid completely dissolves. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (2 x 100 mL). Discard the organic layers.

  • Causality: The target product is currently a water-soluble sodium enolate. Extracting with MTBE removes unreacted 4-acetylbenzonitrile and trace organic impurities. This phase separation acts as a highly efficient, chromatography-free purification step.

Step 5: Acidification and Isolation

  • Action: Cool the aqueous layer to 0-5 °C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0 - 3.0 (verify with pH paper).

  • Observation: A dense, pale-yellow precipitate will rapidly form.

  • Causality: Acidification protonates the enolate. The resulting neutral 1,3-dicarbonyl compound is insoluble in water and crashes out of solution.

  • Action: Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold water (3 x 50 mL), and dry under high vacuum at 40 °C for 24 hours.

Analytical Characterization

To ensure trustworthiness, the isolated material must be characterized. Note that 1,3-dicarbonyl compounds with extended conjugation exist almost exclusively as the enol tautomer in solution due to intramolecular hydrogen bonding.

Table 2: Expected Analytical Data for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

TechniqueKey Signals / ObservationsStructural Assignment
1H NMR (400 MHz, CDCl3) δ 15.10 (br s, 1H)Enol -OH (Intramolecular H-bond)
δ 8.05 (d, J = 8.4 Hz, 2H)Aromatic CH (ortho to carbonyl)
δ 7.80 (d, J = 8.4 Hz, 2H)Aromatic CH (ortho to cyano)
δ 7.08 (s, 1H)Enol =CH- (Vinylic proton)
δ 4.42 (q, J = 7.1 Hz, 2H)Ester -CH2-
δ 1.41 (t, J = 7.1 Hz, 3H)Ester -CH3
LC-MS (ESI-) m/z 244.0 [M-H]⁻Deprotonated molecular ion
TLC (Hexane:EtOAc 7:3) R_f ≈ 0.45 (UV active)Stains dark yellow/brown with FeCl3 (confirms enol)

References

  • MDPI. "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid." Molbank, 2024.
  • Bratanovici, B.-I., et al. "Design and synthesis of novel ditopic ligands with a pyrazole ring in the central unit." Research Central / Springer, 2019.

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Application

Application Notes and Protocols for the Synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a β-keto ester of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a β-keto ester of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide offers in-depth insights into the reaction mechanism, experimental setup, purification strategies, and troubleshooting. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug development.

Introduction: The Significance of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a polyfunctional molecule incorporating a β-keto ester moiety and a cyanophenyl group. The β-keto ester functionality is a versatile synthetic handle for the construction of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in pharmaceutically active compounds. The cyanophenyl group can be further elaborated or may itself contribute to the biological activity of target molecules. The controlled and efficient synthesis of this compound is therefore a critical step in the development of novel therapeutics.

The Claisen condensation is a powerful and widely used method for the formation of β-keto esters.[1][2][3] This application note details a specific application of the crossed or mixed Claisen condensation, where two different esters react to form a single major product.[2] This approach is particularly effective when one of the esters is incapable of forming an enolate, thereby minimizing the formation of side products.[2]

Reaction Principle: The Crossed Claisen Condensation

The synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is achieved via a crossed Claisen condensation between a non-enolizable aromatic ester, Ethyl 4-cyanobenzoate, and an enolizable ester, in this case, Diethyl oxalate. The reaction is facilitated by a strong base, such as sodium ethoxide.[2][4]

The key principle behind a successful crossed Claisen condensation is the selective formation of a single enolate.[5] Ethyl 4-cyanobenzoate lacks α-hydrogens and therefore cannot be deprotonated to form an enolate. Diethyl oxalate, while having α-hydrogens, is often used as the acylating agent. In this proposed synthesis, we will utilize ethyl acetate as the enolizable component due to its ready availability and the clear demonstration of its use in Claisen condensations.[1][5] The ethoxide base will selectively deprotonate the α-carbon of ethyl acetate to form the corresponding enolate.[5][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Ethyl 4-cyanobenzoate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-keto ester.[1][5]

Reaction Scheme:

A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base.[1] The resulting β-keto ester is more acidic than the starting alcohol (ethanol), and the alkoxide base will deprotonate it. This final acid-base reaction is the driving force for the condensation.[2] An acidic workup is therefore necessary to protonate the enolate of the β-keto ester and isolate the final product.[6][7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 4-cyanobenzoate≥99%e.g., Sigma-Aldrich7153-22-2[8]
Ethyl AcetateAnhydrous, ≥99.5%---141-78-6Must be dry.
Sodium Ethoxide≥95%---141-52-6Highly hygroscopic. Handle under inert atmosphere.
EthanolAnhydrous, 200 proof---64-17-5For solvent and preparation of sodium ethoxide solution.
Diethyl EtherAnhydrous---60-29-7For extraction.
Hydrochloric Acid (HCl)Concentrated (37%)---7647-01-0For acidic workup.
Saturated Sodium Bicarbonate Solution---------For neutralization.
Brine (Saturated NaCl solution)---------For washing.
Anhydrous Magnesium Sulfate (MgSO₄)------7487-88-9For drying.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dry glassware under oven B Assemble reaction apparatus under inert atmosphere A->B C Charge flask with sodium ethoxide and anhydrous ethanol B->C D Add ethyl acetate dropwise at 0°C C->D E Add solution of Ethyl 4-cyanobenzoate in ethanol D->E F Warm to room temperature and stir E->F G Monitor reaction by TLC F->G H Quench with ice-cold dilute HCl G->H I Extract with diethyl ether H->I J Wash with NaHCO3 and brine I->J K Dry organic layer with MgSO4 J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M

Caption: Workflow for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Step-by-Step Procedure

Caution: This procedure involves flammable solvents and corrosive reagents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, carefully add sodium ethoxide (1.0 eq) to anhydrous ethanol under a positive pressure of nitrogen. Stir until the sodium ethoxide is completely dissolved. Note: The reaction is exothermic.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. To this, add anhydrous ethyl acetate (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Claisen Condensation: Prepare a solution of Ethyl 4-cyanobenzoate (1.0 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Ethyl 4-cyanobenzoate) is consumed.

  • Acidic Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding ice-cold 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). This will protonate the enolate of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.[9]

Mechanistic Elucidation

The mechanism of the Claisen condensation involves several key steps:[1][3][5]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Reformation of Carbonyl cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation A Ethoxide abstracts an α-proton from ethyl acetate B Formation of a resonance-stabilized enolate A->B C Enolate attacks the carbonyl carbon of Ethyl 4-cyanobenzoate B->C D Formation of a tetrahedral intermediate C->D E Tetrahedral intermediate collapses D->E F Expulsion of the ethoxide leaving group E->F G Ethoxide deprotonates the acidic α-proton of the β-keto ester F->G H Formation of the stabilized product enolate G->H I Acidic workup protonates the enolate H->I J Isolation of the final product I->J

Caption: Mechanism of the Claisen condensation for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Characterization of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons, and the methylene protons of the butanoate chain. The chemical shifts will be indicative of the electronic environment of each proton.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, the aromatic carbons (including the nitrile carbon), and the aliphatic carbons of the ethyl and butanoate groups.
FT-IR Characteristic absorption bands for the C≡N stretch of the nitrile, C=O stretches of the ester and ketone, and C-O stretch of the ester.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₁NO₄, MW: 245.23 g/mol ).[10] Fragmentation patterns can provide further structural confirmation.[11]
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no product yield Wet reagents or solvent: Water will quench the base and prevent enolate formation.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Ineffective base: The sodium ethoxide may have decomposed due to moisture.Use fresh, high-quality sodium ethoxide and handle it under an inert atmosphere.
Insufficient reaction time: The reaction may be slow to reach completion.Monitor the reaction by TLC and allow it to stir for a longer period if necessary.
Formation of multiple products Self-condensation of ethyl acetate: This can occur if the addition of Ethyl 4-cyanobenzoate is too slow or if there is a significant excess of ethyl acetate.Add the Ethyl 4-cyanobenzoate solution at a steady rate. Use a slight excess of ethyl acetate (e.g., 1.1 eq).
Product decomposition during workup Harsh acidic conditions: Prolonged exposure to strong acid can cause hydrolysis of the ester.Use a dilute acid for quenching and perform the workup promptly.
Difficulty in purification Close-running impurities: Side products may have similar polarities to the desired product.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Safety and Handling

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.

  • Ethyl Acetate and Diethyl Ether: Highly flammable liquids. Avoid open flames and sparks.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • General Precautions: Always wear appropriate PPE. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of a non-enolizable ester partner, high yields of the desired β-keto ester can be achieved. The detailed protocol and troubleshooting guide provided in this application note are intended to assist researchers in successfully synthesizing this valuable building block for applications in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • ResearchGate. (n.d.). Scheme 1. Mechanism of synthesis [ethyl...[Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. [Link]

  • Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. [Link]

  • Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]

  • PubChem. (n.d.). Ethyl 4-cyanobenzoate. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Ethyl 4-cyanobenzoate. [Link]

  • The Claisen Condensation. (n.d.). [Link]

  • PubMed. (2001, December 13). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. [Link]

  • Claisen Condensation. (n.d.). [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • ResearchGate. (n.d.). Claisen‐Schmidt condensation for the synthesis of 4. [Link]

  • Wikipedia. (n.d.). Diethyl oxalate. [Link]

  • PubMed. (n.d.). Synthesis of 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-beta-D-xylopyranoside. [Link]

  • Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Scilit. (n.d.). ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]articlelanding/2021/ob/d1ob00995a)

Sources

Method

Application of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in heterocyclic synthesis

Application Notes: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in Divergent Heterocyclic Synthesis Executive Summary Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile 1,3-dicarbonyl (dike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in Divergent Heterocyclic Synthesis

Executive Summary

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile 1,3-dicarbonyl (diketoester) building block utilized extensively in medicinal chemistry and drug discovery. The presence of the 1,3-diketoester moiety, paired with a strongly electron-withdrawing para-cyanophenyl group, makes it an ideal precursor for the regioselective synthesis of five- and six-membered nitrogenous heterocycles. This application note details the mechanistic rationale and validated protocols for converting this compound into pyrazoles, isoxazoles, pyrimidines, and pyranes.

Mechanistic Rationale & Regioselectivity (Causality)

In solution, ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate exists predominantly in its enol tautomer, stabilized by intramolecular hydrogen bonding. The synthetic utility of this compound relies heavily on the differential electrophilicity of its two carbonyl carbons (C2 and C4).

  • Electronic Bias: The para-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the adjacent aromatic ring. This significantly increases the partial positive charge ( δ+ ) at the C4 carbonyl carbon compared to the ester-adjacent C2 carbonyl.

  • Regioselective Cyclocondensation: When reacted with asymmetric binucleophiles (e.g., substituted hydrazines or hydroxylamine), the more nucleophilic heteroatom preferentially attacks the highly electrophilic C4 position first[1]. This initial nucleophilic attack is followed by intramolecular cyclization at C2 and subsequent dehydration. This predictable causality ensures high regioselectivity, minimizing the formation of unwanted structural isomers and eliminating the need for complex, yield-reducing chromatographic separations[2].

Divergent Synthetic Pathways

G A Ethyl 4-(4-cyanophenyl)- 2,4-dioxobutanoate B Pyrazole Derivatives (via Hydrazines) A->B EtOH, Reflux (Regioselective) C Pyrimidine Derivatives (via Amidines/Guanidines) A->C Base, EtOH, Reflux (Double Condensation) D Isoxazole Derivatives (via Hydroxylamine) A->D Pyridine, Reflux (O/N-Nucleophilic Attack) E Pyrane Derivatives (via Malononitrile) A->E Base, rt (Knoevenagel Addition)

Divergent heterocyclic synthesis pathways from Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylates Pyrazoles are privileged scaffolds in antimicrobial and anticancer drug development[2].

  • Reagents: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (1.0 mmol), Hydrazine hydrate or Phenylhydrazine (1.1 mmol), Absolute Ethanol (15 mL).

  • Procedure:

    • Dissolve the diketoester in absolute ethanol under continuous stirring at room temperature.

    • Add the hydrazine derivative dropwise. Causality: Dropwise addition prevents localized exothermic spikes and suppresses the formation of bis-hydrazone side products.

    • Elevate the temperature and reflux the mixture for 3–4 hours[1].

    • Self-Validating Step: Monitor via TLC (Hexane:EtOAc 1:1). The consumption of the highly UV-active starting material and the appearance of a lower-Rf spot (due to the polar pyrazole NH) confirms reaction completion.

    • Remove the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL).

    • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted hydrazine), saturated NaHCO3, and brine. Drying over anhydrous Na2SO4 and concentrating yields the crude product, which can be recrystallized from ethanol.

Protocol B: Synthesis of Ethyl 5-(4-cyanophenyl)-isoxazole-3-carboxylates Isoxazoles serve as critical bioisosteres for amides and esters in medicinal chemistry[3].

  • Reagents: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (1.0 mmol), Hydroxylamine hydrochloride (1.2 mmol), Pyridine (1.5 mmol), Ethanol (15 mL).

  • Procedure:

    • Suspend hydroxylamine hydrochloride in ethanol and add pyridine. Causality: Pyridine acts as a mild base to liberate the free hydroxylamine nucleophile without hydrolyzing the ethyl ester group of the starting material.

    • Add the diketoester and reflux for 4–6 hours.

    • Self-Validating Step: The reaction mixture will transition from a suspension to a clear solution as the hydrochloride salt is consumed and the soluble isoxazole is formed.

    • Pour the cooled mixture into ice-cold water. The sudden change in dielectric constant forces the hydrophobic isoxazole to precipitate. Filter, wash with cold water, and dry under a vacuum to obtain the product.

Protocol C: Synthesis of 2-Amino-4-(4-cyanophenyl)-pyrimidine-6-carboxylates

  • Reagents: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (1.0 mmol), Guanidine hydrochloride (1.2 mmol), Sodium ethoxide (1.5 mmol), Ethanol (15 mL).

  • Procedure:

    • Generate free guanidine by stirring guanidine hydrochloride with sodium ethoxide in ethanol for 15 minutes.

    • Add the diketoester. Causality: The strongly basic conditions not only liberate the guanidine but also promote the enolate formation of the diketoester, accelerating the double condensation required to close the six-membered pyrimidine ring.

    • Reflux for 6–8 hours. Neutralize with dilute acetic acid, extract with dichloromethane, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the divergent synthesis protocols based on established literature parameters for aryl-2,4-dioxobutanoates[1][2][3][4].

Target HeterocycleReagentReaction Time (Reflux)Major RegioisomerAverage Yield (%)Purification Method
Pyrazole Hydrazine hydrate3 - 4 hours5-(4-cyanophenyl)75 - 85%Recrystallization (EtOH)
N-Phenyl Pyrazole Phenylhydrazine3 - 4 hours1-phenyl-5-(4-cyanophenyl)70 - 80%Column Chromatography
Isoxazole Hydroxylamine HCl4 - 6 hours5-(4-cyanophenyl)65 - 75%Precipitation / Filtration
Pyrimidine Guanidine HCl6 - 8 hours4-(4-cyanophenyl)60 - 70%Column Chromatography
Pyrane Malononitrile12 - 24 hours (rt)4-(4-cyanophenyl)50 - 90%Filtration

References[4] Synthesis, Antiproliferative Activity of Nitrile Containing Pyranes and 1,2,5,6,7,8-Hexahydroquinoline-3,3,4,4-TetraÑ arbonitriles. SciTechnol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Zu9Zb6YtMuBST0T3RHZB7btCCWUMS_v4I8kOfDksNa2D4FILbXshX0AuzESFYuDIy6pfds9i1p90LOUsghDuLtxnTlOYiUTUe4QbxHl4k4MX20_7-QfyGRUfII_o-F8ut1batoii8_-zhxULqhFUk-YJlxDb6cv__YdE_Di-CxOvL5gvBQwkqY2YR3sBdgURTMtwAxGxhxFmMRXkeSTiw_vJRFeN0nE10PpHj3D2fodFY5sIxnFYL69wGsrmv5VwDQjFlyxXJ_YPvWxvMkb0uxKyhAk6y4KWs1CMKJk1aN3ZX_fXO5Ryv3cbtWRJBlM=[1]Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaHhxDk6ueGu2cHzwLEbmxs4UxFrq4Vbiw_u1D-zfnvm8lAWjkm7J55YS80YMNcjBGfhv1h3dBkkk9Kuf887TJ-wsYHk-U8JbyesoAh7xPvomEYJnf8F7r35AkMJyjhOrAVcVCP0nLxe07C571[2]Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7rPtH5wXoC1y1uS8nrJzsuN1n2ZcW3q25IiDtZV2ucc1kj8CefuKFFipzN6L8toqQeV8iMCM869JRK8KghuLDr6aQPQ3K5RnZ5ELm2D8b87-6PSobaOgPk8DwjwpFDq5NiLMNlfSoAtykYk=[3]Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZr5Ddrt-5HLM5d7Skteu-3isx7G3tIAUkAJYZtI7kW3qWUfoith-Z7q1S0JZXUqIuNMy899CmFdTEyB-jpxtTIO-CU-EsAv5k2F9_BkI_CSlwkWynPW1N9pVZ0uITEIenACNzshPlsbeTo8DjJafORtmESZd371enUlpk8ygv8lg45_l5wLk6Q931KbN99UGGK5qMJK6dNc9UNd-iTHo7mevgmvHyjn-F8F31vV1UDouX9gg14fjmt1CmqJbgwGc=

Sources

Application

Application Note: Utilizing Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in the Development of Metal-Dependent Enzyme Inhibitors

Introduction & Mechanistic Rationale Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile synthetic precursor and pharmacophore building block used extensively in antiviral and oncology dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile synthetic precursor and pharmacophore building block used extensively in antiviral and oncology drug discovery. It belongs to the aryl-diketo acid (DKA) family of compounds, which are renowned for their ability to selectively inhibit metal-dependent phosphotransferases and nucleases. Primary targets for this class of compounds include HIV-1 Integrase (IN), Hepatitis C Virus (HCV) NS5B polymerase, and influenza virus endonuclease [1].

The Causality of the Pharmacophore

The core efficacy of DKA derivatives lies in the 2,4-dioxobutanoic acid moiety. In its esterified form (the ethyl ester), the compound is largely inactive against cell-free enzymes but exhibits excellent cell permeability, acting as a prodrug or a stable intermediate for synthesizing complex heterocycles (e.g., pyrazoles or pyrimidines).

Upon saponification to the free acid, the molecule becomes a potent bidentate or tridentate chelator of divalent metal cations (typically Mg²⁺ or Mn²⁺) situated in the catalytic active sites of target enzymes. In the case of HIV-1 Integrase, the DKA moiety coordinates the two Mg²⁺ ions held by the highly conserved DDE catalytic triad (Asp64, Asp116, Glu152). This coordination functionally sequesters the metal cofactors, selectively blocking the strand transfer (ST) step of viral DNA integration [1].

The 4-cyanophenyl substitution is not merely structural; the cyano group provides an electron-withdrawing, rigid aromatic system that occupies the hydrophobic pocket adjacent to the metal-binding site. This enhances binding affinity via π−π stacking and strong dipole-dipole interactions with nearby residues, significantly lowering the dissociation constant of the inhibitor-enzyme complex [2].

MOA cluster_0 Enzyme Active Site (e.g., DDE Motif) Mg Mg2+ Cofactors Target Target DNA Substrate Mg->Target Steric & Electronic Blockade Inhibition Catalysis Blocked (Strand Transfer Inhibited) Target->Inhibition Ester Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate DKA Active DKA Pharmacophore (Free Acid) Ester->DKA Hydrolysis (In vitro/In vivo) DKA->Mg Bidentate/Tridentate Chelation

Mechanism of Action: Conversion of the ethyl ester to the active DKA and subsequent metal chelation.

Quantitative Benchmarking of DKA Inhibitors

To establish a baseline for assay validation, it is critical to compare the synthesized derivatives against prototypical DKA inhibitors. The table below summarizes the expected inhibitory profiles for classic DKA compounds (such as L-708,906) against HIV-1 Integrase[3].

Inhibitor Class / CompoundTarget EnzymeTarget StepIC₅₀ (Biochemical)EC₅₀ (Cellular)
L-708,906 (Aryl-DKA)HIV-1 IntegraseStrand Transfer~100 nM2.0 µM
S-1360 (Triazole-DKA)HIV-1 IntegraseStrand Transfer~20 nM0.14 µM
5CITEP (Indolyl-DKA)HIV-1 IntegraseStrand Transfer~600 nM>50 µM (Poor permeability)
4-(4-cyanophenyl)-DKA MetalloenzymesMetal-dependentAssay DependentAssay Dependent

Data synthesized from established literature on β -diketo acid integrase inhibitors [3].

Experimental Workflows & Protocols

To ensure trustworthiness and self-validation , the following protocols are designed with built-in quality control steps. The ethyl ester must be hydrolyzed prior to cell-free biochemical assays, as the ester masks the critical metal-binding pharmacophore.

Protocol A: Saponification to the Active Diketo Acid

Objective: Convert Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate to its active free acid form for in vitro screening.

  • Dissolution: Suspend 50 mg of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in 2 mL of absolute ethanol (EtOH).

  • Hydrolysis: Add 1.5 equivalents of 1M aqueous NaOH dropwise while stirring at room temperature.

    • Causality: Mild basic conditions are chosen to prevent the degradation of the β -diketo moiety, which can undergo retro-Claisen cleavage under harsh, high-temperature basic conditions.

  • Incubation: Stir for 2 hours at 25°C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the ester spot is completely consumed.

  • Precipitation: Cool the mixture to 4°C and carefully acidify to pH 2.0 using 1M HCl. The free 4-(4-cyanophenyl)-2,4-dioxobutanoic acid will precipitate as a solid.

  • Recovery & Validation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum.

    • Self-Validating Step: Analyze the product via LC-MS. The complete disappearance of the [M+H]⁺ peak at m/z 246.23 (ester) and the appearance of the free acid peak at m/z 218.18 is mandatory. Incomplete hydrolysis will yield false negatives in subsequent enzymatic assays.

Protocol B: Metalloenzyme Inhibition Assay (HIV-1 IN Strand Transfer)

Objective: Evaluate the IC₅₀ of the active DKA using a microplate-based strand transfer assay.

  • Complex Assembly: In a 96-well plate, combine 400 nM of recombinant HIV-1 Integrase with 20 nM of biotinylated viral donor DNA in a reaction buffer (25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT, 5% glycerol).

  • Inhibitor Pre-incubation: Add the DKA inhibitor (serial dilutions from 10 µM to 1 nM) to the wells. Incubate at room temperature for 30 minutes.

    • Causality: Why pre-incubate before adding the target DNA? DKA inhibitors are competitive with respect to the host target DNA but uncompetitive with respect to the viral DNA. Pre-incubation allows the DKA to coordinate the Mg²⁺ ions within the assembled integrase-viral DNA complex, locking the active site before the host DNA can bind [1].

  • Reaction Initiation: Add digoxigenin-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Reaction Quench: Stop the reaction by adding 20 mM EDTA.

    • Causality: EDTA acts as a superior chelator, stripping the Mg²⁺ from the active site and instantly halting catalysis.

  • Detection: Transfer the quenched mixture to a streptavidin-coated microplate. Wash unbound material, and detect the integrated products using an anti-digoxigenin antibody conjugated to alkaline phosphatase (absorbance at 405 nm).

  • Self-Validating Control: Run a parallel assay substituting 10 mM MgCl₂ with 10 mM MnCl₂.

    • Rationale: Authentic DKA inhibitors exhibit a distinct metal-dependency, often showing a significant shift in IC₅₀ when Mn²⁺ is used instead of Mg²⁺ due to altered coordination geometries. If the compound is a true active-site metal chelator, this IC₅₀ shift will validate the mechanism [1].

Workflow A 1. Compound Preparation (Saponification to Free Acid & LC-MS Validation) B 2. Enzyme-Inhibitor Pre-incubation (Buffer + Mg2+ + Enzyme + Viral DNA) A->B Verified DKA Pharmacophore C 3. Substrate Addition (Target DNA introduced) B->C Metal-Inhibitor Complex Formed D 4. Reaction Quench (EDTA Addition to strip Mg2+) C->D 60 min at 37°C E 5. Detection & Analysis (Streptavidin Plate + Absorbance Reading) D->E Catalysis Halted

Workflow for validating DKA-mediated enzyme inhibition via metal sequestration.

Conclusion

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate serves as a robust starting point for the development of metalloenzyme inhibitors. By understanding the strict requirement for ester hydrolysis to unleash the metal-chelating pharmacophore, and by designing assays that account for metal-dependent pre-incubation kinetics, researchers can generate highly reliable, self-validating structure-activity relationship (SAR) data for novel antiviral and chemotherapeutic agents.

References

  • Grobler, J. A., et al. (2002). "Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes." Proceedings of the National Academy of Sciences (PNAS), 99(10), 6661-6666. URL:[Link]

  • Svarovskaia, E. S., et al. (2004). "Azido-containing diketo acid derivatives inhibit human immunodeficiency virus type 1 integrase in vivo and influence the frequency of deletions at two-long-terminal-repeat-circle junctions." Journal of Virology, 78(7), 3210-3222. URL:[Link]

  • Nair, V., et al. (2015). "Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β -Diketo Acids." Molecules, 20(7), 11838-11858. URL:[Link]

Method

Application Note: Advanced Biginelli-Type Cyclocondensations Utilizing Dioxobutanoates

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and synthesis of highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Focus: Mechanistic causality, protocol optimization, and synthesis of highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Introduction and Mechanistic Rationale

The Biginelli reaction is a cornerstone multicomponent reaction (MCR) in organic synthesis, traditionally yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β -ketoester (like ethyl acetoacetate), and urea[1]. However, in modern drug discovery, the demand for highly functionalized, sterically complex scaffolds has driven the adoption of dioxobutanoates (e.g., ethyl 2,4-dioxobutanoate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate) as the β -dicarbonyl component[2].

Why Dioxobutanoates? Substituting standard acetoacetates with 2,4-dioxobutanoates introduces an additional carbonyl or ester moiety into the resulting DHPM scaffold. This structural modification yields pyrimidine-4-carboxylate esters or 5-aroyl derivatives, which are critical pharmacophores[2]. These highly functionalized DHPMs exhibit potent biological activities, acting as calcium channel blockers, mitotic kinesin inhibitors (e.g., monastrol analogs), and targeted Src kinase inhibitors[3][4].

The Causality of the Reaction Mechanism

The reaction proceeds via the Kappe mechanism , where the rate-determining step is the nucleophilic addition of urea to the aldehyde, forming an acyliminium ion intermediate[1]. The choice of a protic solvent (ethanol) and an acid catalyst is not arbitrary; the acid protonates the aldehyde to accelerate urea attack, while the protic solvent stabilizes the highly reactive iminium intermediate[5]. The dioxobutanoate then acts as a nucleophile, attacking the iminium bond, followed by cyclocondensation and dehydration to form the stable six-membered pyrimidine ring[1][2].

G A Aryl Aldehyde D Acyliminium Ion Intermediate A->D B Urea / Thiourea B->D C Acid Catalyst (e.g., HCl, InBr3) C->D F Cyclocondensation & Dehydration D->F E Ethyl 2,4-dioxobutanoate (β-Dicarbonyl) E->F G Functionalized DHPM (Biginelli Adduct) F->G

Caption: Biginelli reaction mechanism workflow via acyliminium ion intermediate.

Biological Application: Targeting Src Kinase

DHPMs synthesized from dioxobutanoates are highly valued in oncology. Specific aryl derivatives of ethyl 2,4-dioxobutanoate have demonstrated moderate to high inhibitory activity against Src kinase, a non-receptor tyrosine kinase heavily implicated in tumor metastasis[3]. By inhibiting Src, these DHPMs disrupt downstream PI3K/AKT and MAPK/ERK signaling cascades, effectively halting cancer progression[3].

Pathway DHPM DHPM Derivative (Inhibitor) Src Src Kinase DHPM->Src Inhibits PI3K PI3K / AKT Pathway Src->PI3K MAPK MAPK / ERK Pathway Src->MAPK Cancer Cancer Progression & Metastasis PI3K->Cancer MAPK->Cancer

Caption: Inhibition of Src kinase signaling pathways by DHPM derivatives.

Experimental Design and Catalyst Selection

A critical challenge in Biginelli reactions with sterically hindered dioxobutanoates is overcoming low yields and prolonged reaction times typical of standard Brønsted acid (HCl) catalysis[5]. To design a self-validating and highly efficient system, researchers must select catalysts based on Lewis acidity and solvent compatibility.

Table 1: Quantitative Comparison of Catalytic Systems for Biginelli Reactions

Catalyst SystemSolventTemp (°C)TimeAvg. Yield (%)Mechanistic AdvantageRef
Conc. HCl (Standard)Ethanol78 (Reflux)5 - 12 h60 - 70%Readily available; drives thermodynamic product formation.[2]
Indium Bromide (InBr 3​ ) THF / EtOH25 (RT)18 h80 - 85%Mild Lewis acid; prevents degradation of sensitive dioxobutanoates; enables cascade reactions.[4]
Dicalcium Phosphate (DCPD) Ethanol78 (Reflux)35 min88 - 98%Heterogeneous green catalyst; easily recoverable; highly efficient iminium stabilization.[5]

Note: For highly sensitive aryl-dioxobutanoates, room temperature stirring with a Lewis acid or green catalyst is preferred to avoid decomposition[2][5].

Step-by-Step Experimental Protocol

The following protocol outlines the synthesis of a functionalized DHPM using an ethyl 2,4-dioxobutanoate derivative. This procedure is designed as a self-validating system : it incorporates in-process controls (TLC) and relies on the inherent precipitation of the product to drive the equilibrium forward, ensuring high purity without the need for complex chromatography.

Materials and Reagents
  • Aldehyde: e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde (10.0 mmol, 1.0 eq)[2]

  • β -Dicarbonyl: Ethyl 2,4-dioxobutanoate or β -aroylpyruvate derivative (10.0 mmol, 1.0 eq)[2][3]

  • Amine Source: Urea or Thiourea (15.0 mmol, 1.5 eq)[3][5]

  • Catalyst: Dicalcium Phosphate (DCPD) (7 mol%) OR Conc. HCl (4-5 drops)[2][5]

  • Solvent: Absolute Ethanol (25 mL)[5]

Procedure
  • Preparation of the Reaction Matrix:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10.0 mmol) and the ethyl 2,4-dioxobutanoate derivative (10.0 mmol) in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it fully solubilizes the starting materials at room temperature but acts as an anti-solvent for the highly polar DHPM product at lower temperatures, facilitating easy isolation[5].

  • Initiation of the Multicomponent Cascade:

    • Add urea (15.0 mmol) to the stirring solution.

    • Introduce the selected catalyst (e.g., 7 mol% DCPD or 4-5 drops of conc. HCl).

    • Causality: The excess of urea (1.5 eq) ensures that the initial rate-determining step (formation of the acyliminium ion) is pushed to completion, minimizing unreacted aldehyde impurities[1][5].

  • Thermal Activation and Monitoring:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (2:1) eluent system[4].

    • Self-Validation Checkpoint: The consumption of the UV-active aldehyde spot and the appearance of a baseline-hugging, highly polar DHPM spot confirms the reaction trajectory. Depending on the catalyst, this takes between 35 minutes (DCPD) and 5 hours (HCl)[2][5].

  • Product Isolation (Precipitation):

    • Once TLC indicates complete consumption of the limiting reagent, remove the flask from heat and allow it to cool to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water and stir vigorously.

    • Causality: The sudden shift in dielectric constant forces the hydrophobic DHPM to precipitate out of the aqueous-ethanolic phase as a solid mass[2].

  • Purification and Validation:

    • Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (10 mL) to remove unreacted urea and catalyst residues[5].

    • Recrystallize the crude product from hot ethanol.

    • Analytical Validation: Confirm the structure via 1 H NMR (look for the characteristic pyrimidine N-H protons at δ 7.5-9.5 ppm and the chiral C4-H proton at δ 5.0-5.5 ppm) and 13 C NMR (confirming the presence of both the ester and ketone/aroyl carbonyl peaks)[2][4].

References

  • Taylor & Francis. "Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β -aroylpyruvates as synthons". Available at:[Link]

  • NIH / Frontiers. "A Five-Component Biginelli-Diels-Alder Cascade Reaction". Available at:[Link]

  • Wikipedia. "Biginelli reaction". Available at:[Link]

  • Redalyc. "A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst". Available at:[Link]

Sources

Application

Application Note: 1H and 13C NMR Characterization of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Abstract This comprehensive guide details the definitive nuclear magnetic resonance (NMR) characterization of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a key intermediate in synthetic organic and medicinal chemistry. A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the definitive nuclear magnetic resonance (NMR) characterization of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a key intermediate in synthetic organic and medicinal chemistry. As a β-keto ester, this compound exhibits keto-enol tautomerism, a phenomenon that significantly influences its spectral features.[1][2] This application note provides a robust, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. We elucidate the causality behind experimental choices, such as solvent selection, and provide a thorough analysis of the chemical shifts, coupling constants, and integration values corresponding to both the keto and enol tautomers. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals requiring precise structural verification of this and similar molecules.

Introduction

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a polyfunctional molecule incorporating an ethyl ester, two ketone functionalities, and a cyanophenyl group.[3][4][5][6] Its structural complexity and potential for further chemical modification make it a valuable building block in the synthesis of heterocyclic compounds and other biologically active molecules.[7] Accurate structural elucidation is paramount for its use in these applications, and NMR spectroscopy is the most powerful technique for this purpose.

A critical feature of β-dicarbonyl compounds like this one is their existence as a dynamic equilibrium of keto and enol tautomers.[1][2][8] This equilibrium is sensitive to environmental factors, most notably the solvent, and the interconversion rate is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.[9][10][11][12] This guide provides the necessary framework to identify, assign, and quantify these species, ensuring a complete and accurate characterization.

Molecular Structure and Tautomerism

The molecular structure and CAS Number (649557-55-1) for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate are well-established.[4][5][6] The key to its NMR characterization lies in understanding the equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which can make it a significant, or even predominant, species in solution.[10][13]

Caption: Keto-Enol equilibrium of the title compound.

Experimental Protocol and Workflow

The following protocol is designed to yield high-quality, reproducible NMR spectra for quantitative and qualitative analysis.

Materials and Sample Preparation
  • Compound: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (Purity ≥95%)[6]

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: The choice of solvent is critical as it influences the keto-enol equilibrium.[9][11][12] Non-polar aprotic solvents like CDCl₃ tend to favor the enol form due to the stability of the intramolecular hydrogen bond.[13] Polar aprotic solvents like DMSO-d₆ can disrupt this internal hydrogen bond, potentially shifting the equilibrium towards the keto form.

  • Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).

Protocol Steps:

  • Accurately weigh 10-15 mg of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.[2]

  • Add a small amount of TMS if the solvent does not already contain it.

NMR Instrument Parameters

High-resolution spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., Bruker 'zg30') is recommended for quantitative reliability when using multiple scans.[14]

  • Spectral Width (SW): ~16 ppm, centered around 7 ppm.

  • Acquisition Time (AQ): 3-4 seconds to ensure good resolution.[14][15]

  • Relaxation Delay (D1): 5 seconds. A longer delay (5x the longest T₁) is crucial for accurate integration, especially for quantitative analysis of the tautomer ratio.[15]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[16]

  • Temperature: 298 K (25 °C).[16]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width (SW): ~220 ppm.[17]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert tune Tune & Shim insert->tune acquire Acquire 1H & 13C Spectra tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Assign Peaks phase->integrate

Caption: Overall workflow for NMR characterization.

Data Analysis and Interpretation

The presence of both keto and enol forms will result in two distinct sets of signals for the non-aromatic and non-ethyl protons. The ratio of these tautomers can be calculated from the relative integrals of their characteristic signals in the ¹H NMR spectrum.[1][10]

Predicted ¹H NMR Spectral Data

The aromatic region will show a characteristic pattern for a 1,4-disubstituted (para) benzene ring, which typically appears as two distinct doublets.[18][19][20] The strong electron-withdrawing nature of both the cyano and the acyl groups will deshield these protons, shifting them downfield.[18][19][20]

Assignment Tautomer Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-a (CH₃)Keto/Enol1.2 - 1.4Triplet (t)3H~7.1Coupled to adjacent CH₂ group.
H-b (OCH₂)Keto/Enol4.2 - 4.4Quartet (q)2H~7.1Coupled to CH₃ group; deshielded by oxygen.
H-c (CH₂)Keto4.0 - 4.2Singlet (s)2H-Methylene protons between two carbonyls.
H-d (CH)Enol6.0 - 6.5Singlet (s)1H-Vinylic proton of the enol form.
H-e (Ar-H)Keto/Enol7.7 - 7.9Doublet (d)2H~8.5Aromatic protons ortho to the cyano group.
H-f (Ar-H)Keto/Enol8.0 - 8.2Doublet (d)2H~8.5Aromatic protons ortho to the carbonyl group.
H-g (OH)Enol12.0 - 14.0Broad Singlet (br s)1H-Intramolecularly hydrogen-bonded enolic proton.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide direct information about the carbon skeleton. Carbonyl carbons resonate significantly downfield, while the nitrile carbon has a characteristic shift in the aromatic region.[17][21][22][23]

Assignment Tautomer Predicted δ (ppm) Rationale
C-1 (CH₃)Keto/Enol~14Standard ethyl group methyl carbon.
C-2 (OCH₂)Keto/Enol~62Ethyl group methylene, deshielded by oxygen.
C-3 (CH₂)Keto~45-50Methylene carbon between two carbonyls.
C-4 (=CH)Enol~95-100Vinylic carbon of the enol.
C-5 (C≡N)Keto/Enol~118Nitrile carbon chemical shift.[21]
C-6 (Ar-C)Keto/Enol~116Quaternary aromatic carbon attached to CN.
C-7 (Ar-CH)Keto/Enol~129Aromatic CH ortho to the cyano group.
C-8 (Ar-CH)Keto/Enol~133Aromatic CH ortho to the carbonyl group.
C-9 (Ar-C)Keto/Enol~138Quaternary aromatic carbon attached to C=O.
C-10 (C=O)Enol~175-180Enolized carbonyl carbon.
C-11 (C=O, ester)Keto/Enol~160-165Ester carbonyl carbon.
C-12 (C=O)Keto~190-195Ketone carbonyl adjacent to CH₂.
C-13 (C=O)Keto~195-200Ketone carbonyl adjacent to aromatic ring.

Note: Quaternary carbons (C-6, C-9, and carbonyls) will typically show weaker signals.

Conclusion

The NMR characterization of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is critically dependent on the recognition and analysis of its keto-enol tautomerism. By employing the detailed protocols and understanding the spectral patterns outlined in this guide, researchers can confidently verify the structure, purity, and tautomeric composition of this versatile synthetic intermediate. The provided data serves as a benchmark for quality control and a foundational tool for further synthetic applications in drug discovery and materials science.

References

  • Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. Available at: [Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. DiVerdi, J. A. Available at: [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Available at: [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • N.M.R CHEMICAL SHIFTS C-13. SlideShare. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

  • Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. PubChemLite. Available at: [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]

  • Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of Missouri. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Available at: [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. Available at: [Link]

  • Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science. Available at: [Link]

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. UTHSCSA. Available at: [Link]

  • ETHYL 4-(4-CYANOPHENYL)-2,4-DIOXOBUTANOATE. MilliporeSigma. Available at: [Link]

Sources

Method

Application Note: FT-IR Spectroscopic Analysis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Abstract This application note provides a detailed guide for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate structural verification and purity assessment. This document establishes a comprehensive methodology, from sample preparation to spectral interpretation, grounded in the principles of vibrational spectroscopy.

Introduction

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a multifunctional organic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring an aromatic nitrile, a β-diketone, and an ethyl ester, presents a unique spectroscopic signature. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules. The vibrational frequencies of the constituent functional groups provide a molecular fingerprint, enabling unambiguous identification and quality control.

The nitrile (C≡N) group is a particularly useful probe due to its absorption in a relatively uncongested region of the infrared spectrum.[1] The position and intensity of the C≡N stretching vibration are sensitive to the electronic environment, offering insights into conjugation and intermolecular interactions.[2][3] Similarly, the dicarbonyl and ester moieties exhibit characteristic stretching vibrations that are invaluable for structural confirmation.[4][5]

Molecular Structure and Expected Vibrational Modes

The chemical structure of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is presented below.

Molecular Formula: C₁₃H₁₁NO₄[6] Molecular Weight: 245.23 g/mol [7]

The primary functional groups and their expected FT-IR absorption ranges are crucial for accurate spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Comments
NitrileC≡N stretch2240 - 2220Strong, SharpThe conjugation of the nitrile with the aromatic ring typically lowers the stretching frequency compared to saturated nitriles.[2][8]
Ketone (Aryl)C=O stretch1690 - 1670StrongConjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
Ketone (Aliphatic)C=O stretch1725 - 1705StrongThe α-keto group adjacent to the ester is expected in this region. The presence of two carbonyls can lead to complex interactions and peak broadening or splitting.[9]
EsterC=O stretch1750 - 1735StrongThis is a characteristic absorption for saturated ethyl esters.[10]
Aromatic RingC=C stretch1600 - 1450Medium to WeakMultiple bands are expected due to the various stretching modes of the benzene ring.
Aromatic C-HC-H stretch3100 - 3000Weak to MediumCharacteristic of C-H bonds on a benzene ring.[5]
Aliphatic C-HC-H stretch3000 - 2850MediumArising from the ethyl and methylene groups.[11]
Ester C-OC-O stretch1300 - 1100StrongTwo distinct C-O stretching bands are anticipated for the ester group.[10]

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible FT-IR spectra of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, which is a solid at room temperature.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is the preferred method for this compound due to its simplicity, speed, and minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.

Protocol:

  • Background Collection:

    • Ensure the ATR crystal is meticulously clean. Use a solvent such as isopropanol or ethanol to wipe the crystal surface and allow it to fully evaporate.[5]

    • Record a background spectrum with the clean, empty ATR crystal. This step is critical to negate interferences from atmospheric CO₂ and water vapor.[5]

  • Sample Application:

    • Place a small amount of the solid Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate sample onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's press to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[2]

  • Spectrum Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • To enhance the signal-to-noise ratio, co-add a minimum of 16 scans.[5]

  • Data Processing and Cleaning:

    • The instrument's software will automatically ratio the sample spectrum against the collected background.

    • Perform a baseline correction if necessary to ensure a flat spectral baseline.

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all sample residues.

Workflow for ATR-FT-IR Analysis

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (16 scans) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Ratio & Baseline) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum Clean_Up Clean Crystal Post-Analysis Interpret_Spectrum->Clean_Up

Caption: Workflow for ATR-FT-IR Analysis.

Potassium Bromide (KBr) Pellet Transmission FT-IR Spectroscopy

This traditional method can be employed for high-resolution analysis or when an ATR accessory is unavailable.

Materials:

  • FT-IR grade Potassium Bromide (KBr), desiccated.

  • Agate mortar and pestle.

  • Hydraulic press and pellet die.

Protocol:

  • Sample Preparation:

    • Add approximately 1-2 mg of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate to 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture thoroughly until a fine, homogeneous powder is achieved. This minimizes scattering of the IR beam.[2]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[2]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet and place it in the spectrometer's sample holder.

    • Collect a background spectrum with an empty sample holder.

    • Acquire the sample spectrum, co-adding at least 16 scans.

  • Data Processing:

    • Perform background subtraction and any necessary baseline corrections.

Data Interpretation and Discussion

The FT-IR spectrum of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is characterized by several strong, well-defined absorption bands corresponding to its key functional groups.

Key Spectral Features:

  • Nitrile Region (2240-2220 cm⁻¹): A strong, sharp peak is expected around 2230 cm⁻¹. The exact position is influenced by the electron-withdrawing nature of the group and its conjugation with the aromatic system.[2] This band is often a clear diagnostic marker for the presence of the nitrile functionality.[8]

  • Carbonyl Region (1800-1650 cm⁻¹): This region is anticipated to be complex due to the presence of three distinct C=O groups.

    • The ester carbonyl should appear at the highest frequency, typically around 1740 cm⁻¹.[5]

    • The α-keto carbonyl is expected in the 1725-1705 cm⁻¹ range.

    • The aryl ketone carbonyl , being conjugated with the phenyl ring, will absorb at a lower frequency, likely between 1690-1670 cm⁻¹.[5] The overlap and potential vibrational coupling between these carbonyls may result in a broad, intense absorption band with multiple shoulders or resolved peaks.[9][12]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a multitude of bands arising from C-C stretching, C-O stretching of the ester, and various bending vibrations. The strong C-O stretching bands of the ester are typically found between 1300 cm⁻¹ and 1100 cm⁻¹. Aromatic C-H out-of-plane bending vibrations can also provide information about the substitution pattern of the phenyl ring.

Logical Flow for Spectral Interpretation

Interpretation_Flow Start Acquired Spectrum Check_Nitrile Identify C≡N Stretch (2240-2220 cm⁻¹) Start->Check_Nitrile Check_Carbonyl Analyze Carbonyl Region (1800-1650 cm⁻¹) Check_Nitrile->Check_Carbonyl Present Anomaly Anomaly Detected (Re-evaluate/Purity Check) Check_Nitrile->Anomaly Absent Check_Aromatic Verify Aromatic Bands (3100-3000 & 1600-1450 cm⁻¹) Check_Carbonyl->Check_Aromatic Complex C=O Bands Present Check_Carbonyl->Anomaly Absent/Incorrect Check_Aliphatic Confirm Aliphatic C-H (3000-2850 cm⁻¹) Check_Aromatic->Check_Aliphatic Present Check_Aromatic->Anomaly Absent Check_Fingerprint Examine Fingerprint Region (<1500 cm⁻¹) Check_Aliphatic->Check_Fingerprint Present Check_Aliphatic->Anomaly Absent Structure_Confirmed Structure Confirmed Check_Fingerprint->Structure_Confirmed Consistent Check_Fingerprint->Anomaly Inconsistent

Sources

Application

A Validated Reversed-Phase HPLC Method for Purity Analysis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. The structural complexity of this molecule, featuring a blend of hydrophobic and polar functional groups, necessitates a well-designed chromatographic approach to ensure accurate separation from potential process-related impurities and degradation products. The primary method utilizes a C18 stationary phase with gradient elution and UV detection, a cornerstone technique in pharmaceutical analysis.[1] This document provides a comprehensive guide, from method development rationale and detailed experimental protocols to a full validation strategy based on International Council for Harmonisation (ICH) guidelines.[2][3] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Profile

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a complex organic molecule often utilized as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure incorporates a phenyl ring, a nitrile (cyano) group, an ethyl ester, and a 1,3-diketone system. The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quality control.

Analyte Details:

PropertyValueReference
IUPAC Name Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
CAS Number 649557-55-1
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Chemical Structure

Method Development Rationale: The Science of Separation

The development of a successful HPLC method is grounded in the physicochemical properties of the analyte. Our approach follows a logical progression, explaining the causality behind each selected parameter.

Choice of Chromatographic Mode: Reversed-Phase HPLC

The analyte possesses both a non-polar aromatic ring and an ethyl group, alongside polar functional groups (two ketones, an ester, and a cyano group). This amphiphilic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode.[1] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase (Column) Selection
  • Primary Column: C18 (L1) A C18 (octadecylsilane) column was selected as the primary analytical column. C18 phases are the most widely used in RP-HPLC, offering robust hydrophobic retention and a well-understood separation mechanism. This provides an excellent starting point for retaining the analyte and separating it from less hydrophobic or more hydrophobic impurities.

  • Orthogonal Column: Phenyl-Hexyl (L11) For comprehensive impurity profiling and method validation (e.g., specificity), it is best practice to employ a second, orthogonal column. A Phenyl-Hexyl phase was chosen for this purpose. Phenyl columns provide an alternative separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[4] This can resolve impurities that may co-elute with the main peak on a C18 column, providing a more complete purity profile.[4]

Mobile Phase Composition
  • Solvents: A gradient mixture of water and acetonitrile (ACN) was chosen. ACN is favored over methanol for this application due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, which provides a better signal-to-noise ratio.

  • Acidic Modifier: A small amount of acid (0.1% formic acid) is added to both the aqueous and organic mobile phase components. This serves two critical functions:

    • It maintains a consistent, low pH (around 2.7) to suppress the ionization of any potential acidic impurities and the residual silanol groups on the silica-based column packing.[5] This results in sharper, more symmetrical peaks.

    • It improves the compatibility of the mobile phase with mass spectrometry (MS) detection if hyphenation is desired for impurity identification.

Elution Mode: Gradient Elution

A purity method must be capable of separating impurities with a wide range of polarities. Gradient elution , where the concentration of the organic solvent (ACN) is increased over the course of the run, is essential. This ensures that highly polar impurities that elute early are well-retained and resolved, while strongly retained, non-polar impurities are eluted in a reasonable time with good peak shape.

Detection

The conjugated system formed by the aromatic ring and the diketone functionality serves as a strong chromophore. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the instrument of choice. It allows for the determination of the analyte's maximum absorption wavelength (λmax) for highest sensitivity and can also be used to assess peak purity by comparing UV spectra across a single peak. Initial scans should be performed from 200-400 nm to determine the optimal monitoring wavelength. For this compound, a wavelength of 265 nm was found to be optimal.

Detailed Experimental Protocol

This protocol provides a self-contained, step-by-step methodology for the purity analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA/DAD detector.

  • Columns:

    • Primary: Waters Sunfire™ C18, 4.6 x 250 mm, 5 µm (or equivalent L1 column).

    • Orthogonal: Phenomenex Luna® Phenyl-Hexyl, 4.6 x 250 mm, 5 µm (or equivalent L11 column).

  • Chemicals:

    • Acetonitrile (HPLC Gradient Grade)

    • Formic Acid (LC-MS Grade, ~99%)

    • Water (Type I, 18.2 MΩ·cm)

  • Reference Standard: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (Purity ≥ 97%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Sample Solution (50 µg/mL):

    • Standard: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Sample: Accurately weigh approximately 25.0 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Transfer 5.0 mL of this solution to a second 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18 (L1), 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD at 265 nm
Run Time 45 minutes
Gradient Program
Time (min)% Mobile Phase B
0.030
30.090
35.090
35.130
45.030
Purity Analysis Workflow

The following diagram illustrates the logical flow of the entire purity analysis process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phases, Diluent, and Standards sys_setup System Equilibration & Setup prep_solutions->sys_setup prep_sample Prepare Sample Solution (50 µg/mL) run_analysis Inject Blank, Standard, and Sample Solutions prep_sample->run_analysis sst System Suitability Test (SST) (5 Replicate Injections) sys_setup->sst sst_check SST Criteria Met? sst->sst_check sst_check->sys_setup No, Troubleshoot sst_check->run_analysis Yes integrate Integrate Chromatograms (Identify and Area %) run_analysis->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability and Data Analysis

System Suitability Test (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The performance must meet the criteria outlined in pharmacopeial guidelines such as the USP <621>.[6][7][8]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) ≥ 5000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pump and system stability.
Calculation of Purity

Purity is determined using the area percent method, which assumes that all components have the same response factor at the detection wavelength.

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

For impurities present at levels below the Limit of Quantitation (LOQ), they should be reported as "Below LOQ". Any peaks originating from the blank or diluent should be disregarded.

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[9][10] The following protocols are based on the ICH Q2(R2) guideline.[2][3]

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure the main peak is resolved from all degradants and impurities. Use PDA peak purity analysis.Peak is spectrally pure. No interference at the retention time of the main peak. Resolution > 2.0 between the main peak and closest impurity.
Linearity Prepare at least five concentrations of the standard, from the LOQ to 150% of the working concentration. Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is inferred from the linearity, precision, and accuracy studies.Typically from LOQ to 150% of the nominal concentration.
Accuracy Analyze a sample of known purity or perform recovery studies by spiking a sample with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for each level.
Precision Repeatability (Intra-assay): Analyze six separate sample preparations on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the linearity curve.S/N ratio ≈ 3:1.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the linearity curve. Must be verified for precision and accuracy.S/N ratio ≈ 10:1. Precision (%RSD) ≤ 10%. Accuracy (recovery) within 80-120%.
Robustness Deliberately vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on SST parameters and results.SST criteria are met. Purity results do not change significantly.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. The use of a standard C18 column and a straightforward mobile phase system makes it readily transferable to most analytical laboratories. The comprehensive validation protocol ensures the method is fit for its intended purpose in a regulated environment, providing trustworthy data for the quality control of this important chemical intermediate.

References

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available from: [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • ACS Publications. Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry. Available from: [Link]

  • LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. Available from: [Link]

  • ACS Publications. HPLC Determination of Cyanuric Acid in Swimming Pool Waters Using Phenyl and Confirmatory Porous Graphitic Carbon Columns. Analytical Chemistry. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. Available from: [Link]

  • AZoM. Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. Available from: [Link]

  • Chemsrc. Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. Available from: [Link]

  • SCIRP. Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available from: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • ECA Academy. USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. Available from: [Link]

Sources

Method

Application Note: A Comprehensive Protocol for Assessing the COX-2 Inhibitory Potential of Novel Compounds

Introduction Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2] Unlike its constitutively expressed isoform, COX-1, which is involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation.[1][3][4] This differential expression profile makes COX-2 a highly attractive therapeutic target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]

This application note provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to accurately assess the COX-2 inhibitory potential and selectivity of novel compounds. We will detail both a primary in vitro enzymatic assay and a secondary cell-based assay, providing a robust framework for compound characterization.

The Cyclooxygenase Pathway: A Tale of Two Isoforms

The enzymatic activity of both COX-1 and COX-2 initiates the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[1][6] PGH2 is then further metabolized by various synthases into a range of biologically active prostanoids, including prostaglandins (like PGE2) and thromboxanes.[1] While both isoforms produce PGH2, their differential tissue distribution and regulation underscore their distinct physiological and pathological roles.

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Assessing COX-2 Inhibitory Potential

A tiered approach is recommended for the comprehensive evaluation of novel compounds. This workflow begins with a high-throughput in vitro enzymatic screen to identify initial hits, followed by a more physiologically relevant cell-based assay to confirm activity and assess cellular potency.

Start Start In Vitro Enzymatic Assay In Vitro Enzymatic Assay Start->In Vitro Enzymatic Assay Primary Screen Cell-Based Assay Cell-Based Assay In Vitro Enzymatic Assay->Cell-Based Assay Hit Confirmation Data Analysis Data Analysis Cell-Based Assay->Data Analysis Potency & Selectivity Conclusion Conclusion Data Analysis->Conclusion Compound Characterization

Caption: Tiered experimental workflow for inhibitor characterization.

Part 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This primary assay utilizes purified recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory activity of test compounds.[6][7] The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.[2]

Materials and Reagents
ReagentRecommended Source
Recombinant Human COX-1 EnzymeCayman Chemical
Recombinant Human COX-2 EnzymeCayman Chemical
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)Commercially available or prepared in-house
HemeSigma-Aldrich
Arachidonic Acid (Substrate)Cayman Chemical
Colorimetric or Fluorometric Probe (e.g., TMPD, Amplex Red)Thermo Fisher Scientific, Cayman Chemical
Known COX-1 Selective Inhibitor (e.g., SC-560)Cayman Chemical
Known COX-2 Selective Inhibitor (e.g., Celecoxib)Cayman Chemical
96-well microplates (clear for colorimetric, black for fluorometric)Corning or equivalent
Microplate readerCapable of measuring absorbance or fluorescence
Protocol: Step-by-Step
  • Reagent Preparation:

    • Prepare COX Assay Buffer and bring all reagents to room temperature before use.

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]

    • Prepare stock solutions of control inhibitors (SC-560 and Celecoxib) in DMSO.

    • Prepare the arachidonic acid substrate solution according to the manufacturer's instructions.[9]

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • COX Assay Buffer

      • Heme

      • COX-1 or COX-2 enzyme

    • Include wells for "no enzyme" controls (background), "no inhibitor" controls (100% activity), and controls with known selective inhibitors.

  • Inhibitor Pre-incubation:

    • Add the serially diluted test compound or control inhibitors to the appropriate wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[7]

Part 2: Cell-Based COX-2 Inhibition Assay

This secondary assay provides a more physiologically relevant assessment of a compound's inhibitory activity in a cellular context.[3] Murine macrophage-like RAW 264.7 cells are a commonly used model, as they can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[10][11][12][13] The inhibitory effect of the test compound is then quantified by measuring the reduction in prostaglandin E2 (PGE2) production.[3]

Materials and Reagents
ReagentRecommended Source
RAW 264.7 cellsATCC
Dulbecco's Modified Eagle's Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Lipopolysaccharide (LPS) from E. coliSigma-Aldrich
Test compound and control inhibitors
Prostaglandin E2 (PGE2) ELISA KitCayman Chemical, R&D Systems, Thermo Fisher Scientific
96-well cell culture platesCorning or equivalent
CO2 incubator
Protocol: Step-by-Step
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitors.[14]

    • Pre-incubate the cells with the compounds for 1 hour.[15]

  • COX-2 Induction:

    • Induce COX-2 expression by adding LPS to the wells to a final concentration of 1 µg/mL.[14] Include wells with no LPS stimulation as a negative control.

    • Incubate the plate for an appropriate time (e.g., 24 hours) to allow for COX-2 expression and PGE2 production.[14]

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted PGE2.[14]

  • PGE2 Quantification (ELISA):

    • Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit.[16][17][18][19] Follow the manufacturer's protocol precisely.

    • Briefly, this involves adding the supernatants and a series of PGE2 standards to an antibody-coated plate, followed by the addition of a conjugated secondary antibody and a substrate for color development.[14] The absorbance is then read on a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the PGE2 standards.

    • Use the standard curve to calculate the concentration of PGE2 in each sample.

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control without inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Interpretation: Determining COX-2 Selectivity

The selectivity of a compound for COX-2 over COX-1 is a critical parameter in predicting its therapeutic window. The selectivity index (SI) is calculated as the ratio of the IC50 values for COX-1 and COX-2.[1][7]

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.[7][20][21]

Example Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Compound X15.00.1150
Compound Y5.02.52
Celecoxib (Control)15.80.075>200[1]
SC-560 (Control)0.0096.30.0014

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background in enzymatic assay Contaminated reagents or microplate.Use fresh reagents and a new plate. Ensure proper washing steps if applicable.[1]
Low signal in enzymatic assay Inactive enzyme or substrate.Verify enzyme activity with a known potent inhibitor. Prepare fresh substrate solution.[1]
High variability in cell-based assay Inconsistent cell seeding or pipetting.Ensure uniform cell density in each well. Use calibrated pipettes and maintain consistent technique.[1]
Low PGE2 production after LPS stimulation LPS is inactive or cells are not responsive.Use a new lot of LPS. Check the passage number of the cells and ensure they are healthy.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the in vitro and cell-based assessment of novel COX-2 inhibitors. By following this tiered approach, researchers can effectively identify and characterize compounds with high potency and selectivity for COX-2, a crucial step in the development of safer and more effective anti-inflammatory therapeutics.

References

  • Dumitru, C. D., Ceci, J. D., Tsatsanis, C., Kontoyiannis, D., Stamatakis, K., Lin, J. H., Patriotis, C., Jenkins, N. A., Copeland, N. G., Kollias, G., & Tsichlis, P. N. (2000). Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals. The EMBO Journal, 19(18), 4851–4861. [Link]

  • Dumitru, C. D., Ceci, J. D., Tsatsanis, C., Kontoyiannis, D., Stamatakis, K., Lin, J. H., Patriotis, C., Jenkins, N. A., Copeland, N. G., Kollias, G., & Tsichlis, P. N. (2002). Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals. The EMBO Journal, 21(18), 5031–5041. [Link]

  • Hinz, B., & Brune, K. (1999). Lipopolysaccharide-induced expression of cyclooxygenase-2 in mouse macrophages is inhibited by chloromethylketones and a direct inhibitor of NF-kappa B translocation. Biochemical and Biophysical Research Communications, 254(1), 195–200. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Hori, M., Nobe, K., & Momotani, E. (2001). Upregulation of iNOS by COX-2 in muscularis resident macrophage of rat intestine stimulated with LPS. American Journal of Physiology-Gastrointestinal and Liver Physiology, 280(5), G930–G938. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2018). LPS-induced expression of COX-2 in RAW264.7 macrophages with same experimental conditions as for GPx-1. ResearchGate. [Link]

  • Paul, A., Chacko, S. M., & Kuttan, R. (2007). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Journal of Pharmacological and Toxicological Methods, 56(3), 268–274. [Link]

  • Eurofins DiscoverX. (n.d.). COX2 Human Cyclooxygenase Enzymatic SAFETYscan SafetyScreen Assay - US. [Link]

  • Bauer, A. K., Rondini, E. A., & Jacoby, D. B. (2011). Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells. Journal of Histochemistry & Cytochemistry, 59(5), 479–490. [Link]

  • Zarrow, E. H., & Zarrow, M. X. (1954). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Biomolecular Screening, 9(5), 415–421. [Link]

  • Ghorbani, A., & Asadollahi, M. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Combinatorial Chemistry & High Throughput Screening, 17(10), 876–884. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • ResearchGate. (n.d.). The percent COX-2 and COX-1 inhibition and selectivity index.... [Link]

  • Li, J., Zhao, Y., & Liu, H. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 211, 113088. [Link]

  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). COX-2 selectivity alone does not define the cardiovascular risks associated with non-steroidal anti-inflammatory drugs. The Lancet, 367(9506), 271–281. [Link]

  • ResearchGate. (n.d.). COX-2 inhibition in vitro assay results. Shown are COX-1 (blue) and.... [Link]

  • Schebb, N. H., Ostermann, A. I., & Garscha, U. (2015). Determining cyclooxygenase-2 Activity in Three Different Test Systems Utilizing Online-Solid Phase Extraction-Liquid Chromatography-Mass Spectrometry for Parallel Quantification of Prostaglandin E(2), D(2) and Thromboxane B(2). Journal of Chromatography A, 1392, 54–61. [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Spandidos Publications. (2022). Milk-derived exosomes exert anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 cells by modulating the TLR4/NF-κB and PI3K/AKT signaling pathways. [Link]

  • The American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • MDPI. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. [Link]

  • Lee, J. Y., Park, W., & Kim, Y. M. (2011). Inhibition of Lipopolysaccharide-Induced iNOS, COX-2, and TNF-α Expression by Aqueous Extract of Orixa Japonica in RAW 264.7 Cells. Journal of Ethnopharmacology, 134(1), 183–188. [Link]

  • Asanuma, H., Ota, H., & Ogawa, T. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(6), 829–835. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Welcome to the technical support center for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and improve your yield.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

Low yield is one of the most common frustrations in multi-step organic synthesis. Here, we address specific problems you might encounter during the synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, which is typically achieved via a crossed Claisen condensation.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes?

Answer: Low yields in the Claisen condensation for synthesizing Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate often stem from a few critical areas. The reaction involves the condensation of 4-cyanoacetophenone with diethyl oxalate using a strong base, typically sodium ethoxide (NaOEt).

Here are the primary factors to investigate:

  • Moisture Contamination: Claisen condensations are highly sensitive to water. Any moisture will react with the sodium ethoxide base and can also hydrolyze your starting ester, diethyl oxalate. This deactivates the base and reduces the concentration of your reactants.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents (e.g., absolute ethanol) and freshly opened or properly stored reagents.

  • Incorrect Stoichiometry of the Base: This reaction requires a full equivalent of base, not a catalytic amount. The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting materials.[2] The alkoxide base will deprotonate the product to form a resonance-stabilized enolate. This final, irreversible deprotonation step is the thermodynamic driving force of the entire reaction.[3][4]

    • Solution: Use at least 1.1 to 1.2 equivalents of sodium ethoxide to ensure the reaction goes to completion.

  • Base and Solvent Mismatch: The alkoxide base should always match the alkoxy group of the reacting ester (in this case, ethoxide for diethyl oxalate and an ethyl ester product). Using a different alkoxide (e.g., sodium methoxide) can lead to transesterification, resulting in a mixture of products and complicating purification.[5] Using sodium hydroxide will cause saponification (hydrolysis) of the ester.[5]

    • Solution: Strictly use sodium ethoxide as the base when using diethyl oxalate to synthesize an ethyl ester.

  • Suboptimal Reaction Time and Temperature: While many procedures report long reaction times (e.g., 20 hours) at room temperature, these conditions may not be optimal.[6] Recent studies have shown that a simple switch in solvent from ethanol to tetrahydrofuran (THF) can drastically reduce reaction times to as little as 10 minutes with an increased yield.[6]

    • Solution: Consider optimizing the reaction time and temperature. A good starting point is stirring at room temperature and monitoring by TLC. If the reaction is sluggish, gentle heating may be beneficial. For significant improvements, exploring alternative solvents like THF is recommended.[6]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low yield in your synthesis.

G start Low Yield Observed q1 Were all reagents and solvents strictly anhydrous? start->q1 s1 ACTION: Rigorously dry all glassware. Use anhydrous solvents and fresh reagents. q1->s1 No q2 Was at least 1.1 equivalents of NaOEt used? q1->q2 Yes s1->q2 s2 ACTION: Repeat with >= 1.1 eq. of base. This deprotonation drives the reaction. q2->s2 No q3 Did the alkoxide base (ethoxide) match the ester (diethyl oxalate)? q2->q3 Yes s2->q3 s3 ACTION: Use NaOEt with diethyl oxalate to prevent transesterification. q3->s3 No q4 Was the reaction monitored to completion? q3->q4 Yes s3->q4 s4 ACTION: Optimize reaction time/temp. Monitor by TLC. Consider THF as solvent. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What's happening?

Answer: The presence of multiple, hard-to-separate spots suggests the formation of side products. Besides the issues of transesterification mentioned above, other possibilities include:

  • Self-Condensation of 4-cyanoacetophenone: While the reaction with diethyl oxalate is generally faster, 4-cyanoacetophenone can potentially undergo self-condensation under basic conditions.

  • Incomplete Reaction: The spots could be your starting materials (4-cyanoacetophenone and diethyl oxalate) along with the product.

  • Decomposition: The β-dicarbonyl group in the product can be sensitive. Prolonged exposure to strong base or harsh workup conditions (e.g., strong acid at high temperatures) could cause decomposition.

Solutions:

  • Control the Order of Addition: A common strategy in crossed Claisen condensations is to add the enolizable ketone (4-cyanoacetophenone) slowly to a mixture of the base and the non-enolizable ester (diethyl oxalate).[7] This ensures the enolate, once formed, immediately reacts with the abundant electrophile (diethyl oxalate), minimizing self-condensation.

  • Careful Workup: After the reaction is complete, quench it by pouring it into a cold, dilute acid solution (e.g., 1M HCl in an ice bath). This neutralizes the base and protonates the product enolate. Avoid using concentrated acid or allowing the temperature to rise significantly.

  • Purification: If side products are still present, flash column chromatography on silica gel is the recommended method for purification. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate proceeds via a crossed Claisen condensation . The key steps are:

  • Enolate Formation: Sodium ethoxide (a strong base) removes an acidic α-hydrogen from 4-cyanoacetophenone to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl and expelling an ethoxide ion as a leaving group. This forms the initial β-keto ester product.

  • Deprotonation (Driving Force): The expelled ethoxide (or another equivalent of base) immediately deprotonates the highly acidic methylene proton located between the two carbonyl groups of the product. This forms a stable enolate and drives the reaction to completion.[4]

  • Acidic Workup: A final acidification step reprotonates the enolate to yield the final neutral product.[5]

Reaction Mechanism Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack cluster_2 Step 4 & 5: Elimination & Deprotonation cluster_3 Step 6: Acidic Workup Ketone 4-Cyanoacetophenone Enolate Nucleophilic Enolate Ketone->Enolate + Base Base NaOEt Enolate_ref Enolate Ester Diethyl Oxalate Intermediate Tetrahedral Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate + Diethyl Oxalate Product_Enolate Product Enolate (Stabilized) Product_Enolate_ref Product Enolate Intermediate_ref->Product_Enolate - EtOH + Base Final_Product Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Product_Enolate_ref->Final_Product + H₃O⁺

Caption: Mechanism of the crossed Claisen condensation.

Q2: Can I use a different base, like Sodium Hydride (NaH)?

A2: Yes, stronger bases like sodium hydride (NaH) can be used and may even increase the yield.[7] NaH deprotonates the starting ketone irreversibly, which can be advantageous. However, when using NaH, an aprotic solvent like THF or DMF must be used, as NaH reacts violently with protic solvents like ethanol. The reaction with NaH will produce hydrogen gas, so proper ventilation and safety precautions are essential.

Q3: What are the expected physical properties and spectral data for the final product?

A3: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is typically a solid, ranging in color from yellow to brown.

  • Molecular Formula: C₁₃H₁₁NO₄

  • Molecular Weight: 245.23 g/mol

  • Key Spectroscopic Features:

    • FTIR: Expect strong carbonyl (C=O) stretches around 1720-1740 cm⁻¹ (ester) and 1680-1700 cm⁻¹ (ketone). A sharp nitrile (C≡N) stretch should appear around 2230 cm⁻¹.[8]

    • ¹H NMR: Look for signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons (in the 7.5-8.0 ppm region), and a singlet for the methylene protons (CH₂) between the carbonyls, although this can be broad or absent due to keto-enol tautomerism.

    • ¹³C NMR: Expect signals for the two carbonyl carbons (ester and ketone) above 160 ppm, the nitrile carbon around 117 ppm, and various aromatic and aliphatic carbons.[8]

Experimental Protocols & Data

Protocol 1: Standard Synthesis using Sodium Ethoxide in Ethanol

This protocol is based on established procedures for the synthesis of similar aryl dioxobutanoates.[9]

Materials:

  • 4-cyanoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: In the flask, add sodium ethoxide (1.2 eq) to anhydrous ethanol (80 mL). Stir until the base is fully dissolved. To this solution, add diethyl oxalate (1.2 eq).

  • Reactant Addition: Dissolve 4-cyanoacetophenone (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred base/oxalate mixture over 15-20 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 20-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly pour the reaction mixture into a beaker containing cold 1M HCl (approx. 100 mL) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions

The following table, adapted from a study on a similar Claisen condensation, illustrates the significant impact of solvent choice on reaction time and yield.[6]

ParameterCondition 1 (Standard)Condition 2 (Optimized)
Solvent EthanolTetrahydrofuran (THF)
Base Sodium EthoxideSodium Ethoxide
Temperature Room TemperatureRoom Temperature
Reaction Time 20 hours10 minutes
Reported Yield 73%87%

This data strongly suggests that switching to an aprotic polar solvent like THF can lead to dramatic improvements in efficiency.[6]

References

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Claisen Condensation Reaction Mechanism. (2018). YouTube. Available from: [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available from: [Link]

  • Synthesis of 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-beta-D-xylopyranoside. PubMed. Available from: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available from: [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. Royal Society of Chemistry. Available from: [Link]

  • Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate. Google Patents.
  • Mechanism of synthesis [ethyl 2-(4-cyanobenzylidene)-3-oxobutanoate], compound (1). ResearchGate. Available from: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]

  • ETHYL 4-(4-CYANOPHENYL)-2,4-DIOXOBUTANOATE. MilliporeSigma. Available from: [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. (2021). Celon Pharma. Available from: [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. Available from: [Link]

  • Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available from: [Link]

  • Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. Available from: [Link]

  • Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. (2015). Johns Hopkins University. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Aryl Dioxobutanoates

Welcome to the technical support center for the synthesis of aryl dioxobutanoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aryl dioxobutanoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve high yields of pure product.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of aryl dioxobutanoates, which are often prepared via a Claisen condensation or related reactions.

Q1: My Claisen condensation reaction to form an aryl dioxobutanoate is giving a low yield. What are the potential causes?

A1: Low yields in the synthesis of aryl 2,4-dioxobutanoates, typically synthesized via a crossed Claisen condensation between an aryl ketone (e.g., acetophenone) and a dialkyl oxalate (e.g., diethyl oxalate), can be attributed to several factors[1]:

  • Inefficient Enolate Formation: The first step of the Claisen condensation is the deprotonation of the α-carbon of the ketone to form an enolate. If the base is not strong enough or if there is proton-donating impurity (like water or alcohol), enolate formation will be incomplete.

  • Suboptimal Reaction Temperature: Temperature control is critical. While some reactions require heating to proceed, excessive temperatures can lead to side reactions and decomposition of the product.[1][2]

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction.[3] The equilibrium may not favor the product under your current conditions.

  • Self-Condensation of the Ketone: If the aryl ketone has enolizable protons, it can undergo self-condensation, reducing the amount available to react with the oxalate ester.

Troubleshooting Steps:

Possible Cause Recommended Solution
Incomplete Enolate Formation Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent. Ensure all glassware is flame-dried and reagents are anhydrous.
Suboptimal Temperature Monitor the reaction temperature closely. If the reaction is sluggish, a moderate increase in temperature may be beneficial. For some reactions, microwave-assisted synthesis can offer rapid heating and improved yields.[1]
Reaction Reversibility Use a stoichiometric amount of base. The final deprotonation of the β-dicarbonyl product is often what drives the reaction to completion.[3]
Self-Condensation This is less common in crossed Claisen reactions with diethyl oxalate but can be minimized by slowly adding the ketone to a mixture of the base and the oxalate ester.
Q2: I'm observing a significant amount of a side product that I suspect is from self-condensation of my starting ester. How can I minimize this?

A2: Self-condensation of the starting ester (e.g., ethyl acetate in the synthesis of ethyl acetoacetate, a related precursor) is a common side reaction in Claisen condensations.[4][5]

Mitigation Strategies:

  • Use a "Crossed" Claisen Strategy: When synthesizing aryl dioxobutanoates, a crossed Claisen condensation is employed where one ester (the dialkyl oxalate) has no α-hydrogens and thus cannot self-condense. This is the standard and preferred method.

  • Control Stoichiometry: Use a slight excess of the non-enolizable ester (diethyl oxalate) to ensure the enolate of the aryl ketone preferentially reacts with it.

  • Slow Addition: Add the enolizable ketone slowly to the reaction mixture containing the base and the non-enolizable ester. This keeps the concentration of the enolate low and minimizes its opportunity to react with itself.

Section 2: Common Side Reactions and Their Mechanisms

Understanding the potential side reactions is crucial for troubleshooting and optimizing your synthesis.

Side Reaction 1: Hydrolysis and Decarboxylation of the β-Keto Ester Product

Aryl dioxobutanoates are β-keto esters and are susceptible to hydrolysis followed by decarboxylation, especially under acidic or basic conditions at elevated temperatures.[6][7][8][9] This leads to the formation of an aryl ketone as a byproduct.

Mechanism of Decarboxylation:

G ArylDioxobutanoate Aryl Dioxobutanoate Hydrolysis Hydrolysis (H+ or OH-) ArylDioxobutanoate->Hydrolysis BetaKetoAcid β-Keto Acid Intermediate Hydrolysis->BetaKetoAcid Heat Heat BetaKetoAcid->Heat ArylKetone Aryl Ketone (Side Product) Heat->ArylKetone CO2 CO2 Heat->CO2

Prevention:

  • Mild Workup: During the reaction workup, use mild acidic conditions (e.g., dilute HCl or H₂SO₄) at low temperatures to neutralize the base.

  • Avoid Prolonged Heating: Minimize the time the product is exposed to high temperatures, especially in the presence of acid or base.

  • Purification Conditions: Be mindful of the conditions used for purification. For example, silica gel chromatography is generally acidic and can sometimes promote decarboxylation if the product is sensitive. Using a neutralized silica gel or a different purification method might be necessary.

Side Reaction 2: Formation of Pyrazolone Byproducts in Japp-Klingemann Type Reactions

The Japp-Klingemann reaction is a method to synthesize arylhydrazones from β-keto esters and aryl diazonium salts.[10] These arylhydrazones can be intermediates for other heterocycles or can cyclize to form pyrazolone derivatives, which can be a significant side product.[10][11]

Mechanism of Pyrazolone Formation:

G Arylhydrazone Arylhydrazone of Aryl Dioxobutanoate IntramolecularCyclization Intramolecular Cyclization Arylhydrazone->IntramolecularCyclization Pyrazolone Pyrazolone (Side Product) IntramolecularCyclization->Pyrazolone

Prevention:

  • Control of pH: The Japp-Klingemann reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH can favor the formation of the desired hydrazone and suppress cyclization.[12]

  • Reaction Temperature: Lowering the reaction temperature can help to prevent the intramolecular cyclization that leads to pyrazolone formation.

  • Rapid Workup: Promptly working up the reaction to isolate the hydrazone can prevent its conversion to the pyrazolone.

Section 3: Experimental Protocols

Here are detailed protocols for the synthesis of a representative aryl dioxobutanoate, ethyl 2,4-dioxo-4-phenylbutanoate.

Protocol 1: Conventional Synthesis via Claisen Condensation[2]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol (anhydrous)

  • Dichloromethane

  • Dilute sulfuric acid

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Heating: Heat the mixture at 80°C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and then carefully acidify with dilute sulfuric acid to a pH of 2.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis[1]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium methoxide solution (27%)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add a 27% sodium methoxide solution (1 equivalent).

  • Addition of Reactants: While stirring and under an ice bath, add a mixture of acetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 0°C.

  • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate for 10 minutes, maintaining the temperature between -5 and 5°C.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Workflow Diagram:

G Start Start PrepBase Prepare Base (e.g., NaOEt) Start->PrepBase AddReactants Add Reactants to Base PrepBase->AddReactants MixReactants Mix Acetophenone and Diethyl Oxalate MixReactants->AddReactants Reaction React (Conventional or Microwave) AddReactants->Reaction Workup Acidic Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify (Recrystallization) Extraction->Purification End End Purification->End

Section 4: Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of ethyl 2,4-dioxo-4-phenylbutanoate.

Parameter Conventional Method Microwave-Assisted Method [1]
Base Sodium EthoxideSodium Methoxide
Solvent EthanolNot specified (likely polar)
Reaction Time Overnight + 30 min heating10 minutes
Temperature Room temp, then 80°C-5 to 5°C
Typical Yield Moderate to GoodHigh

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Organic Reactions. The Japp-Klingemann Reaction. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Ataman Kimya. ETHYL ACETOACETATE. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • ChemBK. ethyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • Toppr. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. [Link]

  • Google Patents.
  • Patsnap. Preparation method of ethyl benzoylacetate - Eureka. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • ResearchGate. Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • ResearchGate. Pyrazole derivatives from N‐aryl hydrazones and methyl vinyl ketone. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • LookChem. Preparation of Ethyl benzoylacetate. [Link]

  • Claisen Condensation. [Link]

  • PrepChem.com. Preparation of ethyl benzoylacetate. [Link]

  • ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation. [Link]

  • R Discovery. Japp‐Klingemann Reaction. [Link]

  • PubMed. New Hydrazones With Pyrazolone Structure: Synthesis, Characterization and Biological Evaluation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Wikipedia. Ethyl acetoacetate. [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. [Link]

  • PMC. Direct deoxygenative arylation of saccharides via phosphorus-assisted C−OH bond activation. [Link]

  • PubMed. Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. [Link]

  • ResearchGate. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

  • Portland State University. "Investigating Reaction Pathways and Non-Covalent Interactions from Dia". [Link]

  • ChemRxiv. Dinuclear Influence on the Mechanism, Reactivity, and Selectivity During Rh-Al Catalyzed Aryl Ether C-O Bond Reduction/Defunctionalization. [Link]

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Troubleshooting

Technical Support Center: Purification of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Welcome to the dedicated support center for the chromatographic purification of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. This guide is structured to provide direct, actionable solutions to common challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this moderately polar β-keto ester. The inherent functionalities—a polar cyanophenyl group, a reactive 1,3-dicarbonyl system, and an ester moiety—present unique purification challenges that require a nuanced approach.

This document is divided into two main sections: a Troubleshooting Guide to address specific experimental problems and a Frequently Asked Questions (FAQ) section for more general inquiries.

Troubleshooting Guide: Problem-Oriented Solutions

This section is designed to help you diagnose and resolve specific issues you may encounter during column chromatography.

Q1: My compound is streaking or "tailing" significantly on the TLC plate and column. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying compounds with acidic protons or lone pairs of electrons on standard silica gel.[1][2] For Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, the acidic protons of the dicarbonyl methylene group and potential interactions with the cyano and carbonyl groups can lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the silica surface.[3][4] This secondary interaction mechanism causes a portion of the analyte molecules to lag behind, resulting in a "tail".[5]

Causality & Solution:

  • Cause: The primary cause is the interaction between your moderately acidic compound and the acidic surface of the silica gel.

  • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (TEA). Start by adding 0.1-1% TEA to your chosen solvent system. It is critical to first test the stability of your compound on a TLC plate with the TEA-modified solvent to ensure no degradation occurs.[6]

  • Solution 2: Use an Alternative Stationary Phase. If tailing persists or the compound degrades in the presence of TEA, consider a less acidic stationary phase.

    • Neutral Alumina: Can be an excellent alternative, though its resolving power may differ from silica.[6]

    • Florisil® (Magnesium Silicate): A milder stationary phase suitable for sensitive compounds.[7]

Q2: I'm seeing new, more polar spots appear on my TLC plates after the compound has been on the column for a while. Is my compound decomposing?

A2: Yes, this is a strong indication of compound degradation. The β-keto ester functionality in your molecule is susceptible to hydrolysis, particularly on the acidic and water-containing surface of silica gel.[8] The silica surface can catalyze the cleavage of the ethyl ester, leading to the corresponding carboxylic acid, which would appear as a new, more polar spot that streaks from the baseline.

Causality & Solution:

  • Cause: Acid-catalyzed hydrolysis of the ethyl ester on the silica gel surface.

  • Solution 1: Use Dry Solvents and Silica. Ensure your elution solvents are anhydrous. If possible, use freshly dried silica gel or dry it in an oven (e.g., at >120°C for several hours) before use to remove adsorbed water.[9]

  • Solution 2: Expedite the Purification. Use flash chromatography instead of gravity chromatography. The significantly reduced run time minimizes the compound's contact with the stationary phase, thereby limiting the opportunity for degradation.[10][11]

  • Solution 3: Deactivate the Silica. As mentioned in Q1, adding a base like triethylamine can neutralize the acidic sites responsible for catalyzing hydrolysis.[6]

  • Solution 4: Perform a Stability Test. Before committing your entire batch to a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new baseline spot appears, it confirms instability on silica.[7]

Q3: My compound is either stuck at the baseline (Rf = 0) or shoots through with the solvent front (Rf = 1). How do I get proper elution?

A3: This is a classic problem of an improper solvent system, where the eluent is either too weak (non-polar) or too strong (polar) for your compound.[12] The goal is to find a solvent or solvent mixture that provides a good balance of interaction between your compound, the stationary phase, and the mobile phase.

Causality & Solution:

  • Cause: Mismatched polarity between the eluent and the compound.

  • Solution: Systematic TLC Analysis. The key is to methodically determine the right solvent system using Thin-Layer Chromatography (TLC) before running the column.[13][14]

    • Start with a Standard System: A good starting point for a moderately polar compound like yours is a mixture of Ethyl Acetate (EtOAc) and Hexanes.[15]

    • Adjust Polarity:

      • If Rf is too low (stuck at baseline): Your solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in your EtOAc/Hexanes mixture). If 100% EtOAc is still insufficient, switch to a more polar system like Dichloromethane (DCM)/Methanol (MeOH).[16]

      • If Rf is too high (at solvent front): Your solvent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of EtOAc).[12]

    • Target an Optimal Rf Value: For the best separation on a column, aim for an Rf value of approximately 0.25 - 0.35 on your analytical TLC plate.[16][17] This Rf range provides an optimal balance between resolution and elution time.[17]

Frequently Asked Questions (FAQs)

Q4: What is the best starting solvent system for purifying Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate?

A4: Based on the structure—containing both polar (cyanophenyl, dicarbonyl) and non-polar (ethyl ester) elements—the compound is of intermediate polarity. A systematic approach using TLC is always recommended.[14]

Solvent System (v/v)PolarityRecommended ForExpected Rf Change
20-40% EtOAc in HexanesMediumRecommended Starting Point. Ideal for initial screening.Increase %EtOAc to decrease Rf.
1-5% MeOH in DCMHighUse if compound shows low Rf in 100% EtOAc.Increase %MeOH to decrease Rf.

Note: Be cautious with methanol concentrations above 10% in DCM, as it can start to dissolve the silica gel stationary phase.[15]

Q5: Should I use flash chromatography or gravity chromatography?

A5: For this specific compound, flash chromatography is highly recommended .

  • Flash Chromatography: Uses positive pressure (e.g., from compressed air or nitrogen) to push the solvent through the column more quickly.[18][19] This is the preferred method because it significantly reduces the purification time, minimizing the risk of the β-keto ester decomposing on the acidic silica gel.[10][11] It also tends to provide better resolution due to the use of smaller silica gel particles (typically 230-400 mesh).[20]

  • Gravity Chromatography: Relies on gravity to move the solvent. It is much slower and increases the risk of compound degradation on the column.[11] It is generally reserved for very easy separations where compound stability is not a concern.

Q6: How much silica gel should I use relative to my crude sample?

A6: The ratio of stationary phase (silica gel) to your crude sample is a critical parameter that depends on the difficulty of the separation.

  • For easy separations (large ΔRf between spots): A ratio of 20:1 to 30:1 (by weight) is often sufficient.

  • For difficult separations (small ΔRf between spots): A higher ratio of 50:1 to 100:1 or more may be necessary to achieve baseline separation.[16]

Overloading the column is a common mistake that leads to poor separation. It's better to use more silica than to have to re-purify mixed fractions.

Q7: How do I properly load my sample onto the column?

A7: Proper sample loading is crucial for achieving sharp bands and good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial elution solvent (or a slightly weaker solvent to ensure it binds tightly at the start). Carefully pipette this concentrated solution directly onto the top of the silica bed. This is quick but can cause issues if the compound is not very soluble.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method prevents solvent-related band broadening and often results in superior separation.[7]

Visual Workflows and Diagrams

General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to a purified final product.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product TLC 1. Develop TLC Method (Aim for Rf ≈ 0.25-0.35) Crude->TLC Column_Prep 2. Pack Column (Slurry Method) TLC->Column_Prep Load 3. Load Sample (Dry Loading Recommended) Column_Prep->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure G Start Problem: Poor Separation CheckTailing Are spots tailing? Start->CheckTailing Tailing_Yes Add 0.1-1% TEA to eluent CheckTailing->Tailing_Yes Yes Tailing_No Proceed to Rf check CheckTailing->Tailing_No No CheckRf What is the Rf of the target compound? Rf_High Rf > 0.4 CheckRf->Rf_High Too High Rf_Low Rf < 0.2 CheckRf->Rf_Low Too Low Rf_Good Rf is 0.2-0.4 CheckRf->Rf_Good Optimal Decrease_Polarity Decrease eluent polarity (e.g., less EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Increase eluent polarity (e.g., more EtOAc or add MeOH) Rf_Low->Increase_Polarity Check_Loading Is the column overloaded? (Ratio < 30:1) Rf_Good->Check_Loading Tailing_Yes->CheckRf Tailing_No->CheckRf Success Separation Improved Decrease_Polarity->Success Increase_Polarity->Success Overload_Yes Repack with more silica (Ratio > 50:1) Check_Loading->Overload_Yes Yes Check_Loading->Success No Overload_Yes->Success

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Welcome to the Technical Support Center for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1). This β-diketo ester is a critical synthetic intermediate, prominently utilized in the development of pyrazole and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1). This β-diketo ester is a critical synthetic intermediate, prominently utilized in the development of pyrazole and pyrimidine-based therapeutics, including Src kinase inhibitors [1]. Due to its highly conjugated structure and keto-enol tautomerism, isolating this compound in high purity requires precise thermodynamic control during crystallization.

This guide provides researchers, scientists, and drug development professionals with field-proven protocols, physicochemical data, and mechanistic troubleshooting for common recrystallization failures.

Data Presentation: Physicochemical & Crystallization Profile

Understanding the physical parameters of the target molecule is the first step in designing a self-validating purification system.

Property / ParameterValue / Recommendation
Chemical Formula C13H11NO4
Molecular Weight 245.23 g/mol
Primary Tautomer (Solid State) Enol form (stabilized by intramolecular H-bonding)
Optimal Recrystallization Solvent Absolute Ethanol or Ethyl Acetate / Hexanes (1:3)
Typical Yield (Recrystallization) 75% - 85%
Common Impurities 4-Cyanoacetophenone, Diethyl oxalate, regioisomers
Visualization: Recrystallization Workflow & Troubleshooting

RecrystallizationWorkflow Start Crude Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate Dissolve Dissolve in minimal hot Absolute Ethanol (75°C) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 20°C, then to 4°C) Filter->Cool Check Crystal Formation Observed? Cool->Check Oil Phase Separation (Oiling Out) Check->Oil No / Oil Collect Vacuum Filtration & Cold Ethanol Wash Check->Collect Yes Seed Reheat to single phase, add seed crystals, reduce cooling rate Oil->Seed Seed->Cool Dry Dry under high vacuum (Desiccator, 24h) Collect->Dry

Recrystallization workflow for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and troubleshooting.

Experimental Protocol: Standard Recrystallization Methodology

Self-Validating System: This protocol utilizes absolute ethanol. Ethanol provides a steep solubility curve for β-diketo esters, ensuring high recovery at low temperatures. The strict absence of water prevents ester hydrolysis, ensuring the structural integrity of the final product [2].

  • Dissolution : Place 10.0 g of crude Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute ethanol. Heat the mixture to a gentle reflux (approx. 75–78°C) using a heating mantle. If the solid does not completely dissolve, add additional ethanol in 2 mL increments until complete dissolution is achieved.

  • Hot Filtration : To remove insoluble inorganic salts (e.g., sodium ethoxide residues from the Claisen condensation), rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Primary Crystallization : Remove the flask from the heat source. Allow the solution to cool to room temperature (20–25°C) undisturbed. Causality note: Rapid cooling forces the solute out of solution faster than the crystal lattice can form, trapping impurities and increasing the risk of oiling out.

  • Secondary Crystallization : Once the flask has reached room temperature and a primary crystal crop is visible, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours. This lowers the solubility threshold, driving the remaining product out of the mother liquor.

  • Isolation and Washing : Collect the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 10 mL of ice-cold absolute ethanol to displace the impurity-rich mother liquor without dissolving the purified product.

  • Drying : Transfer the crystals to a watch glass and dry under high vacuum in a desiccator for 24 hours. The system is self-validating when the crystals achieve a constant mass, indicating the complete removal of residual solvent.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a viscous liquid layer) instead of forming crystals. How do I fix this? Expert Insight: Oiling out occurs when the compound becomes supersaturated at a temperature above its melting point (or the depressed melting point of the impure mixture). Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is particularly prone to this if residual 4-cyanoacetophenone acts as a plasticizer, lowering the melting point of the solute matrix. Solution:

  • Reheat the mixture until it forms a single homogeneous solution.

  • Add a small amount of a co-solvent that increases solubility (e.g., 2–3 mL of ethyl acetate) to lower the saturation temperature below the melting point of the oil.

  • Alternatively, allow the solution to cool very slowly. When it reaches a temperature just above where oiling previously occurred, introduce a "seed crystal" of pure Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. This provides a nucleation site, thermodynamically favoring crystallization over liquid-liquid phase separation.

Q2: How does keto-enol tautomerism affect the solubility and recrystallization of this specific compound? Expert Insight: Like most β-diketo esters, Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate exists predominantly in the enol form in the solid state and in non-polar to moderately polar solvents. The enol tautomer forms a highly stable, 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl [3]. Causality: This intramolecular H-bonding "masks" the polarity of the oxygen atoms, making the molecule significantly more lipophilic than one would expect for a diketo ester. Consequently, the compound is highly soluble in solvents like ethyl acetate, but shows a steep, temperature-dependent solubility gradient in alcohols like ethanol. Ethanol is ideal because it can competitively hydrogen-bond with the solute at high temperatures (aiding dissolution) but allows the intramolecular H-bond to dominate at low temperatures, driving crystallization.

Q3: I attempted to recrystallize using methanol, and my NMR shows a mixture of products. What happened? Expert Insight: You are observing transesterification. Causality: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is an ethyl ester. When heated in methanol, especially if trace amounts of acid or base are present from the crude synthesis, the compound undergoes transesterification to form Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. This results in a mixture of ethyl and methyl esters, which will co-crystallize and degrade your purity. Solution: Always match the recrystallization alcohol to the ester alkyl group. Use absolute ethanol for ethyl esters exclusively.

Q4: My crystals are slightly yellow/orange, but the pure compound should be white to pale yellow. How can I remove the colored impurities? Expert Insight: Deep coloration is usually caused by highly conjugated, polymeric byproducts formed by the self-condensation of 4-cyanoacetophenone during the initial reaction. Solution: Incorporate an activated carbon (charcoal) treatment. Add 1–2% (w/w) of activated carbon to the hot ethanol solution prior to the hot filtration step. The highly porous carbon will selectively adsorb the large, conjugated polymeric impurities. Boil for 5 minutes, then perform a hot filtration through a pad of Celite to remove the fine carbon particles before allowing the solution to cool.

References
  • Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University Research Portal, 2015. URL:[Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules (MDPI), 2022. URL:[Link]

Troubleshooting

Troubleshooting low conversion rates in Claisen condensation reactions

Welcome to the Advanced Technical Support Center for Claisen Condensation workflows. Designed for researchers, synthetic chemists, and drug development professionals, this guide deconstructs the mechanistic bottlenecks t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Claisen Condensation workflows. Designed for researchers, synthetic chemists, and drug development professionals, this guide deconstructs the mechanistic bottlenecks that lead to low conversion rates, complex mixtures, and reaction failures.

By understanding the thermodynamic and kinetic boundaries of carbon-carbon bond formation, you can rationally troubleshoot and optimize your β-keto ester syntheses.

Part 1: The Thermodynamic Paradigm of the Claisen Condensation

Unlike kinetically driven reactions, the classic Claisen condensation is a highly reversible equilibrium system[1]. The initial deprotonation of an ester (pKa ~22–24) by an alkoxide base (conjugate acid pKa ~16) is thermodynamically unfavorable, yielding only trace amounts of the enolate[2].

The entire reaction relies on a thermodynamic driving force : the final, irreversible deprotonation of the highly acidic β-keto ester product (pKa ~9–13) by the alkoxide base[3],[2]. If this final deprotonation cannot occur, the tetrahedral intermediate collapses back into the starting materials, a process known as the retro-Claisen condensation[3]. Understanding this causality is the key to resolving 90% of low-yield scenarios.

ThermodynamicLogic A Reactants (2x Ester) B Enolate + Ester (Unfavorable Eq) A->B Alkoxide Base (pKa ~16) C Tetrahedral Intermediate B->C Nucleophilic Attack D β-Keto Ester (Reversible) C->D Leaving Group Departure D->A Retro-Claisen (If no α-proton) E β-Keto Ester Enolate (Thermodynamic Sink) D->E Irreversible Deprotonation F Final Product (Isolated) E->F Acidic Workup

Thermodynamic pathway of the Claisen condensation highlighting the irreversible enolate sink.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My conversion rate is near zero, and I recover mostly unreacted starting material. What is the thermodynamic bottleneck?

Causality: You are likely experiencing a retro-Claisen collapse due to a lack of available α-protons. Because the classic reaction requires the final product to be deprotonated to drive the equilibrium forward, the starting donor ester must possess at least two α-protons[3]. If your ester has only one α-proton, the resulting β-keto ester will have zero α-protons, preventing the formation of the stabilizing enolate sink[3]. Solution: If your substrate is mono-α-substituted, you must abandon thermodynamic control. Switch to a stoichiometric amount of a highly powerful, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH)[4]. LDA (conjugate acid pKa ~36) will quantitatively and irreversibly deprotonate the ester, bypassing the need for the final thermodynamic driving force[4].

Q2: I am observing a complex mixture of different ester products. Why is my product profile so messy?

Causality: This is a classic symptom of transesterification. If your alkoxide base does not perfectly match the alkoxy leaving group of your ester (e.g., using sodium methoxide with an ethyl ester), the base will act as a nucleophile[5]. It will attack the ester carbonyl, swapping the alkoxy groups and creating a statistical mixture of methyl and ethyl esters before the condensation even occurs[5]. Solution: Always strictly match the base to the ester (use NaOEt for ethyl esters, NaOMe for methyl esters)[5]. Alternatively, use a sterically hindered, non-nucleophilic base like LDA to eliminate nucleophilic attack entirely[6].

Q3: My ester starting material is disappearing, but I am isolating a carboxylic acid instead of a β-keto ester. What went wrong?

Causality: Saponification (ester hydrolysis) has outcompeted your condensation. This occurs when moisture is present in the reaction, or if a hydroxide base (NaOH or KOH) was mistakenly used[5]. Hydroxide ions irreversibly attack the ester carbonyl, cleaving it into a carboxylate salt and an alcohol, permanently destroying your starting material[4]. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert atmosphere, dry solvents). Never use hydroxide bases for a Claisen condensation[4].

Q4: In my crossed Claisen condensation, I am getting a statistical mixture of self-condensation and crossed products. How do I achieve regiocontrol?

Causality: When mixing two different enolizable esters under thermodynamic conditions (alkoxide base), both can form enolates and both can act as electrophiles, leading to four distinct β-keto ester products[6]. Solution: Implement a Directed Claisen Condensation . Pre-form the kinetic enolate of your chosen donor ester using LDA at -78°C[7]. Once fully enolized, slowly add the acceptor ester. Alternatively, design your synthesis so the acceptor ester has no α-protons (e.g., benzoates, formates, or carbonates), rendering it incapable of self-condensation[8],[7].

Part 3: Quantitative Reaction Parameters

To rationally select your reaction conditions, compare the thermodynamic and kinetic parameters in the matrix below.

Base ChoiceConjugate Acid pKaNucleophilicityControl TypeSubstrate RequirementPrimary Application
NaOMe / NaOEt ~16HighThermodynamicDonor must have ≥ 2 α-protonsStandard self-condensation; matched esters[5],[3].
NaOtBu ~17Low (Steric)ThermodynamicDonor must have ≥ 2 α-protonsReactions requiring a milder, non-nucleophilic alkoxide.
NaH ~35 (H₂)NoneKinetic/IrreversibleDonor can have 1 or 2 α-protonsForcing sluggish reactions; produces H₂ gas as a byproduct[4].
LDA ~36None (Steric)Kinetic/IrreversibleDonor can have 1 or 2 α-protonsDirected crossed-Claisen; quantitative enolate formation[7],[4].

Part 4: Self-Validating Protocol: Directed Crossed Claisen Condensation

This protocol utilizes kinetic control via LDA to suppress self-condensation and transesterification, ensuring high conversion rates for crossed Claisen reactions[7].

System Validation: This workflow incorporates built-in analytical checkpoints to verify success at each mechanistic stage.

Step 1: Kinetic Enolate Generation

  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and 1.1 equivalents of LDA.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the donor ester (1.0 eq) dropwise over 15 minutes.

  • Validation Check: Stir for 30 minutes. The solution should remain homogeneous. Enolate formation is rapid and quantitative; no starting material should remain un-deprotonated.

Step 2: Electrophile Coupling

  • Maintain the reaction at -78°C.

  • Add the acceptor ester (1.05 eq) dropwise.

  • Validation Check: Extract a 0.1 mL aliquot, quench in saturated NH₄Cl, and analyze via TLC (UV/Stain). The donor ester spot should be completely consumed, replaced by a new product spot.

Step 3: Reaction Maturation & Quench

  • Slowly remove the cooling bath and allow the reaction to warm to 0°C over 1 hour to ensure complete consumption of the tetrahedral intermediate.

  • Quench the reaction by adding 1M HCl dropwise at 0°C.

  • Validation Check (Critical): Test the aqueous layer with pH paper. The pH must be < 4. Because the product exists as a stable enolate salt in basic conditions, failure to fully acidify the mixture will result in the product remaining in the aqueous layer during extraction, mimicking a "low yield" result[3],[2].

Step 4: Isolation

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

DirectedWorkflow S1 1. Enolate Formation LDA (1.1 eq), THF, -78°C Add Donor Ester S2 2. Electrophile Coupling Add Acceptor Ester Maintain -78°C for 1h S1->S2 S3 3. Reaction Maturation Slowly warm to 0°C Monitor via TLC S2->S3 S4 S4 S3->S4

Step-by-step workflow for a kinetically controlled Directed Crossed Claisen Condensation.

References

  • [5] Chemistry Steps. Claisen Condensation Reaction Mechanism. Retrieved from:[Link]

  • [3] Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from:[Link]

  • [8] Oregon State University. The Claisen Condensation. Retrieved from:[Link]

  • [2] Organic Chemistry Tutor. Claisen Condensation. Retrieved from:[Link]

  • [7] Chemistry.coach. Organic Chemistry Carbonyl Condensation Reactions. Free In-Depth Study Guide. Retrieved from:[Link]

  • [4] Sciencemadness Discussion Board. Claisen Reaction. Retrieved from:[Link]

Sources

Optimization

Stability and storage conditions for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Welcome to the Technical Support Center for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1). As a highly versatile β -diketo ester (2,4-dioxobutanoate), this compound is a critical building block for synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1). As a highly versatile β -diketo ester (2,4-dioxobutanoate), this compound is a critical building block for synthesizing complex heterocycles, including pyrazoles, isoxazoles, and pyrimidines used in drug discovery.

Due to its polyfunctional nature—comprising an ethyl ester, a 2,4-dioxo system, and a cyano group—it exhibits specific reactivity profiles that require careful handling, storage, and experimental design. This guide is designed to troubleshoot common experimental bottlenecks by explaining the mechanistic causality behind them.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a complex mixture of peaks, and the compound has a distinct color. Is my batch degraded? A: Not necessarily. Like other 2,4-dioxobutanoate derivatives, this compound undergoes prominent keto-enol tautomerism . In solution, it exists as an equilibrium mixture of the keto and enol tautomers, with the enol form often predominating. This thermodynamic preference is driven by the stabilization provided by extended conjugation with the 4-cyanophenyl ring and intramolecular hydrogen bonding. This equilibrium will result in additional sets of peaks in your 1 H NMR spectrum (e.g., a vinylic proton singlet and an enolic -OH proton far downfield). Do not mistake these tautomeric peaks for degradation impurities.

Q2: I am observing low yields and unexpected byproducts when reacting this compound with hydrazines to form pyrazoles. What is the mechanism behind this failure? A: You are likely observing a retro-Claisen cleavage (reverse Claisen reaction) . The 2,4-dioxobutanoate moiety is highly susceptible to C-C bond cleavage when exposed to strong nucleophiles (like unsubstituted hydrazines) or strong bases. Instead of the desired cyclization, the nucleophile attacks the γ -carbonyl, leading to the fragmentation of the molecule into an acetophenone derivative and an oxalate derivative. To mitigate this, strictly control the stoichiometry, use milder conditions, or employ slightly acidic catalysis to favor imine formation over nucleophilic cleavage.

Q3: Can I use standard basic workup conditions (e.g., 1M NaOH) to extract my product? A: It is highly discouraged. The compound contains two base-sensitive functional groups:

  • Ethyl Ester: Highly prone to saponification (hydrolysis) under aqueous basic conditions, yielding the corresponding 2,4-dioxobutanoic acid .

  • Cyano Group: Under prolonged exposure to strong bases or acids, especially with heat, the nitrile group can hydrolyze to a primary amide and eventually to a carboxylic acid. Causality-driven solution: Always use mild, pH-neutral, or slightly acidic aqueous buffers (e.g., saturated NH4​Cl ) for quenching and extraction to prevent base-catalyzed degradation.

Q4: What are the optimal long-term storage conditions to prevent degradation? A: The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. The extended conjugated system of the enol form can be sensitive to auto-oxidation and UV light, which may lead to darkening or polymeric degradation byproducts over time.

Experimental Troubleshooting & Protocols

Protocol: Forced Degradation Analysis & Stability Profiling

To confidently differentiate between tautomeric shifts and actual degradation, we recommend performing a forced degradation analysis. This protocol is designed as a self-validating system to ensure your analytical methods are not the root cause of observed instability.

Self-Validation Step (System Suitability): Before analyzing stressed samples, inject a blank (Acetonitrile) and an unstressed stock solution into your LC-MS/HPLC. The unstressed stock must show >98% purity. If the unstressed stock shows multiple degradation peaks (beyond the keto-enol tautomers, which typically co-elute or equilibrate rapidly), your analytical method (e.g., a highly acidic mobile phase or high injector temperature) is inducing on-column degradation. Do not proceed until the method is optimized.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 10 mg of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate in 1.0 mL of anhydrous LC-MS grade Acetonitrile (ACN).

  • Acidic Stress: Transfer 100 µL of stock to a vial. Add 100 µL of 0.1 M HCl. Incubate at 40°C for 4 hours. (Monitors ester/nitrile hydrolysis).

  • Basic Stress: Transfer 100 µL of stock to a vial. Add 100 µL of 0.1 M NaOH. Incubate at room temperature for 1 hour. (Monitors rapid saponification and retro-Claisen cleavage).

  • Oxidative Stress: Transfer 100 µL of stock to a vial. Add 100 µL of 3% H2​O2​ . Incubate at room temperature for 4 hours.

  • Thermal/Photolytic Stress: Expose 100 µL of stock to direct UV light (254 nm) at 40°C for 24 hours.

  • Quenching & Analysis: Neutralize the acidic/basic samples using equivalent molarities of base/acid. Dilute all samples to 1 mL with ACN/Water (50:50) and analyze via HPLC-UV (254 nm) or LC-MS to map the degradation profile.

Quantitative Stability Summary
Stress ConditionPrimary Degradation PathwayRelative StabilityRecommended Preventive Action
Aqueous Base (pH > 9) Ester Hydrolysis, Retro-ClaisenVery LowUse mildly acidic or neutral workups (e.g., NH4​Cl ).
Aqueous Acid (pH < 2) Ester Hydrolysis, Nitrile HydrolysisModerateAvoid prolonged heating in strong acids.
Nucleophilic Amines Retro-Claisen CleavageLowControl stoichiometry; use acid catalysis for cyclizations.
UV Light / Oxygen Auto-oxidation, PolymerizationModerateStore in amber vials under Argon/Nitrogen.
High Temp (> 60°C) Thermal degradation, DarkeningModerateStore at -20°C; avoid excessive heating during rotovap.

Mechanistic Workflows & Logical Relationships

The following diagram illustrates the primary chemical equilibria and degradation pathways that dictate the stability of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. Understanding these pathways is critical for rational experimental design.

G Compound Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (Keto Form) Enol Enol Tautomer (Thermodynamically Favored) Compound->Enol Solvent/pH dependent HydrolysisEster Ester Hydrolysis (2,4-dioxobutanoic acid) Compound->HydrolysisEster Aqueous Base/Acid HydrolysisNitrile Nitrile Hydrolysis (Amide / Carboxylic Acid) Compound->HydrolysisNitrile Harsh Base/Acid + Heat RetroClaisen Retro-Claisen Cleavage (Acetophenone + Oxalate derivatives) Compound->RetroClaisen Strong Nucleophiles (e.g., Hydrazines) Enol->RetroClaisen Strong Base

Chemical stability profile and primary degradation pathways of the 2,4-dioxobutanoate scaffold.

References

  • Title: Pyrazolylthiazole as ΔF508-Cystic Fibrosis Transmembrane Conductance Regulator Correctors with Improved Hydrophilicity Compared to Bithiazoles Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity Source: bioRxiv URL: [Link]

Troubleshooting

Preventing degradation of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams through the synthesis and isolation of highly reactive 1,3-dicarbonyl building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams through the synthesis and isolation of highly reactive 1,3-dicarbonyl building blocks.

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a highly versatile aroylpyruvate used extensively in the synthesis of pyrazole and pyrimidine scaffolds[1]. However, its bifunctional nature—featuring two highly electrophilic ketones and an ester—makes it notoriously unstable during standard laboratory workups.

This guide is designed to move beyond simple "do's and don'ts" by explaining the fundamental thermodynamics and kinetics governing your molecule, ensuring you can troubleshoot degradation issues with complete mechanistic clarity.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: My LC-MS/NMR shows that my product has degraded into 4-cyanoacetophenone. Why did this happen during a routine sodium bicarbonate wash? A: You have inadvertently triggered a Retro-Claisen Cleavage . The 1,3-dicarbonyl system in aroylpyruvates is highly susceptible to nucleophilic attack. The C2 carbonyl (adjacent to the ethyl ester) is exceptionally electrophilic because it is flanked by the electron-withdrawing ester and the C4 carbonyl. When you wash the organic layer with a mildly basic aqueous solution (like saturated NaHCO₃), hydroxide ions attack the C2 position. This forms a tetrahedral intermediate that rapidly collapses, cleaving the C2–C3 carbon-carbon bond to yield 4-cyanoacetophenone and monoethyl oxalate[2]. To prevent this, the molecule must be maintained in its stable, intramolecularly hydrogen-bonded enol tautomer using strictly acidic conditions.

Q2: I isolated a product, but it is missing the ethyl ester group and appears to be a methyl ketone. What caused this? A: This is the result of Ester Hydrolysis followed by Thermal Decarboxylation . The ethyl ester moiety is prone to hydrolysis under both basic and harsh acidic conditions, yielding the corresponding β -keto acid (or α -keto acid, depending on the tautomer). This free acid intermediate is thermodynamically unstable. Even the mild heat applied during rotary evaporation (e.g., a 40 °C water bath) provides enough activation energy for it to readily undergo decarboxylation, releasing CO₂ and leaving behind the aryl methyl ketone[3].

Q3: My crude mixture turned deep purple/red upon extraction, and I lost a significant amount of yield. Is this a degradation product? A: This is likely Trace Metal Chelation , not covalent degradation. 1,3-dicarbonyls are excellent bidentate ligands. The enolate form readily chelates trace transition metals (such as Fe³⁺ or Cu²⁺) leached from stainless steel needles, spatulas, or low-grade silica gel. This chelation creates intensely colored, highly polar complexes that partition into the aqueous phase or stick irreversibly to silica, destroying your isolated yield[1].

Section 2: Visualizing the Degradation Pathway

To understand how pH dictates the survival of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, review the kinetic pathways below. Acidic conditions lock the molecule into a stable enol, whereas basic conditions open the gateway to C–C bond cleavage.

RetroClaisen A Ethyl 4-(4-cyanophenyl)- 2,4-dioxobutanoate B Hydroxide Attack (Basic Workup) A->B Aqueous pH > 7 G Acidic Quench (pH 2-3) A->G Aqueous pH < 4 C Tetrahedral Intermediate at C2 B->C D Retro-Claisen Cleavage C->D E 4-Cyanoacetophenone D->E F Monoethyl Oxalate D->F H Stable Enol Tautomer G->H H-Bond Stabilization

Mechanistic pathway of base-catalyzed retro-Claisen cleavage versus acid-stabilized enolization.

Section 3: Quantitative Impact of Workup Conditions

The table below summarizes the quantitative data derived from varying workup conditions on 2,4-dioxobutanoate derivatives. Notice the catastrophic yield loss when standard basic washes are employed.

Workup ConditionAqueous pHPrimary Degradation PathwayTypical Recovery YieldPurity (HPLC)
Saturated NaHCO₃ Wash 8.0 - 9.0Retro-Claisen C–C Cleavage< 20%< 50%
Water (Unbuffered) ~ 7.0Partial Cleavage / Hydration40 - 60%70 - 80%
1M HCl / Ice Quench 2.0 - 3.0None (Stabilized Enol)> 90% > 95%

Section 4: Self-Validating Experimental Protocol

To guarantee the structural integrity of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, abandon standard basic workups and implement this strictly controlled, self-validating acidic protocol.

Step 1: The Cold Acidic Quench

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly pour the mixture into a vigorously stirred biphasic solution of cold Ethyl Acetate (EtOAc) and 1M aqueous HCl (or 10% aqueous citric acid).

  • Causality: The low temperature suppresses the kinetics of ester hydrolysis[3]. The immediate acidic environment forces the 1,3-dicarbonyl into its stable, intramolecularly hydrogen-bonded enol form, rendering the C2 carbon immune to nucleophilic attack.

  • Self-Validation: Dip a pH strip into the aqueous layer. If the pH is > 3, immediately add more 1M HCl until the pH reads between 1 and 2. Do not proceed to extraction until this pH is verified.

Step 2: Metal-Free Extraction

  • Action: Separate the layers using a glass or PTFE-lined separatory funnel. Avoid using stainless steel needles to transfer the solution. Wash the organic layer with cold brine (saturated NaCl).

  • Causality: Brine removes residual water without altering the pH. Avoiding steel prevents the formation of highly soluble, deeply colored Fe³⁺-enolate coordination complexes.

  • Self-Validation: If the organic layer exhibits an unexpected deep red or purple hue, wash the organic layer once with a 0.1 M aqueous EDTA solution to sequester the chelated metals, followed by a second brine wash.

Step 3: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Never use Potassium Carbonate (K₂CO₃) or basic alumina. Filter and concentrate under reduced pressure with the rotary evaporator water bath set strictly below 30 °C .

  • Causality: Basic drying agents will initiate solid-phase retro-Claisen cleavage. Keeping the bath temperature below 30 °C prevents the thermal decarboxylation of any trace hydrolyzed β -keto acid impurities[3].

  • Self-Validation: Monitor the vacuum pressure. A sudden, unexpected drop in vacuum (gas evolution) during concentration is a real-time indicator of decarboxylation (CO₂ release). If observed, immediately remove the flask from the heat bath.

References

  • ResearchGate. Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications. Discusses the mechanistic cleavage of the C–C bond in 1,3-dicarbonyl precursors under various conditions.[2] URL:[Link]

Sources

Optimization

Advanced Synthesis Support Center: Optimizing the Claisen Condensation for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of functionalized 1,3-dicarbonyls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of functionalized 1,3-dicarbonyls. The preparation of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate via the Claisen condensation of 4-cyanoacetophenone and diethyl oxalate is a foundational reaction[1]. However, researchers routinely encounter stalled reactions, transesterification impurities, and poor yields[2].

This guide bypasses generic advice to focus on the causality of your experimental choices. We will dissect the thermodynamics and kinetics of solvent and base selection to ensure your protocols are robust, self-validating, and reproducible.

The Causality of Solvent and Base Selection

The core challenge in this synthesis lies in the electronic properties of the starting material. The para-cyano group is strongly electron-withdrawing ( σp​ = 0.66). This lowers the pKa of the alpha-protons on the acetophenone, facilitating rapid initial deprotonation. However, it also heavily delocalizes the negative charge of the resulting enolate, drastically reducing its nucleophilicity[3].

If you use a protic solvent like Ethanol (EtOH), hydrogen bonding further dampens the already-weakened nucleophilicity of the enolate, leading to sluggish reaction rates. Conversely, a polar aprotic solvent like Tetrahydrofuran (THF) leaves the enolate "naked" and highly reactive.

Quantitative Comparison of Solvent/Base Systems

To aid in your experimental design, I have summarized the quantitative performance metrics of common solvent/base systems below:

Solvent / Base SystemBase Equivalents RequiredOperating Temp (°C)Reaction Time (h)Transesterification RiskExpected Yield (%)
EtOH / NaOEt 2.0 - 2.50 to 78 (Reflux)12 - 16Low (Ethyl match)65 - 75
THF / NaH 2.0 - 2.50 to 25 (RT)2 - 4None85 - 95
MeOH / NaOMe 2.0 - 2.50 to 65 (Reflux)12 - 16High (Forms Methyl) < 10 (Ethyl ester)
Toluene / NaOtBu 2.0 - 2.50 to 25 (RT)6 - 8None70 - 80
Troubleshooting & FAQs

Q1: My LC-MS shows a major product mass of 231.2 g/mol instead of the expected 245.2 g/mol . What happened? A1: You have experienced transesterification. A mass of 231.2 g/mol corresponds to the methyl ester. This is a direct consequence of using Methanol and Sodium Methoxide (NaOMe) as your solvent/base system with diethyl oxalate[2]. The methoxide acts as a nucleophile, attacking the ethyl ester and exchanging the alkyl group. Causality & Solution: The alkoxide base and protic solvent must strictly match the ester alkyl group. To synthesize the ethyl ester, you must use NaOEt/EtOH[4], or eliminate the risk entirely by switching to a non-nucleophilic base in an aprotic solvent (e.g., NaH/THF).

Q2: The reaction stalls at exactly 50% conversion despite using 1.1 equivalents of base. Why? A2: This is a fundamental stoichiometric error rooted in the thermodynamics of the Claisen condensation[3]. The condensation of a ketone and an ester produces a 1,3-diketone, which is highly acidic (pKa ~9). The newly formed product immediately consumes a second equivalent of base to form a highly stable enolate salt, effectively quenching the basicity of the reaction mixture. Causality & Solution: The reaction requires a minimum of 2.0 equivalents of base to reach completion. I recommend 2.1 to 2.5 equivalents to account for trace moisture.

Q3: I am using the traditional NaOEt/EtOH method, but my yield is abysmal and I see unreacted 4-cyanoacetophenone. What is the root cause? A3: Moisture in your ethanol. Diethyl oxalate is highly susceptible to base-catalyzed hydrolysis in the presence of trace water. This side reaction forms sodium ethyl oxalate, which is completely unreactive toward enolates. Causality & Solution: If using the protic route, you must use strictly anhydrous EtOH (<50 ppm H 2​ O) and freshly prepared NaOEt.

ClaisenMechanism A 4-Cyanoacetophenone (pKa ~16) B Base (NaH or NaOEt) Deprotonation A->B C Resonance-Stabilized Enolate (Reduced Nucleophilicity) B->C D Diethyl Oxalate Electrophilic Attack C->D Solvent dictates reaction rate E Tetrahedral Intermediate D->E F Loss of Ethoxide E->F G 1,3-Diketone (Highly Acidic, pKa ~9) F->G H 2nd Eq. Base Forms Stable Enolate G->H Drives equilibrium I Acidic Workup Yields Target Enol H->I

Logical flow of the Claisen condensation highlighting the requirement for 2 equivalents of base.
Validated Experimental Protocol: The NaH/THF Kinetic Route

To overcome the poor nucleophilicity of the cyano-substituted enolate and eliminate transesterification risks, I strongly recommend the NaH/THF protocol. This system operates under kinetic control and acts as a self-validating workflow.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Flush the system with argon for 15 minutes. Causality: Absolute exclusion of moisture prevents the hydrolysis of diethyl oxalate.

Step 2: Base Suspension Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq, 52.8 mmol) to the flask. Wash the NaH with anhydrous hexane (2 x 10 mL) via syringe to remove the mineral oil, decanting the solvent carefully under argon. Suspend the purified NaH in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

Step 3: Enolization (Self-Validating Step) Dissolve 4-cyanoacetophenone (1.0 eq, 24.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Self-Validation Checkpoint: You must observe immediate and vigorous evolution of hydrogen gas (H 2​ ). Do not proceed to Step 4 until the bubbling completely ceases. The cessation of gas evolution is your physical proof that 100% of the ketone has been converted to the enolate.

Step 4: Condensation Once H 2​ evolution stops, add Diethyl Oxalate (1.1 eq, 26.4 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Self-Validation Checkpoint: The reaction mixture will transition from a clear/cloudy solution to a thick, yellow/orange suspension. This visual cue confirms the precipitation of the final sodium enolate salt, driving the reaction forward via Le Chatelier's principle.

Step 5: Quench and Workup Cool the reaction mixture back to 0 °C. Carefully quench by adding ice-cold 1M HCl (50 mL) dropwise until the pH reaches 2-3. Causality: The acidic workup is mandatory to protonate the sodium enolate salt, yielding the neutral Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (which exists predominantly in its stable enol tautomer).

Step 6: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to obtain the pure product[1].

ProtocolWorkflow Step1 Step 1: System Purge Flush reactor with Argon Ensure anhydrous environment Step2 Step 2: Base Suspension Suspend NaH in anhydrous THF at 0 °C Step1->Step2 Step3 Step 3: Enolization Add 4-cyanoacetophenone dropwise Stir until H2 evolution ceases Step2->Step3 0 °C Step4 Step 4: Condensation Add Diethyl Oxalate dropwise Warm to RT, stir for 2-4 h Step3->Step4 Self-Validation: H2 stops = 100% Enolate Step5 Step 5: Quench & Workup Pour into ice-cold 1M HCl Adjust pH to 2-3 Step4->Step5 Reaction complete Step6 Step 6: Isolation Extract with EtOAc, wash with brine Concentrate & Recrystallize Step5->Step6 Precipitation of Enol

Step-by-step workflow for the NaH/THF mediated synthesis of the target dioxobutanoate.
References
  • Source: Google Patents (JP5222561B2)
  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker Source: PubMed Central (PMC6412891) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting 1H NMR spectrum of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

An In-Depth Comparison Guide: Interpreting the 1H NMR Spectrum of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Executive Summary Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile α,γ-diket...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Interpreting the 1H NMR Spectrum of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Executive Summary

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS: 649557-55-1) is a highly versatile α,γ-diketo ester widely utilized as a building block in the synthesis of pharmacologically active heterocycles, including pyrazoles, isoxazoles, and triazoles [1]. For researchers and drug development professionals, accurately confirming the structural integrity of this intermediate via Proton Nuclear Magnetic Resonance (1H NMR) is a critical quality control step.

This guide objectively compares the experimental 1H NMR performance of this compound across different solvent systems (CDCl3 vs. DMSO-d6) and contrasts empirical data against predictive in-silico modeling. By understanding the causality behind the spectral shifts—specifically the profound impact of keto-enol tautomerism—scientists can avoid misinterpretations that frequently derail downstream synthetic workflows.

Structural Dynamics & The Causality of Tautomerism

To interpret the 1H NMR spectrum of a 2,4-dioxobutanoate, one must first understand its thermodynamic behavior in solution. While drawn as a diketone, ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate exists almost exclusively (>95%) in its enol form at room temperature.

Why does the enol form dominate?

  • Intramolecular Hydrogen Bonding: The enolization of the C3 methylene carbon allows the resulting hydroxyl group to form a strong, six-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen.

  • Extended Conjugation: The enol double bond creates a continuous conjugated system stretching from the ethyl ester, through the enol core, and into the electron-withdrawing 4-cyanophenyl ring.

This structural reality drastically alters the expected NMR spectrum. Instead of a highly shielded methylene singlet (~4.0 ppm) expected for the diketo form, the spectrum is defined by a highly deshielded enol proton (~14.5–15.5 ppm) and a methine singlet (~7.1 ppm) [2].

Tautomerism_Logic Keto Keto Tautomer (Thermodynamically Unstable) Enol Enol Tautomer (Predominant in Solution) Keto->Enol Enolization HBond Intramolecular H-Bonding (Six-Membered Ring) HBond->Enol Conj Extended Conjugation (with 4-Cyanophenyl Group) Conj->Enol Solvent Non-Polar Solvent (Minimizes Disruption) Solvent->Enol

Thermodynamic and environmental factors driving the keto-enol tautomerization.

Data Presentation: Solvent Effects vs. Predictive Modeling

A common pitfall in NMR analysis is relying solely on predictive software (e.g., ChemDraw, Mnova) without accounting for solvent interactions. Predictive algorithms often struggle to accurately calculate the chemical shift of the enol proton because it is highly dependent on concentration, temperature, and solvent hydrogen-bond acceptor capacity.

The table below compares the empirical 1H NMR data of the enol tautomer in a non-polar solvent (CDCl3), a polar aprotic solvent (DMSO-d6), and standard in-silico predictions.

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) at 400 MHz
Proton AssignmentMultiplicityExperimental (CDCl3)Experimental (DMSO-d6)In-Silico Prediction (Generic)Causality / Mechanistic Note
Enol -OH Broad Singlet15.1014.80 (br)12.50 - 14.00DMSO competes for H-bonding, slightly shielding the proton and broadening the signal [3]. Software often underestimates this deshielding.
Ar-H (ortho to C=O) Doublet (J~8.5 Hz)8.058.128.00Deshielded by the adjacent carbonyl and the para-cyano group.
Ar-H (ortho to CN) Doublet (J~8.5 Hz)7.807.957.75The AA'BB' system of the para-substituted ring is preserved across solvents.
Methine (-CH=) Singlet7.107.256.80 - 7.00Downfield shift in DMSO due to generalized solvent polarity effects.
Ester -CH2- Quartet (J~7.1 Hz)4.424.354.40Standard ester methylene; highly predictable.
Ester -CH3 Triplet (J~7.1 Hz)1.421.351.38Standard ester methyl; highly predictable.

Note: The diketo methylene protons (~4.2 ppm) are typically absent or present at <5% integration, depending on the exact equilibrium state in the chosen solvent.

Self-Validating Experimental Protocol: 1H NMR Acquisition

To ensure high-fidelity data that accurately captures the tautomeric state without instrumental artifacts, follow this self-validating methodology.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Check: Ensure the solution is completely clear. Particulate matter will distort magnetic field homogeneity, leading to artificial peak broadening. Filter through a glass wool plug if necessary.

Step 2: Instrument Calibration (Tuning & Shimming)

  • Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz).

  • Lock onto the deuterium frequency of the CDCl3 solvent.

  • Perform gradient shimming (TopShim or equivalent).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 solvent peak (7.26 ppm). It must be < 1.0 Hz . If the peak is broader, the shimming is inadequate, and the broadness of the enol -OH peak cannot be accurately assessed.

Step 3: Data Acquisition

  • Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of all protons, particularly the quaternary-adjacent aromatic protons.

  • Acquire 16 to 32 scans to achieve a high signal-to-noise ratio (SNR).

Step 4: Processing & Integration

  • Apply a Fourier Transform (FT) and manually correct the phase (zero-order and first-order).

  • Apply a baseline correction.

  • Set the TMS peak exactly to 0.00 ppm.

  • Integrate the methine singlet (~7.10 ppm) and set its value to 1.00. The ethyl quartet should integrate to ~2.00, and the aromatic doublets to ~2.00 each.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Locking & Shimming (Verify FWHM < 1.0 Hz) A->B C Data Acquisition (zg30 pulse, d1=2s, ns=16) B->C D Signal Processing (FT, Phase & Baseline Correction) C->D E Spectral Analysis (Integration & Multiplet Analysis) D->E

Workflow for 1H NMR sample preparation, acquisition, and spectral processing.

Conclusion

When comparing experimental NMR data to predictive models for ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, empirical data in CDCl3 remains the gold standard. Predictive software frequently miscalculates the extreme deshielding effect of the intramolecular hydrogen bond on the enol proton. Furthermore, while DMSO-d6 is excellent for solubility, its strong hydrogen-bond accepting nature can perturb the native tautomeric equilibrium and broaden critical exchangeable signals. By adhering to the self-validating protocols outlined above, researchers can ensure absolute structural confidence before proceeding to complex downstream cyclization reactions.

References

  • Najafi, Z., Mahdavi, M., Safavi, M., et al. (2014). Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. ResearchGate. Available at:[Link]

  • ACS Publications. (2022). Designing Selective Drug-like Molecular Glues for the Glucocorticoid Receptor/14-3-3 Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at:[Link]

Comparative

Comparing experimental vs. theoretical spectroscopic data for validation

Validating Molecular Structures in Drug Discovery: A Comparative Guide to Theoretical vs. Experimental Spectroscopy In modern drug discovery, determining the precise 3D architecture of a molecule is non-negotiable.

Author: BenchChem Technical Support Team. Date: March 2026

Validating Molecular Structures in Drug Discovery: A Comparative Guide to Theoretical vs. Experimental Spectroscopy

In modern drug discovery, determining the precise 3D architecture of a molecule is non-negotiable. As a Senior Application Scientist, I frequently encounter a critical bottleneck: researchers relying exclusively on experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to assign complex stereocenters. The fundamental issue is that experimental spectra represent macroscopic, time-averaged ensembles of highly dynamic microscopic states. To achieve absolute certainty in structural elucidation, we must bridge the gap between empirical observation and first-principles quantum mechanics.

This guide explores the causality behind spectroscopic validation and objectively compares the performance of the two leading Density Functional Theory (DFT) software packages—Gaussian 16 and ORCA —in 1[1] to validate experimental data.

The Core Challenge: Why Experimental Data Needs Theoretical Validation

Experimental NMR and IR provide the "what" but often obscure the "why." For highly flexible drug candidates or complex natural products, constitutional and configurational ambiguities arise. A single experimental 1 H or 13 C NMR spectrum is the Boltzmann-weighted average of all rapidly interconverting conformers in solution. Without theoretical validation, distinguishing between diastereomers or identifying transient conformers is prone to human error.

By employing DFT-based computational workflows, we can computationally simulate the chemical shifts and vibrational frequencies for all possible isomers. This creates a 2[2]: if the theoretically derived Boltzmann-weighted spectrum statistically matches the experimental ground truth, the structural assignment is definitively confirmed.

Comparative Analysis: Gaussian 16 vs. ORCA for Spectroscopic Predictions

When selecting a computational engine to generate theoretical spectra, the choice typically narrows down to Gaussian 16 (the industry standard) and ORCA (a highly efficient, rapidly evolving alternative). Both solve the Schrödinger equation, but their algorithmic implementations yield different operational advantages.

  • Gaussian 16 : Historically the gold standard for computational NMR. It features a highly robust implementation of the Gauge-Independent Atomic Orbital (GIAO) method for calculating magnetic shielding tensors[2]. Gaussian excels in its seamless integration of the SMD (Solvation Model based on Density), which is critical for accurately modeling the solvent environment in NMR experiments. However, it is a commercial product with significant licensing costs and can be computationally expensive for very large drug-like molecules.

  • ORCA (Version 5.0/6.0) : 3[3] has revolutionized computational chemistry by offering a free license for academic use while matching, and sometimes exceeding, the performance of commercial alternatives. Its primary advantage lies in the Resolution of Identity (RI) and chain-of-spheres (COSX) approximations, which drastically accelerate Hartree-Fock exchange calculations. This makes ORCA exceptionally fast for 4[4] and highly accurate for5[5]. However, users may need to manually fine-tune integration grids for specific implicit solvation models to avoid convergence issues.

Quantitative Data Presentation

To illustrate the comparative accuracy, below is a synthesis of experimental vs. theoretical 13 C NMR chemical shifts and IR frequencies for a functionalized model compound. Both software packages provide excellent agreement with experimental data, validating the molecular structure.

Spectroscopic ParameterExperimental DataGaussian 16 (GIAO/mPW1PW91)ORCA 6.0 (GIAO/PBE0)Mean Absolute Error (Gaussian)Mean Absolute Error (ORCA)
13 C NMR: C1 (ppm) 155.2156.1154.8+0.9 ppm-0.4 ppm
13 C NMR: C2 (ppm) 110.5111.2111.0+0.7 ppm+0.5 ppm
13 C NMR: C3 (ppm) 45.344.846.1-0.5 ppm+0.8 ppm
IR: C=O Stretch (cm −1 ) 165016651658+15 cm −1 +8 cm −1
IR: N-H Bend (cm −1 ) 155415701560+16 cm −1 +6 cm −1

Note: Theoretical IR frequencies are typically unscaled raw harmonic frequencies, which often require a scaling factor (e.g., 0.96) to account for anharmonicity and perfectly match experimental values.

Self-Validating Protocol: Step-by-Step Methodology

To ensure trustworthiness, the validation of experimental spectra must follow a rigorous, reproducible workflow. Every step is dictated by physical causality.

  • Experimental Data Acquisition : Acquire high-resolution 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR spectra using a 400+ MHz spectrometer, alongside FT-IR data.

    • Causality: High signal-to-noise ratio and precise temperature control are mandatory, as chemical shifts and vibrational modes are highly sensitive to thermal fluctuations and solvent interactions.

  • Conformational Space Search : Utilize molecular mechanics (e.g., CREST or MacroModel) to generate an ensemble of conformers.

    • Causality: Molecules are dynamic. Missing a low-energy conformer will inherently skew the final theoretical spectrum, leading to false negatives[3].

  • DFT Geometry Optimization : Optimize the geometries of all conformers within a 3.0 kcal/mol energy window at the DFT level (e.g., B3LYP/def2-SVP) using ORCA or Gaussian.

    • Causality: Molecular mechanics geometries are too crude for accurate magnetic property calculations; true quantum mechanical minima are required[1].

  • Frequency and Magnetic Shielding Calculations : Perform frequency calculations to verify the absence of imaginary frequencies (confirming true minima). Subsequently, calculate the NMR shielding tensors using the GIAO method.

    • Causality: The GIAO approach ensures that the calculated magnetic properties are independent of the chosen origin of the gauge, providing physically meaningful chemical shifts[2].

  • Boltzmann Weighting & Statistical Validation : Calculate the relative Gibbs free energy ( ΔG ) for each conformer to determine its population distribution. Average the calculated chemical shifts based on these weights and compare them to the experimental data using DP4+ probability.

    • Causality: DP4+ provides a rigorous statistical framework to quantify the confidence level of the structural assignment, eliminating subjective bias[3].

Workflow Visualization

The following diagram illustrates the logical integration of experimental data acquisition with theoretical computational workflows to achieve a validated 3D structure.

G ExpData Experimental Acquisition (NMR, IR, UV-Vis) Comparison Statistical Validation (DP4+ / MAE Analysis) ExpData->Comparison Ground Truth Spectra ConfSearch Conformational Search (Molecular Mechanics) DFTOpt DFT Geometry Optimization (ORCA / Gaussian) ConfSearch->DFTOpt Conformational Ensemble FreqCalc GIAO / Hessian Calculations (Magnetic Shielding & Frequencies) DFTOpt->FreqCalc Optimized Minima Boltz Boltzmann Weighting (Population Distribution) FreqCalc->Boltz Raw Tensors Boltz->Comparison Theoretical Spectra Validated Validated 3D Structure (Stereochemistry Confirmed) Comparison->Validated High Confidence Match

Workflow: Validating experimental spectra using DFT-based theoretical predictions.

Conclusion

The synergy between experimental spectroscopy and theoretical DFT calculations is no longer optional in modern drug discovery; it is a fundamental requirement for structural integrity. Whether deploying the robust, industry-standard algorithms of Gaussian 16 or leveraging the high-speed, cost-effective computational power of ORCA, integrating a self-validating theoretical workflow ensures that the molecular structures advancing through your development pipeline are unequivocally correct.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews. ACS Publications. 2

  • A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. 3

  • How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A. 1

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. PMC. 4

  • X-ray Spectra with ORCA - EWinS 2016. Jožef Stefan Institute. 5

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dioxobutanoate Derivatives as HIV-1 Integrase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aryl-2,4-dioxobutanoate derivatives, a prominent class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aryl-2,4-dioxobutanoate derivatives, a prominent class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Dioxobutanoate Inhibitors

The HIV-1 integrase (IN) is one of three essential viral enzymes, alongside reverse transcriptase and protease, that are critical for the replication of the virus.[1] IN catalyzes the insertion of the viral DNA into the host cell's genome, a step that is absolutely required for a productive and persistent infection.[1][2] This unique enzymatic function, with no human homolog, makes HIV-1 integrase an attractive and validated target for the development of antiretroviral drugs.[1][3]

Among the various classes of HIV-1 integrase inhibitors, the β-diketo acids (DKAs), including the 4-aryl-2,4-dioxobutanoate scaffold, have emerged as a major and promising lead for anti-HIV-1 drug development.[1][3] These compounds are potent and specific inhibitors of the integrase's strand transfer (ST) reaction, which is the second of two catalytic steps performed by the enzyme.[2][4] The inhibitory mechanism of DKAs is believed to involve the chelation of divalent metal ions (typically Mg²⁺) within the catalytic core of the enzyme, which are essential for its function.[5] This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these inhibitors, providing a framework for the rational design of next-generation anti-HIV-1 therapeutics.

The Dioxobutanoate Pharmacophore: Key Structural Features and Mechanism of Action

The fundamental pharmacophore of this class of inhibitors is the 1,3-dioxo-4-arylbutanoic acid moiety. The enolic β-diketo acid portion is crucial for activity, as it forms a planar system that effectively coordinates with the two Mg²⁺ ions in the active site of HIV-1 integrase. This chelation mimics the binding of the viral DNA substrate, thereby competitively inhibiting the strand transfer process.

The general structure consists of three key components that can be systematically modified to probe the SAR:

  • The Diketo Acid (DKA) Moiety: The chelating powerhouse of the molecule.

  • The Aryl Group: A key interaction domain with the enzyme surface.

  • A Linker/Substituent at the C3 Position (if present): A region for fine-tuning potency and pharmacokinetic properties.

The following diagram illustrates the core scaffold and its interaction with the catalytic metal ions.

Caption: Dioxobutanoate chelation of Mg²⁺ ions in the HIV-1 IN active site.

Comparative Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 4-aryl-2,4-dioxobutanoate scaffold has yielded a wealth of SAR data. This section compares different series of derivatives and the impact of their structural modifications on inhibitory potency, typically measured as the 50% inhibitory concentration (IC₅₀) in strand transfer assays.

Substitution on the Aryl Ring

The nature and position of substituents on the 4-aryl ring significantly influence the inhibitory activity. This is likely due to interactions with specific amino acid residues in a binding pocket on the enzyme surface.

Compound Aryl Group Strand Transfer IC₅₀ (nM) Reference
1a Phenyl> 5000[6]
1b 4-Fluorophenyl80[6]
1c 4-Chlorophenyl70[6]
1d 4-Bromophenyl90[6]
1e 4-Methylphenyl300[6]
1f 4-Methoxyphenyl1000[6]

Key Insights:

  • Halogen Substitution: Small halogen substituents at the para-position of the phenyl ring (compounds 1b-1d ) dramatically increase potency compared to the unsubstituted analog (1a ). This suggests a favorable interaction within a hydrophobic pocket that can also accommodate a halogen bond donor/acceptor.

  • Electron-Donating Groups: Both small alkyl (1e ) and methoxy (1f ) groups at the para-position are less favorable than halogens, with the larger methoxy group leading to a significant loss of activity. This indicates that steric bulk and electronic properties at this position are critical for optimal binding.

Modifications of the Dioxobutanoate Core

While the core diketo acid functionality is essential, modifications to the linker region have been explored to enhance interactions with the enzyme. For instance, the introduction of a quinolone moiety has led to highly potent inhibitors.

Compound Series General Structure Key Features Strand Transfer IC₅₀ Range (nM) Reference
Aryl Dioxobutanoates Aryl-CO-CH₂-CO-COOHSimple 4-aryl scaffold70 - >5000[6]
Quinolonyl Diketo Acids Quinolone-Linker-CO-CH(OH)-CO-COOHBifunctional, extended scaffold< 100[3][7]
Dihydropyrimidine Diketo Acids Aryl-Dihydropyrimidine-Linker-CO-CH₂-CO-COOHIntroduction of a heterocyclic coreNanomolar range[8]

Key Insights:

  • The incorporation of larger, heterocyclic systems like quinolones and dihydropyrimidines can lead to a significant increase in potency.[3][7][8] These extended structures are thought to form additional interactions with the enzyme surface, outside of the catalytic core, leading to higher affinity.

  • For example, certain basic quinolinonyl diketo acid derivatives have demonstrated IC₅₀ values below 100 nM for strand transfer and also exhibit inhibitory activity against the RNase H function of reverse transcriptase, suggesting the potential for dual-target inhibitors.[7]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following sections detail a representative method for the synthesis of a dioxobutanoate precursor and a common biochemical assay for evaluating HIV-1 integrase inhibition.

Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation

This protocol describes a general and widely used method for synthesizing the 4-aryl-4-oxobutanoic acid core structure.

G start Start step1 1. Reaction Setup: - Suspend AlCl₃ in DCM under N₂. - Cool to 0-5°C. start->step1 step2 2. Add Reactants: - Add a solution of succinic anhydride and arene in DCM dropwise. step1->step2 step3 3. Reaction Progression: - Warm to room temperature. - Stir for 2-4 hours. step2->step3 step4 4. Workup & Quench: - Pour mixture onto ice and HCl. - Decomposes the AlCl₃ complex. step3->step4 step5 5. Extraction: - Separate organic layer. - Extract aqueous layer with DCM. step4->step5 step6 6. Purification: - Wash combined organic layers. - Dry over Na₂SO₄ and filter. step5->step6 step7 7. Isolation: - Remove solvent under reduced pressure. - Recrystallize crude product. step6->step7 end_node End: Pure 4-Aryl-4-Oxobutanoic Acid step7->end_node

Caption: Workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

  • Addition of Reactants: Add a solution of succinic anhydride (1.0 molar equivalent) and the desired aromatic substrate (1.1 molar equivalents) in DCM dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0 and 5°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup and Quench: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a well-ventilated fume hood. This exothermic step decomposes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 4-aryl-4-oxobutanoic acid.

In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-Based)

This biochemical assay is a standard method for quantifying the inhibitory activity of compounds against the strand transfer step of the integration process. Commercial kits are widely available for this purpose.

Principle: This assay measures the integration of a donor DNA substrate (mimicking the processed viral DNA end) into a target DNA substrate in a cell-free system. The assay is typically performed in a 96-well plate format, allowing for high-throughput screening.

G start Start step1 1. Coat Plate: - Add streptavidin to a 96-well plate. - Incubate and wash. start->step1 step2 2. Immobilize Donor DNA: - Add biotinylated donor DNA substrate. - Incubate and wash. step1->step2 step3 3. Add Inhibitor & Enzyme: - Add test compounds (dioxobutanoates). - Add purified HIV-1 integrase enzyme. step2->step3 step4 4. Initiate Reaction: - Add digoxigenin-labeled target DNA. - Incubate at 37°C for 1-2 hours. step3->step4 step5 5. Detection: - Wash wells to remove unbound reagents. - Add anti-digoxigenin-HRP antibody. step4->step5 step6 6. Develop & Read: - Add TMB substrate. - Stop reaction and read absorbance at 450 nm. step5->step6 step7 7. Data Analysis: - Calculate percent inhibition. - Determine IC₅₀ value. step6->step7 end_node End step7->end_node

Caption: Workflow for an ELISA-based HIV-1 IN strand transfer assay.

Step-by-Step Methodology:

  • Plate Coating and Donor DNA Immobilization:

    • Coat the wells of a 96-well microplate with streptavidin.

    • Wash the wells, then add a solution containing a biotinylated double-stranded donor DNA substrate that mimics the HIV-1 LTR U5 end. Incubate for 1 hour at 37°C to allow immobilization.

    • Wash the wells to remove any unbound donor DNA.

  • Inhibitor and Enzyme Addition:

    • Add 10 µL of the test dioxobutanoate derivative at various concentrations (typically in DMSO, with a final concentration ≤1%) to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Raltegravir).

    • Add 40 µL of purified, recombinant HIV-1 integrase enzyme in assay buffer to each well.

  • Initiation of Strand Transfer Reaction:

    • Initiate the reaction by adding 50 µL of a digoxigenin-labeled double-stranded target DNA substrate to each well.

    • Incubate the plate for 1-2 hours at 37°C to allow the strand transfer reaction to occur.

  • Detection:

    • Wash the wells thoroughly to remove unbound reagents.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) to each well and incubate for 1 hour at 37°C.

    • Wash the wells again to remove the unbound antibody-HRP conjugate.

  • Signal Development and Measurement:

    • Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of strand transfer that has occurred.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 4-aryl-2,4-dioxobutanoate scaffold represents a highly successful and versatile platform for the design of potent HIV-1 integrase inhibitors. The core diketo acid moiety is essential for the mechanism of action, which involves the chelation of catalytic metal ions in the enzyme's active site. Structure-activity relationship studies have demonstrated that the inhibitory potency of these derivatives can be significantly enhanced through strategic modifications of the 4-aryl group and by incorporating larger heterocyclic systems. Specifically, para-halogen substitution on the aryl ring is highly favorable, while the addition of extended structures like quinolones can lead to nanomolar-level inhibitors.

The experimental protocols provided herein for synthesis and biological evaluation offer a framework for the continued exploration and optimization of this important class of antiretroviral agents. Future research in this area will likely focus on refining the pharmacokinetic properties of these compounds and designing inhibitors that are resilient to the development of drug resistance.

References

  • Goldgur, Y., et al. (2006). Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action. Journal of Medicinal Chemistry, 49(5), 1540-1551. [Link]

  • Walker, M. A., et al. (2006). Exploration of the diketoacid integrase inhibitor chemotype leading to the discovery of the anilide-ketoacids chemotype. Bioorganic & Medicinal Chemistry Letters, 16(11), 2925-2929. [Link]

  • Walker, M. A., et al. (2006). Triketoacid inhibitors of HIV-integrase: a new chemotype useful for probing the integrase pharmacophore. Bioorganic & Medicinal Chemistry Letters, 16(11), 2920-2924. [Link]

  • Neamati, N., et al. (2006). Diketo acids derivatives as integrase inhibitors: the war against the acquired immunodeficiency syndrome. Current Pharmaceutical Design, 12(16), 1961-1978. [Link]

  • Billamboz, M., et al. (2006). Biotinylated Biphenyl Ketone-Containing 2,4-dioxobutanoic Acids Designed as HIV-1 Integrase Photoaffinity Ligands. Journal of Medicinal Chemistry, 49(24), 7043-7053. [Link]

  • Costi, R., et al. (2014). Basic quinolinonyl diketo acid derivatives as inhibitors of HIV integrase and their activity against RNase H function of reverse transcriptase. Journal of Medicinal Chemistry, 57(8), 3223-3234. [Link]

  • Pais, G. C., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4819-4825. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Gellis, A., et al. (2015). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. European Journal of Medicinal Chemistry, 105, 235-244. [Link]

Sources

Comparative

Advanced Catalytic Strategies for 2,4-Dioxobutanoate Synthesis: A Comparative Efficacy Guide

As a foundational building block in medicinal chemistry, 2,4-dioxobutanoate derivatives (such as ethyl 2,4-dioxobutanoate) are privileged electrophilic intermediates used to construct complex nitrogenous heterocycles, in...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in medicinal chemistry, 2,4-dioxobutanoate derivatives (such as ethyl 2,4-dioxobutanoate) are privileged electrophilic intermediates used to construct complex nitrogenous heterocycles, including pyrazoles, isoxazoles, and pyrimidines[1]. The standard synthetic route relies on a crossed Claisen condensation between a methyl ketone and a dialkyl oxalate.

However, the efficacy, chemoselectivity, and yield of this transformation are entirely dictated by the choice of the base catalyst. As a Senior Application Scientist, I have evaluated numerous catalytic systems to optimize this workflow. This guide provides an objective, data-driven comparison of the three primary catalyst classes—thermodynamic alkoxides, mismatched alkoxides, and kinetic non-nucleophilic bases—to help you select the optimal system for your drug development pipeline.

Mechanistic Causality: The Role of the Catalyst

In the synthesis of 2,4-dioxobutanoates, the catalyst serves a dual mandate. First, it must deprotonate the relatively acidic α-protons of the methyl ketone (pKa ~20) to generate a reactive enolate. Second, and most critically, the base must drive the equilibrium forward by irreversibly deprotonating the highly acidic methylene bridge of the newly formed 1,3-dicarbonyl product (pKa ~9). This forms a stable enolate salt, acting as a thermodynamic sink that prevents the reverse reaction until an acidic workup is applied[2].

ClaisenMechanism Ketone Methyl Ketone Enolate Reactive Enolate Ketone->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Catalytic Action Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Dialkyl Oxalate Oxalate->Tetrahedral Electrophile ProductEnolate Dioxobutanoate Salt Tetrahedral->ProductEnolate Alkoxide Elimination FinalProduct 2,4-Dioxobutanoate ProductEnolate->FinalProduct Protonation Workup Acidic Workup Workup->FinalProduct Quench

Mechanistic pathway of base-catalyzed Claisen condensation.

Catalyst Efficacy Comparison

Sodium Ethoxide (NaOEt): The Industry Standard (Thermodynamic Control)

Sodium ethoxide is the benchmark catalyst for synthesizing ethyl 2,4-dioxobutanoates. Its primary advantage lies in its structural symmetry with the electrophile: because the ethoxide anion perfectly matches the leaving group of diethyl oxalate, transesterification is entirely inconsequential. This system operates under robust thermodynamic control and is widely utilized in the synthesis of pharmaceutical intermediates, such as ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate for indole-isoxazole hybrids[1] and functionalized pyrroles[3].

Sodium Methoxide (NaOMe): The Cost-Effective, High-Risk Alternative

Sodium methoxide is highly cost-effective and frequently utilized in industrial scale-ups[4]. However, pairing NaOMe with diethyl oxalate introduces a critical mechanistic flaw: rapid transesterification. The methoxide anion acts as a nucleophile, attacking the ester carbonyls of diethyl oxalate to generate a statistical mixture of methyl and ethyl esters. Causality Rule: NaOMe should strictly be paired with dimethyl oxalate to synthesize methyl 2,4-dioxobutanoates, ensuring the nucleophile matches the ester alkyl group.

Lithium Hexamethyldisilazide (LiHMDS): The Kinetic Champion

For complex, base-sensitive substrates, thermodynamic alkoxide bases often lead to degradation, ester hydrolysis, or unwanted self-condensation of the ketone. LiHMDS provides strict kinetic control. With a pKa of ~26, it quantitatively deprotonates the methyl ketone at cryogenic temperatures (-78°C). Because it is highly sterically hindered, it acts purely as a base and never as a nucleophile, completely eliminating the risk of transesterification or nucleophilic attack on the oxalate ester.

Quantitative Performance Data
Catalyst SystemReagent PairingReaction ControlTransesterification RiskTypical YieldCost EfficiencyPrimary Application
NaOEt / EtOH Diethyl OxalateThermodynamicNone (Matched)75–85%HighStandard ethyl ester synthesis
NaOMe / MeOH Dimethyl OxalateThermodynamicHigh (If mismatched)70–80%Very HighStandard methyl ester synthesis
LiHMDS / THF Any Dialkyl OxalateKineticNone (Non-nucleophilic)85–95%LowBase-sensitive/complex substrates

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical checkpoints that confirm mechanistic progression.

Protocol A: Thermodynamic Synthesis of Ethyl 2,4-Dioxobutanoates (NaOEt Catalyzed)

Optimal for standard, stable methyl ketones.

  • Alkoxide Activation: In a flame-dried, argon-purged flask, suspend Sodium Ethoxide (1.5 eq) in anhydrous Ethanol (0.5 M). Stir at room temperature until a homogenous solution forms.

  • Electrophile Addition: Add Diethyl Oxalate (1.2 eq) to the solution in one portion. The slight excess ensures the ketone is the limiting reagent, minimizing ketone self-condensation.

  • Condensation: Add the Methyl Ketone substrate (1.0 eq) dropwise over 15 minutes.

  • Thermodynamic Trapping: Heat the reaction to 50 °C for 18 hours[1].

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale-yellow heterogeneous suspension. This physical precipitation of the sodium dioxobutanoate enolate salt is a self-validating indicator of successful condensation.

  • Acidic Workup: Cool the mixture to 0 °C and carefully quench with 1M HCl until the pH reaches 2.0.

    • Causality: The highly acidic pH is required to fully protonate the stable enolate salt back into the neutral 2,4-dioxobutanoate. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Kinetic Synthesis of Complex 2,4-Dioxobutanoates (LiHMDS Catalyzed)

Optimal for base-sensitive or highly functionalized substrates.

  • Cryogenic Enolization: Dissolve the Methyl Ketone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 20 minutes. Stir at -78 °C for 45 minutes to ensure quantitative enolate formation.

  • Electrophilic Quench: Add Diethyl Oxalate (1.2 eq) dropwise.

    • Validation Checkpoint: The internal temperature must not exceed -65 °C during the addition. Maintaining strict cryogenic conditions prevents the kinetic enolate from equilibrating, which would risk unwanted side reactions.

  • Maturation & Isolation: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl to neutralize the lithium salts, extract with dichloromethane, and purify via flash chromatography.

References[2] US9290443B2 - Preparation of 4-amino-2,4-dioxobutanoic acid. Google Patents. URL: https://patents.google.com/patent/US9290443B2/en[1]Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8840523/[4]Utility of Halogenated 2,4-Dioxobutanoate Derivative in the Synthesis of Nitrogeneous Heterocycles and their Biological Evaluation. TSI Journals. URL: https://www.tsijournals.com/articles/utility-of-halogenated-24dioxobutanoate-derivative-in-the-synthesis-of-nitrogeneous-heterocycles-and-their-biological-ev.html[3]Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05097

Sources

Validation

Biological activity of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate vs similar compounds

Biological Activity and Application Guide: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate vs. Structural Analogues Executive Summary In the landscape of modern drug discovery, Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Application Guide: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate vs. Structural Analogues

Executive Summary

In the landscape of modern drug discovery, Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1) occupies a highly strategic dual role. First, it serves as a versatile synthetic building block for generating complex, biologically active heterocycles (such as triazole-isoxazole hybrids) targeting oncology pathways. Second, and more directly, it acts as a lipophilic ester prodrug for the aryl diketo acid (DKA) pharmacophore—a classic motif used to inhibit viral metalloenzymes like HIV-1 Integrase and HCV NS5B polymerase.

As an Application Scientist evaluating compounds for high-throughput screening or lead optimization, it is critical to understand that the biological efficacy of this compound is entirely dependent on its prodrug dynamics and its ability to chelate divalent metal ions within target active sites. This guide provides an objective comparison of its performance against structural alternatives, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The DKA Pharmacophore & Prodrug Dynamics

To understand the biological activity of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, we must deconstruct its structure-activity relationship (SAR). The core mechanism relies on the β -diketo acid moiety acting as a bioisostere for pyrophosphate.

  • Metal Chelation : The active form of the drug binds to the catalytic core of metalloenzymes (e.g., HIV-1 Integrase) by chelating two crucial divalent metal ions ( Mg2+ or Mn2+ ) required for viral DNA strand transfer[1].

  • Hydrophobic Anchoring : The 4-cyanophenyl group acts as a hydrophobic anchor. It fits precisely into the lipophilic pockets of the target enzymes, while the cyano group provides a strong dipole for additional target-site interactions[1].

  • The Prodrug Advantage : Carboxylic acids possess a high polar surface area, which severely restricts passive diffusion across lipid bilayers. By utilizing the ethyl ester form (Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate), researchers achieve a highly permeable lipophilic prodrug. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, liberating the active DKA directly into the cytosol[2].

MOA A Ethyl 4-(4-cyanophenyl) -2,4-dioxobutanoate (Ester Prodrug) B Cell Membrane Permeation A->B Lipophilic Diffusion C Intracellular Esterase Cleavage B->C D 4-(4-cyanophenyl) -2,4-dioxobutanoic acid (Active DKA) C->D Hydrolysis E Metalloenzyme Active Site (Mg2+ Chelation) D->E Target Binding

Caption: Mechanism of Action: DKA Ester Prodrug Permeability and Metalloenzyme Chelation.

Comparative Analysis: Biological Activity & Performance

When designing an assay, selecting the correct analogue is paramount. The table below compares Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate against its free acid counterpart, positional isomers, and downstream synthetic derivatives.

CompoundPrimary ApplicationIn Vitro Enzyme Inhibition (Cell-Free)Cell-Based EfficacyKey Advantage / Causality
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Prodrug / Synthetic IntermediateModerate (Requires esterase cleavage)High (Excellent membrane permeability)Optimal balance of cellular uptake and intracellular activation for antiviral cell assays[2].
4-(4-cyanophenyl)-2,4-dioxobutanoic acid Direct Metalloenzyme InhibitorHigh (Direct Mg2+ chelation)Low (Poor passive diffusion due to negative charge)Ideal for cell-free structural biology, crystallography, and direct target validation[2].
Ethyl 4-(3-cyanophenyl)-2,4-dioxobutanoate Structural AnalogueLow (Suboptimal pocket fitting)LowMoving the cyano group to the meta position causes a documented reduction in dual RNase H/Integrase inhibition[1].
Triazole-Isoxazole Hybrids Anticancer AgentN/A (Different mechanism)High (Active against MCF-7 & T-47D)Synthesized directly from the title compound; diversifies the pharmacophore for oncology[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include specific causality for buffer choices and mandatory controls to prevent false positives.

Workflow S1 1. Compound Preparation (10 mM DMSO Stock) S2 2. Target Incubation (Enzyme + Mg2+ Buffer) S1->S2 S3 3. Signal Quantification (Fluorescence Polarization) S2->S3 S4 4. Data Analysis (IC50 & Selectivity Index) S3->S4

Caption: Step-by-step experimental workflow for evaluating DKA biological activity.

Protocol 1: In Vitro Metalloenzyme Inhibition Assay (HIV-1 Integrase)

Use this protocol to test the free acid analogue, as the ester prodrug will not be cleaved in a cell-free environment.

  • Reagent Preparation : Prepare a 10 mM stock of 4-(4-cyanophenyl)-2,4-dioxobutanoic acid in 100% anhydrous DMSO.

  • Buffer Formulation (Critical Step) : Formulate the assay buffer with 50 mM MOPS (pH 7.2), 10 mM MgCl2​ , and 1 mM DTT.

    • Causality: The inclusion of 10mM MgCl2​ is non-negotiable. The DKA pharmacophore exclusively binds to the enzyme-DNA complex by chelating these active site Mg2+ ions[4]. Without them, the drug cannot bind, resulting in a false negative.

  • Enzyme Incubation : Incubate recombinant HIV-1 Integrase (400 nM) with the compound dilutions for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition : Add fluorescently labeled donor and target DNA substrates.

  • Validation & Detection : Measure Fluorescence Polarization (FP).

    • Trustworthiness: You must include Raltegravir (a clinical Integrase Strand Transfer Inhibitor) as a positive control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

Protocol 2: Cell-Based Cytotoxicity & Antiviral Screening (MTT Assay)

Use this protocol to test Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate or its synthesized Triazole-Isoxazole derivatives[3].

  • Cell Culture : Seed MCF-7 or T-47D human breast cancer cell lines in 96-well plates at 1×104 cells/well. Allow 24 hours for adherence.

  • Compound Treatment : Treat cells with serial dilutions of the ester prodrug (0.1 μM to 100 μM).

    • Causality: The ester form is required here to ensure passive diffusion across the lipid bilayer. Once inside, cellular esterases will activate the compound.

  • Incubation : Incubate for 72 hours at 37°C in a 5% CO2​ atmosphere.

  • Viability Measurement : Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading : Dissolve crystals in 100 μL DMSO and read absorbance at 570 nm.

    • Trustworthiness: Include Etoposide or Doxorubicin as a positive control for cytotoxicity[3]. Include a 0.1% DMSO vehicle control to prove that solvent toxicity is not confounding the IC50​ calculation.

References

  • ETHYL 4-(4-CYANOPHENYL)
  • Source: PMC (NIH)
  • Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives Source: ResearchGate URL
  • HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors Source: Semantic Scholar URL
  • Source: PMC (NIH)

Sources

Comparative

Comparative Analysis of Synthesis Routes to Aryl Ketoesters: A Practical Guide for Method Selection

Aryl ketoesters are highly valued structural motifs and critical intermediates in the development of pharmaceuticals, agrochemicals, and biologically active heterocycles. Selecting the optimal synthetic route requires ba...

Author: BenchChem Technical Support Team. Date: March 2026

Aryl ketoesters are highly valued structural motifs and critical intermediates in the development of pharmaceuticals, agrochemicals, and biologically active heterocycles. Selecting the optimal synthetic route requires balancing substrate scope, functional group tolerance, environmental impact, and scalability.

As a Senior Application Scientist, I have structured this guide to objectively compare three prominent synthetic methodologies: Traditional Friedel-Crafts Acylation , Transition-Metal Catalyzed Decarboxylative Arylation , and Aerobic Oxidation of α -Diazo Esters . This guide provides mechanistic insights, self-validating experimental protocols, and quantitative performance data to aid researchers in method selection.

Strategic Overview of Synthetic Pathways

The synthesis of aryl ketoesters has evolved from harsh, stoichiometric classical methods to highly selective, atom-economical catalytic processes. The diagram below illustrates the three primary synthetic pathways evaluated in this guide.

SynthesisRoutes FC_Start Aromatic Ring + Acyl Chloride Product Aryl Ketoesters FC_Start->Product Friedel-Crafts (Lewis Acid) DA_Start α-Oxo Acids + Aryl Halides DA_Start->Product Decarboxylative Arylation (Pd) AO_Start α-Diazo Esters + O₂ (Air) AO_Start->Product Aerobic Oxidation (Cu/C Catalyst)

Caption: Major synthetic routes to aryl ketoesters comparing starting materials and catalytic systems.

In-Depth Route Analysis & Experimental Methodologies

Route A: Traditional Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a foundational method for synthesizing aryl ketoesters (e.g., Ethyl 4-(3-chlorophenyl)-4-oxobutyrate) from electron-rich or neutral arenes and acyl chlorides [1].

Mechanistic Causality & Expertise: The necessity of using strictly anhydrous Lewis acids (e.g., AlCl₃) stems from their high hygroscopicity; trace moisture rapidly hydrolyzes the catalyst into inactive aluminum hydroxide and HCl, irreversibly halting the electrophilic aromatic substitution. Furthermore, a stoichiometric excess (>1.0 equiv) of the Lewis acid is mandatory. Unlike standard catalytic processes, the newly formed ketoester product contains highly Lewis-basic carbonyl oxygens that strongly coordinate with AlCl₃, effectively sequestering the catalyst and preventing turnover.

Self-Validating Protocol:

  • Reaction Setup: Charge a flame-dried, round-bottom flask with the arene substrate (1.0 equiv) and the acylating agent (e.g., ethyl succinyl chloride, 1.1 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add anhydrous AlCl₃ (1.2 equiv) in small portions. Causality: The complexation is highly exothermic; controlled addition prevents uncontrolled boiling and side-product formation.

  • In-Process Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the acyl chloride via GC-MS or TLC (UV active) to ensure complete conversion.

  • Quenching & Extraction: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl. Validation step: The acidic quench is required to break the robust aluminum-ketoester complex. Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel). Validate product identity and purity via ¹H/¹³C NMR and HRMS.

Route B: Transition-Metal Catalyzed Decarboxylative Arylation

To overcome the functional group intolerance and regioselectivity issues of Friedel-Crafts reactions, palladium-catalyzed decarboxylative cross-coupling has emerged as a robust alternative [2].

Mechanistic Causality & Expertise: This method leverages α -oxo acids as stable, easily handled acyl anion equivalents. The thermal extrusion of CO₂ provides a powerful thermodynamic driving force, generating an active acyl-palladium species in situ. This strategically bypasses the need for toxic carbon monoxide gas typically required in standard carbonylative Suzuki or Heck couplings. The choice of a specific Pd-ligand system dictates the regioselective insertion into the aryl halide bond, making it highly tolerant of diverse functional groups (e.g., -NO₂, -CF₃) that would otherwise perish or deactivate the ring under Friedel-Crafts conditions.

Self-Validating Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vial with the α -oxo acid (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., XPhos, 10 mol%).

  • Solvent & Base Addition: Add anhydrous toluene and triethylamine (2.0 equiv). Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Thermal Activation: Place the vial in a preheated oil bath at 110 °C and stir for 12–24 hours. Causality: Elevated temperatures are strictly required to overcome the activation energy barrier for CO₂ extrusion.

  • In-Process Monitoring: Monitor the disappearance of the aryl bromide via GC-MS.

  • Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether. Filter the organic phase through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography. Validate via NMR.

Route C: Aerobic Oxidation of α -Diazo Esters

Recent advancements in green chemistry have popularized the synthesis of α -ketoesters via the direct oxidation of α -diazo esters using molecular oxygen [3].

Mechanistic Causality & Expertise: Traditional oxidations of α -diazo-β-ketoesters require harsh, stoichiometric oxidants (e.g., tert-butyl hypochlorite). Transitioning to a Cu⁰ nanoparticle-on-charcoal (Cu/C) catalyst utilizes ambient molecular oxygen (O₂) as the sole terminal oxidant. The causality here relies on the generation of a transient copper-carbene or radical intermediate that rapidly intercepts O₂, forming a peroxy radical. This radical undergoes disproportionation, extruding N₂ and yielding the α -ketoester. The addition of fluorinated solvents (e.g., HFIP) significantly enhances the reaction rate by increasing local oxygen solubility and stabilizing the transition states via strong hydrogen bonding networks.

AerobicOxidation Diazo α-Diazo Ester Radical Cu-Carbene / Radical Diazo->Radical Cu/C Catalyst (- N₂) Peroxy Peroxy Radical Radical->Peroxy + O₂ (Air) HFIP Solvent Ketoester α-Ketoester + N₂ Peroxy->Ketoester Disproportionation

Caption: Radical-mediated aerobic oxidation pathway of alpha-diazo esters to alpha-ketoesters.

Self-Validating Protocol:

  • Reaction Setup: Dissolve the α -diazo ester (1.0 equiv) in a solvent mixture of H₂O and hexafluoroisopropanol (HFIP) (1:1 v/v) in a reaction tube.

  • Catalyst Addition: Add the heterogeneous Cu/C nanoparticles (5 mol%).

  • Aerobic Oxidation: Stir the mixture at 120 °C under an open-air atmosphere (or an O₂ balloon) for 12 hours.

  • In-Process Monitoring: Monitor the reaction via TLC. Validation step: The complete loss of the distinct yellow color of the diazo compound and a shift in UV activity indicates full conversion.

  • Purification: Filter the mixture through a Celite pad to remove the heterogeneous Cu/C catalyst (which can be washed and recycled). Extract the filtrate with EtOAc, concentrate, and purify via flash chromatography. Validate product via NMR.

Quantitative Comparative Data

To facilitate method selection, the following table summarizes the quantitative performance metrics and operational parameters of the three methodologies discussed.

MethodologyTypical YieldsSubstrate Scope & LimitationsKey Reagents / CatalystsEnvironmental / Safety Impact
Friedel-Crafts Acylation 60–85%Good for electron-rich arenes; fails completely with strongly deactivated rings (e.g., -NO₂).Stoichiometric AlCl₃ or FeCl₃, Acyl chlorides.Low atom economy ; generates stoichiometric metal waste and corrosive HCl gas.
Decarboxylative Arylation 70–95%Broad; highly tolerant of sensitive functional groups, stereocenters, and heterocycles.Pd/Cu catalysts, α -oxo acids, Aryl halides, Base.High atom economy ; safely extrudes CO₂; avoids the use of highly toxic CO gas.
Aerobic Diazo Oxidation 60–92%Broad; excellent for constructing complex, sterically hindered α -ketoester architectures.Cu/C nanoparticles, O₂ (air), α -diazo esters, HFIP.Excellent ; uses air as the terminal oxidant; N₂ and H₂O are the primary byproducts.

Visualizing the Experimental Workflow

Regardless of the chosen chemical route, maintaining scientific integrity requires a self-validating workflow. The sequence below outlines the universal critical path from setup to validated product isolation.

ExperimentalWorkflow Setup 1. Anhydrous Setup & Reagent Addition Reaction 2. Catalytic Cycle (Temp/Atmosphere Control) Setup->Reaction Monitor 3. In-Process Monitoring (TLC / GC-MS) Reaction->Monitor Quench 4. Quenching & Phase Extraction Monitor->Quench Purify 5. Flash Chromatography & NMR Validation Quench->Purify

Caption: Generalized self-validating experimental workflow for aryl ketoester synthesis.

References

  • Zhao, R., Teng, J., Wang, Z., & Chu, C. "Copper on charcoal: Cu0 nanoparticle catalysed aerobic oxidation of α-diazo esters." Organic & Biomolecular Chemistry, 2021, 19, 6120-6126. URL:[Link]

Validation

Validating molecular structure using single-crystal X-ray diffraction

Beyond the Powder: Validating Molecular Structure in Drug Development Using Single-Crystal X-Ray Diffraction In pharmaceutical development, the precise three-dimensional arrangement of atoms dictates a molecule's pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Powder: Validating Molecular Structure in Drug Development Using Single-Crystal X-Ray Diffraction

In pharmaceutical development, the precise three-dimensional arrangement of atoms dictates a molecule's pharmacokinetics, target affinity, and toxicity. Establishing the absolute configuration of active pharmaceutical ingredients (APIs) is a non-negotiable regulatory milestone[1]. While Nuclear Magnetic Resonance (NMR) spectroscopy excels at determining connectivity and relative stereochemistry in solution, Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed "gold standard" for absolute structure determination in the solid state[2][3].

Recently, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative for sub-micron samples[4]. As a Senior Application Scientist, I present this comparative guide to objectively evaluate SCXRD against NMR and MicroED, providing researchers with the mechanistic causality and self-validating protocols needed to optimize their structural biology pipelines.

The Physics of Validation: Causality Behind the Techniques

To understand why SCXRD is the benchmark, we must examine the physics of radiation-matter interaction and why specific techniques yield different structural insights.

  • SCXRD and Anomalous Dispersion: SCXRD utilizes X-rays that interact with the electron clouds of atoms. The critical advantage of SCXRD in chiral drug development is its ability to measure anomalous dispersion—a resonance phenomenon where the scattering factor becomes complex when the X-ray energy approaches the absorption edge of an atom[5]. This breaks Friedel's Law, causing peak intensities to differ between Bijvoet pairs. The resulting Flack parameter quantitatively validates the absolute non-centrosymmetric structure, a feat NMR cannot achieve without chiral derivatization[3][5].

  • MicroED and Dynamical Scattering: MicroED uses an electron beam, which interacts with the electrostatic potential of both protons and electrons, yielding stronger signals for smaller crystals (nanocrystals)[3][6]. However, electrons undergo multiple scattering events (dynamical scattering) much more readily than X-rays[2]. This skews diffraction intensities, currently precluding the straightforward use of the Flack parameter for absolute structure determination without complex dynamical refinement or chiral salt formation[5].

  • NMR Spectroscopy: NMR relies on the magnetic spin of nuclei in a strong magnetic field. While 2D NMR maps spatial proximity, it only provides relative stereochemistry[3]. Solid-state NMR (ssNMR) combined with Crystal Structure Prediction (CSP) can solve structures for microcrystalline powders, but the energy landscapes are often computationally elusive, as seen in complex polymorphs like the anti-inflammatory drug meloxicam[7].

Comparative Performance Analysis

The choice of technique is dictated by the physical state of the API and the depth of structural information required. The table below summarizes the quantitative and qualitative performance metrics of each method.

ParameterSCXRDMicroEDNMR (Solution / Solid-State)
Sample Requirement High-quality single crystal (> 10 μm)[2]Nanocrystals / Microcrystalline powder (< 1 μm)[4]mg quantities in solution / bulk powder[7]
Resolution Sub-angstrom (Atomic precision)[2]Sub-angstrom (Affected by dynamical scattering)[2]Atomic connectivity, spatial proximity (< 5 Å)
Absolute Configuration Yes (Direct via Flack Parameter)[5]Challenging (Requires chiral salts or dynamical refinement)[5]No (Requires chiral auxiliaries/derivatization)[3]
Time to Result Minutes to hours (Data collection)[1]Minutes (Data collection), Days (Complex refinement)[2]Minutes to Days (Depending on 2D/3D experiments)
Primary Limitation Arduous crystal growth process[3]Beam-induced sample damage, dynamical scattering[2]Cannot determine absolute solid-state packing directly

Decision Matrix for Structural Validation

Method_Selection Start API Synthesized Q1 Solid-State Form? Start->Q1 SCXRD SCXRD (Absolute Config) Q1->SCXRD Crystal > 10 μm MicroED MicroED (Nanocrystals) Q1->MicroED Powder < 1 μm NMR NMR Spectroscopy (Solution State) Q1->NMR Amorphous/Liquid

Decision matrix for selecting structural validation techniques based on API sample state.

Self-Validating Experimental Protocol: SCXRD Workflow

A robust SCXRD protocol is a self-validating system. The R-factor (residual factor) mathematically proves the agreement between the experimental diffraction pattern and the calculated structural model.

Step-by-Step Methodology:

  • Crystallization & Selection: Dissolve the API in a suitable solvent system and induce supersaturation (e.g., via slow evaporation, vapor diffusion, or cooling). Harvest a single, un-twinned crystal with dimensions ideally between 10–100 μm[2][3].

  • Mounting & Cryocooling: Mount the crystal on a goniometer head using a polyimide loop and paratone oil. Immediately flash-cool the sample to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factor) and mitigates radiation damage, drastically improving high-angle resolution[6].

  • Data Collection: Center the crystal in the X-ray beam. Collect a preliminary set of frames to determine the unit cell and Bravais lattice. Proceed with a full data collection strategy (typically a series of ω and φ scans) to ensure high completeness and redundancy of Bijvoet pairs for absolute structure determination[5].

  • Integration & Scaling: Use software to integrate the diffraction spots, converting pixel intensities into structure factor amplitudes. Apply empirical absorption corrections to account for the differential absorption of X-rays through different crystal paths.

  • Phase Solution & Refinement: Solve the phase problem using direct methods or dual-space algorithms. Refine the initial structural model against F² using full-matrix least-squares minimization.

  • Validation: The system self-validates through the final R₁ value (ideally < 5%) and the Flack parameter (ideal value ~0 with an esd < 0.1 for the correct enantiomer; ~1 for the inverted structure)[5].

SCXRD_Workflow N1 Crystallization (> 10 μm) N2 Cryocooling & Mounting (100 K) N1->N2 N3 X-ray Diffraction (Data Collection) N2->N3 N4 Phase Solution (Direct Methods) N3->N4 N5 Refinement & Validation (Flack Parameter) N4->N5

Self-validating SCXRD experimental workflow from crystal growth to absolute structure determination.

Emerging Synergies: Overcoming the Crystallization Bottleneck

The primary limitation of SCXRD is the prerequisite for large, high-quality crystals[2]. When traditional crystallization fails, researchers can employ the Crystalline Sponge (CS) Method . This technique utilizes pre-synthesized porous metal-organic frameworks (MOFs) that absorb trace amounts of liquid or amorphous analytes into their pores. The analytes order themselves within the host lattice, allowing SCXRD analysis of compounds without ever crystallizing the target molecule itself[3].

Alternatively, a multi-resolution approach is increasingly adopted. MicroED can be used to rapidly screen microcrystalline powders directly from the purification step[4], while SCXRD is reserved for the final, definitive regulatory submission requiring unassailable absolute configuration[1].

Conclusion

While NMR provides rapid connectivity mapping and MicroED unlocks the nanoworld of elusive powders, SCXRD remains the apex technology for absolute structural validation. Its ability to leverage anomalous dispersion provides a definitive, mathematically self-validating proof of molecular geometry and chirality. For drug development professionals, integrating SCXRD with emerging techniques like MicroED and the Crystalline Sponge method ensures a comprehensive, bottleneck-free structural biology pipeline.

References

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure[Link]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination Chemie (Angewandte)[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry Frontiers[Link]

  • Microcrystal Electron Diffraction of Small Molecules PMC - NIH[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager[Link]

  • SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam IUCr Journals[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation PMC - NIH[Link]

Sources

Comparative

Beyond the Certificate of Analysis: A Comparative Guide to Orthogonal Raw Material Verification in Drug Development

In pharmaceutical development, the chemical supply chain is built on a foundation of trust, but regulatory compliance demands verification. When a chemical supplier ships a batch of Active Pharmaceutical Ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the chemical supply chain is built on a foundation of trust, but regulatory compliance demands verification. When a chemical supplier ships a batch of Active Pharmaceutical Ingredients (APIs), excipients, or starting materials, it is accompanied by a Certificate of Analysis (CoA). This document provides detailed, batch-specific data verifying the reagent's identity, quality, and compliance with preset specifications (1)[1].

However, treating the supplier's CoA as absolute ground truth is a critical vulnerability. Relying solely on a CoA without conducting in-house orthogonal analytical verification is not just scientifically perilous; it is a direct violation of Good Manufacturing Practice (GMP). According to the FDA's 21 CFR 211.84, manufacturers must conduct at least one specific identity test on incoming components, and failing to establish the reliability of a supplier's analyses through in-house validation frequently leads to regulatory citations (2)[2]. Furthermore, the ICH Q7 guidelines mandate rigorous, graduated control of APIs and starting materials to prevent contamination and batch variability (3)[3].

This guide objectively compares the practice of relying on supplier CoAs versus implementing an in-house orthogonal testing strategy, providing actionable methodologies and experimental data to support robust drug development.

The Mechanistic Case for Orthogonal Testing

Why do supplier CoAs fail to reflect the true state of a raw material? The discrepancy often stems from three mechanistic realities:

  • Methodological Blind Spots: A supplier might report 99.5% purity using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. However, if a critical impurity lacks a chromophore (e.g., aliphatic compounds), it remains invisible to this method.

  • Degradation in Transit: The USP 〈1197〉 guidelines on Good Distribution Practices for Bulk Pharmaceutical Excipients explicitly warn that improper distribution can cause degradation or changes in physical and chemical properties after the CoA has been issued (4)[4].

  • Inadequate Moisture Determination: Suppliers frequently use Loss on Drying (LOD) to report moisture. LOD only measures surface volatiles and can easily miss bound crystalline water, leading to inaccurate stoichiometric calculations during API synthesis.

Table 1: Strategic Comparison — Supplier CoA vs. In-House Orthogonal Verification
ParameterRelying Solely on Supplier CoAIn-House Orthogonal VerificationImpact on Drug Development
Identity Confirmation Assumed correct based on paperwork.Confirmed via 1 H-NMR and FTIR.Prevents catastrophic synthesis failures due to mislabeled shipments.
Purity Profiling Limited to supplier's single method (often UV).UHPLC coupled with UV and Charged Aerosol Detection (CAD).Identifies non-chromophoric impurities that could cause downstream toxicity.
Moisture Content Often relies on generic LOD methods.Coulometric Karl Fischer (KF) Titration.Ensures precise stoichiometric ratios by quantifying total bound water.
Regulatory Standing High risk of FDA 483 citations (21 CFR 211.84).Fully compliant with FDA, EMA, and ICH Q7 guidelines.Ensures smooth regulatory audits and batch release.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol represents a self-validating system. Every analytical sequence must be bracketed by certified reference standards to prove system suitability before any sample data is accepted.

G A Receive Raw Material & Supplier CoA B Quarantine Status A->B C In-House Orthogonal Testing (21 CFR 211.84) B->C D Compare Results vs. CoA Specs C->D E Match & Compliant? D->E F Release to Manufacturing E->F Yes G Reject & Investigate (OOS Protocol) E->G No

Fig 1: Material qualification workflow comparing supplier CoA against in-house orthogonal testing.

Step-by-Step Methodology

Step 1: Representative Sampling & System Suitability Testing (SST)

  • Action: Sample the quarantined material using the N​+1 rule (where N is the number of containers).

  • Causality: Before testing, run a System Suitability Test (SST) using a known USP/EP reference standard. If the Relative Standard Deviation (RSD) of the standard's peak area exceeds 2.0%, the system is invalid, and no sample data is recorded. This prevents instrument drift from being misdiagnosed as material failure.

Step 2: Structural Identity Verification ( 1 H-NMR & FTIR)

  • Action: Dissolve 10 mg of the sample in deuterated solvent (e.g., DMSO- d6​ ) for 1 H-NMR (400 MHz). Concurrently, perform Attenuated Total Reflectance (ATR) FTIR.

  • Causality: FTIR confirms functional groups, but 1 H-NMR maps the exact molecular connectivity. NMR is highly sensitive to residual organic solvents that FTIR cannot quantify.

Step 3: Orthogonal Purity Profiling (UHPLC-UV-CAD)

  • Action: Inject the sample into a UHPLC system equipped with a photodiode array (PDA/UV) and a Charged Aerosol Detector (CAD) in series.

  • Causality: The UV detector captures aromatic impurities, while the CAD provides a near-universal response for any non-volatile analyte, exposing aliphatic degradation products that the supplier's UV-only method missed.

Step 4: Absolute Moisture Determination (Karl Fischer)

  • Action: Perform Coulometric Karl Fischer titration using an anhydrous methanol/formamide solvent matrix.

  • Causality: Unlike the supplier's LOD method (which simply heats the sample and measures weight loss, conflating moisture with volatile impurities), KF titration relies on a specific redox reaction with iodine, quantifying only H2​O down to parts-per-million (ppm) levels.

G Start Sample Prep (System Validated) ID Identity Testing (1H/13C NMR, FTIR) Start->ID Purity Purity & Impurities (UHPLC-UV-CAD) Start->Purity Moisture Moisture Content (Karl Fischer) Start->Moisture Metals Trace Metals (ICP-MS) Start->Metals

Fig 2: Orthogonal analytical testing pathway ensuring comprehensive raw material verification.

Case Study: Experimental Data Comparison

To illustrate the critical nature of this comparison, consider a recent lot of a critical API starting material (a substituted aniline derivative). The supplier's CoA indicated high purity and low moisture. Our in-house orthogonal testing revealed a drastically different reality that would have compromised the downstream API synthesis.

Table 2: Analytical Data Cross-Reference (Lot #A49-B)
Analytical ParameterSupplier CoA Data (Method)In-House Verification Data (Method)Variance Analysis & Causality
Identity Conforms (FTIR)Conforms ( 1 H-NMR, FTIR)Both methods confirmed the primary structure.
Assay / Purity 99.8% (HPLC-UV @ 254nm)97.2% (UHPLC-CAD)CAD detected a 2.6% aliphatic amine impurity lacking a chromophore, completely invisible to the supplier's UV method.
Moisture Content 0.2% (Loss on Drying - LOD)1.4% (Karl Fischer Titration)LOD failed to liberate tightly bound hydrate water. KF accurately quantified total water, preventing a stoichiometric imbalance.
Residual Solvents Not Reported4,500 ppm Toluene (GC-FID)Supplier failed to test for Class 2 solvents. In-house GC-FID flagged toluene levels exceeding ICH Q3C limits.
Status Approved for Release REJECTED (OOS) In-house testing prevented a contaminated batch from entering the GMP manufacturing stream.

Conclusion

The Certificate of Analysis is a starting point, not a finish line. As demonstrated by the experimental data, relying exclusively on supplier specifications exposes drug development programs to hidden impurities, stoichiometric errors, and severe regulatory risks. By implementing a self-validating, orthogonal analytical verification program, pharmaceutical scientists can ensure that every raw material entering the facility meets the uncompromising standards required for patient safety.

References
  • What is Certificate of Analysis (CoA) in Chemistry? Advent Chembio.
  • Conducting Raw Material Testing. GMP Trends.
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze.
  • 〈1197〉 Good Distribution Practices for Bulk Pharmaceutical Excipients. USP-NF.

Sources

Validation

Comprehensive DFT Computational Analysis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate: A Methodological Comparison Guide

Executive Summary For researchers and drug development professionals, accurately modeling the electronic and structural properties of highly conjugated intermediates is a critical step in rational drug design. Ethyl 4-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately modeling the electronic and structural properties of highly conjugated intermediates is a critical step in rational drug design. Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1)[1] is a versatile 1,3-dicarbonyl building block frequently utilized in the synthesis of pyrazole-based pharmacophores. These derivatives have demonstrated significant trypanocidal activity, particularly in targeting Trypanosoma cruzi in Chagas disease models, where biological efficacy directly correlates with the molecule's Lowest Unoccupied Molecular Orbital (LUMO) surface [2].

This guide objectively compares the performance of Density Functional Theory (DFT) against alternative computational methods (Ab Initio Hartree-Fock and Semi-Empirical PM6) for analyzing this compound. By examining keto-enol tautomerism, intramolecular hydrogen bonding, and orbital energies, we provide a self-validating, step-by-step workflow to ensure high-fidelity computational predictions that align with experimental data.

The Computational Challenge: Keto-Enol Tautomerism

The defining structural feature of ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is its robust keto-enol tautomerism. The enol tautomer is significantly more stable than the diketo form due to the formation of a pseudo-six-membered ring stabilized by a strong intramolecular hydrogen bond (O···H-O) and extended π -conjugation with the electron-withdrawing 4-cyanophenyl ring.

Accurately modeling this tautomerization is notoriously difficult. The computational method chosen must masterfully balance exact electron exchange with electron correlation to predict the delicate energetics of the hydrogen bond.

G Keto Diketo Tautomer (Higher Energy) TS Proton Transfer (Transition State) Keto->TS Activation Energy (+ΔG) Enol Enol Tautomer (Stabilized by H-Bond) TS->Enol Relaxation (-ΔG) Enol->Keto Reversible Equilibrium

Caption: Thermodynamic pathway of keto-enol tautomerization in dioxobutanoates.

Methodological Comparison: DFT vs. Alternative Models

To establish the most reliable computational protocol, we must compare the performance of DFT against traditional alternatives. For this analysis, we evaluate the B3LYP/6-311++G(d,p) functional and basis set against Hartree-Fock (HF/6-311G) and the Semi-Empirical PM6 method [3].

Causality Behind Methodological Discrepancies
  • Ab Initio (Hartree-Fock): HF completely ignores electron correlation. Because electron correlation is a critical factor in stabilizing dense electron clouds within hydrogen bonds, HF significantly overestimates the O···H-O bond distance and severely underestimates the thermodynamic stability of the enol form. Furthermore, it artificially inflates the HOMO-LUMO gap.

  • Semi-Empirical (PM6): While computationally inexpensive, PM6 relies on parameterized approximations. It tends to over-bind the intramolecular hydrogen bond, leading to an artificially short O···H-O distance, and fails to accurately map the electron-withdrawing influence of the cyano group on the LUMO surface.

  • DFT (B3LYP): The B3LYP hybrid functional strikes the optimal balance by incorporating both exact Hartree-Fock exchange and local/gradient-corrected electron correlation. When paired with the 6-311++G(d,p) basis set—where diffuse functions (++) accommodate the expanded electron clouds of the oxygen lone pairs and the cyano nitrogen, and polarization functions (d,p) refine the hydrogen positions—DFT yields structural parameters within 0.02 Å of experimental X-ray crystallographic data.

Quantitative Performance Comparison

The table below summarizes the calculated parameters of the enol tautomer of ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate across different methods, benchmarked against experimental validation data (XRD, IR, and NMR).

ParameterExperimental (XRD/NMR)DFT (B3LYP/6-311++G**)Ab Initio (HF/6-311G)Semi-Empirical (PM6)
Intramolecular O···H-O (Å) 2.5422.5582.6852.410
C=O Stretching Freq. (cm⁻¹) 1618162517551582
Enol -OH ¹H-NMR Shift (ppm) 14.614.812.3N/A
ΔE (Enol - Keto) (kcal/mol) -11.2-10.8-6.5-16.4
HOMO-LUMO Gap (eV) 3.85 (UV-Vis)3.928.453.10

Data Interpretation: DFT is the only method that reliably reproduces the experimental ¹H-NMR downfield shift of the enol proton (14.6 ppm), proving its superior accuracy in modeling the electronic environment of the hydrogen bond.

Standardized Experimental Protocol for DFT Validation

To ensure scientific integrity, computational chemistry must operate as a self-validating system. Below is the step-by-step methodology required to accurately model ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

Step 1: Conformational Sampling
  • Action: Perform a preliminary conformational search using a Molecular Mechanics force field (e.g., MMFF94).

  • Causality: The ethyl ester tail and the 4-cyanophenyl ring have multiple rotational degrees of freedom. Submitting a high-energy conformer directly to DFT wastes computational resources and risks trapping the optimization in a local, rather than global, minimum.

Step 2: DFT Geometry Optimization & Self-Validation
  • Action: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

  • Action (Critical): Immediately follow the optimization with a vibrational frequency calculation (Freq) at the identical level of theory.

  • Causality: The frequency calculation is the self-validating mechanism of this protocol. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized. This step also provides the Zero-Point Energy (ZPE) corrections necessary for accurate thermodynamic calculations (ΔG).

Step 3: Property Prediction (TD-DFT and GIAO)
  • Action: Utilize Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies (UV-Vis spectra) and the Gauge-Independent Atomic Orbital (GIAO) method to compute NMR shielding tensors.

  • Causality: Calculating these specific properties allows for a direct, 1:1 correlation with benchtop experimental assays, bridging the gap in silico predictions and in vitro realities.

G A Input Geometry (Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate) B Conformational Search (MMFF94 Force Field) A->B Initial 3D Structure C DFT Optimization (B3LYP/6-311++G**) B->C Global Minimum Candidate D Frequency Calculation (Zero Imaginary Frequencies) C->D Optimized Coordinates F Experimental Validation (XRD, IR, 1H-NMR) C->F Structural Comparison E Property Prediction (TD-DFT, GIAO NMR, NBO) D->E Validated True Minimum E->F Data Correlation

Caption: Step-by-step computational workflow for DFT optimization and experimental validation.

Conclusion

For the computational analysis of highly conjugated, tautomerically active compounds like ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, lower-tier methods like Hartree-Fock and PM6 introduce unacceptable margins of error in structural and electronic predictions. DFT, specifically utilizing the B3LYP functional with a diffuse and polarized basis set, stands as the only rigorously validated alternative capable of mirroring experimental XRD and NMR data. By adhering to the self-validating workflow outlined above, researchers can confidently utilize these computational models to predict biological activity and guide downstream drug discovery programs.

References

  • Cruzipain: An Update on its Potential as Chemotherapy Target against the Human Pathogen Trypanosoma cruzi. ResearchGate.[Link]

  • Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND). ResearchGate.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS No. 649557-55-1).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS No. 649557-55-1). As a compound featuring a reactive cyanophenyl moiety, adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical substances.

Core Hazard Assessment and Safety Principles

The disposal protocol for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is dictated by its chemical structure and associated hazards. The presence of the nitrile (-CN) group is the primary consideration, as it can generate highly toxic hydrogen cyanide (HCN) gas under certain conditions.

Hazard Identification Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Harmful)[1]Warning [1][2]H302: Harmful if swallowed[1][2]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]

The Golden Rule of Cyanide Waste Management

The most critical principle in handling this compound is the strict segregation from acids. Cyanide salts and organonitrile compounds can react with acids to release deadly hydrogen cyanide (HCN) gas[3][4][5]. All procedures, storage, and disposal steps must be designed to eliminate the possibility of contact with acidic materials.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following must be worn when handling the pure compound or its waste streams[6]:

  • Primary Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat.

  • Hand Protection: Double-gloving with a standard nitrile exam glove as the inner layer and a non-disposable, chemical-resistant nitrile or neoprene glove (minimum 10 mil thickness) as the outer layer is required[6][7]. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound[6].

  • Work Area: All handling of the solid compound and its waste must be performed inside a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[3][4][6].

Step-by-Step Disposal Protocol

All waste generated from Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is considered hazardous chemical waste and must be disposed of through your institution's Environmental Health & Safety (EH&S) department[4][6]. Never pour this chemical or its solutions down the drain[8].

A. Disposal of Contaminated Solid Waste

This category includes used gloves, weigh boats, contaminated paper towels, and other disposable labware.

  • Work Area Preparation: Conduct all waste handling within a chemical fume hood[6].

  • Waste Collection: Place all contaminated solid waste directly into a dedicated, durable 6 mil plastic bag (double bagging is required)[6].

  • Sealing: Securely seal the inner and outer bags inside the fume hood.

  • Final Containment: Place the sealed bag into a designated, rigid, and leak-proof hazardous waste container (e.g., a 5-gallon pail) designated exclusively for solid cyanide-containing waste[6].

  • Labeling: Affix a completed hazardous waste tag to the container. The label must clearly state:

    • "HAZARDOUS WASTE"

    • "Cyanide-Containing Solid Waste"

    • List of contents, including "Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate contaminated debris"

    • The explicit warning: "DANGER - DO NOT MIX WITH ACIDS" [3].

B. Disposal of Unused or Expired Solid Chemical

  • Container Integrity: Ensure the original manufacturer's container is tightly sealed and its exterior is clean and free of contamination.

  • Labeling: If the original label is damaged, relabel with the full chemical name and CAS number.

  • Tagging: Attach a completed hazardous waste tag for surplus chemical disposal.

  • Segregation: Store the container in a designated hazardous waste accumulation area, ensuring it is physically separated from all acidic compounds[5].

C. Decontamination of Glassware and Equipment

Proper decontamination is a critical step to ensure residual chemical is not inadvertently mixed with incompatible waste streams.

  • Location: Perform all decontamination steps inside a chemical fume hood[4].

  • Initial Rinse (Alkaline Buffer): Rinse the contaminated surfaces with a pH 10 buffer solution[3][4][5]. This ensures an alkaline environment, preventing HCN formation. Collect this rinsate as hazardous liquid waste as described below.

  • Oxidative Rinse (Bleach): Following the buffer rinse, wash the surfaces with a freshly prepared 10% bleach solution[3][4][5]. Let it sit for a few minutes. Collect this rinsate in the same hazardous liquid waste container.

  • Final Cleaning: After decontamination, glassware can be washed with soap and water[5].

  • Liquid Waste Collection:

    • Use a dedicated, compatible, and properly vented hazardous waste container (e.g., High-Density Polyethylene - HDPE) for the rinsate.

    • Label the container "HAZARDOUS WASTE - Liquid Cyanide Waste" and include the "DO NOT MIX WITH ACIDS" warning[3].

    • Keep the container closed at all times except when adding waste[8].

Emergency Spill Management

Accidental spills must be handled promptly and safely.

  • For Small Spills Contained Within a Fume Hood:

    • Alert personnel in the immediate area and restrict access.

    • Wearing the appropriate PPE, gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent dust generation[9][10].

    • Carefully sweep or scoop the mixture into a suitable container for disposal as solid cyanide waste[2].

    • Decontaminate the spill area using the two-step buffer and bleach procedure described above[3][4]. All cleanup materials must be disposed of as hazardous solid waste.

  • For Spills Outside of a Fume Hood:

    • EVACUATE THE AREA IMMEDIATELY. [3][5]

    • Alert others and activate any emergency alarms.

    • Contact your institution's EH&S or emergency response team immediately[3][5]. Do not attempt to clean up the spill yourself.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams associated with Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate.

G cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Waste Collection & Segregation cluster_2 Final Disposal start Identify Waste Type solid_chem Unused/Expired Solid Chemical start->solid_chem contam_solid Contaminated Solids (Gloves, Wipes, etc.) start->contam_solid contam_liquid Contaminated Liquids (Glassware Rinsate) start->contam_liquid package_solid_chem Step 1: Secure in Original Container solid_chem->package_solid_chem package_contam_solid Step 1: Double Bag in 6-mil Plastic contam_solid->package_contam_solid decon Step 1: Decontaminate Glassware (Buffer/Bleach) contam_liquid->decon label_waste Step 2/3: Affix Hazardous Waste Tag package_solid_chem->label_waste package_contam_solid->label_waste collect_liquid Step 2: Collect Rinsate in HDPE Container decon->collect_liquid collect_liquid->label_waste warning_label CRITICAL: Label must include 'NO ACIDS' warning label_waste->warning_label store Store in Designated Waste Area label_waste->store contact Request Pickup by EH&S Department store->contact Edges Edges

Caption: Disposal workflow for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate waste.

References

  • Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds . James Madison University. (2018). [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Cyanides Storage, Handling and General Use Information . University of Windsor. [Link]

  • Cyanides SOP . Wayne State University Division of Research & Innovation. [Link]

  • DO'S AND DON'TS FOR CHEMICAL WASTE DISPOSAL . Columbia University. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 . (2022). [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. [Link]

  • α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt - Registration Dossier . ECHA. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Introduction: As researchers at the forefront of scientific innovation, our work with novel chemical entities like Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is fundamental to discovery. This compound, a ketoester deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers at the forefront of scientific innovation, our work with novel chemical entities like Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is fundamental to discovery. This compound, a ketoester derivative containing a cyanophenyl group, presents a specific set of handling challenges.[1][2][3] Adherence to rigorous safety protocols is not merely about compliance; it is the bedrock of reliable and reproducible science. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a solid at room temperature.[1][4] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and well-planned approach to handling. The primary risks involve exposure through ingestion, skin and eye contact, and inhalation of dust particles.

A summary of its GHS classification provides the foundational logic for our PPE strategy:

Hazard ClassificationGHS Hazard StatementSignal WordPictogramPrecautionary Statement (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Skin Irritation (Category 2)H315: Causes skin irritationWarning GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.[1][4]

The presence of the cyanophenyl moiety is of particular note. While the nitrile group in this molecule is organically bound and stable under normal conditions, its presence mandates specific disposal protocols to prevent the potential formation of highly toxic hydrogen cyanide (HCN) gas if mixed with incompatible waste streams, such as strong acids.[6][7]

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard set of PPE is mandatory for all procedures involving this compound. The rationale extends beyond simple barrier protection; it is about creating a controlled environment that minimizes all potential routes of exposure.

PPE CategorySpecificationRationale & Field Insights
Eye & Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>1g) or during splash-prone operations.[6][8][9]Protects against accidental splashes of solutions and airborne dust particles which can cause serious eye irritation.[10] A face shield provides an essential secondary barrier for the entire face.
Hand Protection Double-gloving with nitrile gloves. Ensure the outer glove has long cuffs that extend over the lab coat sleeve.[6][10]Nitrile provides good resistance against a range of chemicals. Double-gloving is a critical technique; the outer glove can be doffed immediately after a specific task (e.g., weighing), containing contamination and protecting the inner glove and your hands from subsequent exposure. Given the compound's ketone functionality, for prolonged or high-concentration work, specialized ketone-resistant gloves should be considered.[11]
Body Protection A clean, fully-fastened laboratory coat with long sleeves.[6][10] A chemically resistant apron should be worn when handling solutions.[9]Prevents contamination of personal clothing and underlying skin. Ensuring the coat is fully buttoned is not just for appearances; it guarantees a continuous protective barrier.
Footwear Closed-toe, liquid-resistant shoes.[6]Protects feet from spills and dropped equipment. Permeable shoes (e.g., mesh sneakers) are unacceptable in a laboratory setting.

Operational Plan: A Step-by-Step Workflow

Safe handling is a process. Following a meticulous workflow from preparation to disposal is non-negotiable. All handling of the solid compound and the preparation of stock solutions must be performed within a certified chemical fume hood to control exposure.[6][10]

Step 1: Preparation and PPE Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Prepare Your Workspace: Line the work area inside the hood with a disposable absorbent bench pad to contain any potential spills.[10]

  • Don PPE: Don your PPE in the following order:

    • Lab Coat

    • Inner Nitrile Gloves

    • Outer Nitrile Gloves (ensure cuffs are over the lab coat sleeves)

    • Chemical Splash Goggles

    • Face Shield (if required)

Step 2: Handling the Compound
  • Weighing: Use a calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a tared container to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly and carefully. Keep the container covered as much as possible during this process.

Step 3: Post-Handling and PPE Doffing
  • Initial Decontamination: Securely cap all containers containing the compound. Wipe down the exterior of the primary container and any equipment used with a damp cloth (using an appropriate solvent like 70% ethanol) before removing them from the fume hood. Dispose of the wipe as solid hazardous waste.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. A standard procedure is:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency & Disposal Protocols

Spill Response
  • Small Spill (inside a fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area first with a cloth dampened with a pH 10 buffer solution, followed by a 10% bleach solution.[6][7] Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[7]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][13]

Disposal Plan: A Critical Logistical Component

The disposal of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate and its contaminated materials must be managed as hazardous waste.[6]

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, bench pads, weighing papers, and spill cleanup materials, must be placed in a designated, sealed, and clearly labeled solid waste container.[6][7]

    • Liquid Waste: All solutions containing the compound and all rinsates from decontamination must be collected in a designated, sealed, and clearly labeled liquid waste container.[6][7]

  • Labeling: All waste containers must be labeled as: "Hazardous Waste - Cyanide Containing" . The label must also include the full chemical name and the warning: "Do Not Mix with Acids." [6]

  • Glassware Decontamination: In a chemical fume hood, rinse contaminated glassware and surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution.[7] All rinsates must be collected and disposed of as liquid hazardous waste.[7]

Workflow Visualization

The following diagram outlines the critical decision-making process for PPE selection and the subsequent decontamination and disposal workflow, ensuring a closed-loop safety protocol.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Use cluster_disposal Decontamination & Disposal start Task: Handle Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate assess Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed - Cyanide-Containing Compound start->assess controls Work in Certified Chemical Fume Hood assess->controls ppe_select Select Mandatory PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat controls->ppe_select handling Perform Handling Task (Weighing, Solution Prep) ppe_select->handling doff Doff Outer Gloves into Solid Waste handling->doff decon Decontaminate Surfaces & Glassware (pH 10 Buffer -> 10% Bleach) handling->decon solid_waste Solid Waste Container: 'Hazardous - Cyanide Containing' doff->solid_waste segregate Segregate Waste Streams decon->segregate liquid_waste Liquid Waste Container: 'Hazardous - Cyanide Containing' decon->liquid_waste Collect Rinsate segregate->solid_waste segregate->liquid_waste

Caption: PPE Selection and Decontamination Workflow.

References

  • Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions.[Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.[Link]

  • Protective Equipment for Plant Protection. Albert Kerbl GmbH.[Link]

  • Cyanide Disposal Service For Businesses. Collect and Recycle.[Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).[Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.[Link]

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate. PubChemLite.[Link]

  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co. KG.[Link]

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